molecular formula C5H3Br2N B580803 3,5-Dibromopyridine-d3 CAS No. 1219799-05-9

3,5-Dibromopyridine-d3

Cat. No.: B580803
CAS No.: 1219799-05-9
M. Wt: 239.91 g/mol
InChI Key: SOSPMXMEOFGPIM-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromopyridine-d3, also known as this compound, is a useful research compound. Its molecular formula is C5H3Br2N and its molecular weight is 239.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2,4,6-trideuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPMXMEOFGPIM-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1Br)[2H])[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219799-05-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219799-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Chemical Properties of 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This document is intended for use by professionals in research and development who require detailed information on this compound for its application in areas such as pharmaceutical development, where it can serve as a valuable intermediate or building block. Given the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated 3,5-Dibromopyridine for comparative purposes.

Core Chemical Properties

This compound is a stable isotope-labeled version of 3,5-Dibromopyridine, where three hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling is particularly useful in mechanistic studies and as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart. It is important to note that while chemical identifiers and molecular weights are specific to the deuterated compound, experimental physical properties such as melting and boiling points have been reported for the non-deuterated analog and are provided here as a close approximation.

Table 1: Chemical Identifiers and Molecular Properties

PropertyThis compound3,5-Dibromopyridine
CAS Number 1219799-05-9[1]625-92-3[1]
Molecular Formula C₅D₃Br₂N[1]C₅H₃Br₂N[2]
Molecular Weight 239.91 g/mol [1]236.89 g/mol [2]
Accurate Mass 237.8821 u[1]236.86117 u
IUPAC Name 3,5-dibromo-2,4,6-trideuteriopyridine[1]3,5-dibromopyridine

Table 2: Physical Properties

PropertyValue (for 3,5-Dibromopyridine)
Appearance White to light beige needle-like crystals or powder.[3][4]
Melting Point 110-115 °C[3]
Boiling Point 222 °C[5]
Solubility Soluble in Chloroform and Methanol. Insoluble in water.[6][7]

Experimental Protocols

Synthesis of 3,5-Dibromopyridine

This protocol describes a method for preparing 3,5-Dibromopyridine from pyridine.

Materials:

  • Pyridine

  • Concentrated sulfuric acid (98%)

  • Thionyl chloride

  • Bromine

  • Methanol

Procedure:

  • In a reaction vessel, combine 100g of pyridine with 100g of concentrated sulfuric acid and 300g of thionyl chloride.[8]

  • Heat the mixture to reflux.[8]

  • Under reflux, add 550g of bromine dropwise over a period of 10 hours.[8]

  • Increase the temperature to 130°C and monitor the reaction tube. The reaction is considered complete when red-brown gas is no longer observed.[8]

  • Perform steam distillation on the reaction solution. The crude 3,5-dibromopyridine will precipitate in the water.[8]

  • Collect the crude product. It can be purified by recrystallization from methanol to yield the final product.[8]

Suzuki Coupling Reaction with 3,5-Dibromopyridine

This protocol details a Suzuki coupling reaction to synthesize Pyridine-3,5-bis(phenyl-4-carboxylic acid) using 3,5-Dibromopyridine as a starting material.[9]

Materials:

  • 3,5-Dibromopyridine (0.948 g, 4 mmol)

  • 4-Ethoxycarbonylphenylboronic acid (1.824 g, 9.6 mmol)

  • Cesium carbonate (Cs₂CO₃) (5.53 g, 16.96 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 g, 8 mmol)

  • Ethanol (EtOH) (60 cm³)

  • Chloroform (CHCl₃)

  • 2M Sodium hydroxide (NaOH) solution

  • 38% Hydrochloric acid (HCl)

Procedure:

  • To a reaction flask, add 3,5-Dibromopyridine, 4-ethoxycarbonylphenylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄ to 60 cm³ of ethanol.[9]

  • Heat the mixture to 80°C and stir under a nitrogen atmosphere for 5 days.[9]

  • After the reaction is complete, extract the mixture with chloroform (3 x 100 cm³).[9]

  • Separate the chloroform layer and evaporate the solvent in vacuo.[9]

  • Reflux the resulting white product in a 2M NaOH solution overnight.[9]

  • Filter the resulting solution.[9]

  • Acidify the filtrate to a pH of 2 with 38% HCl.[9]

  • Collect the resulting white powder, which is the final product.[9]

Visualizations

Suzuki Coupling Experimental Workflow

The following diagram illustrates the workflow for the Suzuki coupling reaction described in the experimental protocol section.

Suzuki_Coupling_Workflow reagents Reactants: 3,5-Dibromopyridine 4-Ethoxycarbonylphenylboronic acid Cs2CO3, Pd(PPh3)4, EtOH reaction Reaction Conditions: Heat to 80°C Stir under N2 for 5 days reagents->reaction 1. Mix extraction Extraction: Extract with CHCl3 (3x100 cm³) Evaporate solvent reaction->extraction 2. Work-up hydrolysis Saponification: Reflux in 2M NaOH Filter extraction->hydrolysis 3. Hydrolyze acidification Acidification: Acidify filtrate to pH 2 with HCl hydrolysis->acidification 4. Isolate product Final Product: Pyridine-3,5-bis(phenyl-4-carboxylic acid) (White Powder) acidification->product 5. Collect

Caption: Workflow for the Suzuki coupling of 3,5-Dibromopyridine.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle center Pd(0)L2 pd_ii R1-Pd(II)L2-X center->pd_ii node1 Oxidative Addition node2 Transmetalation pd_ii_r2 R1-Pd(II)L2-R2 pd_ii->pd_ii_r2 pd_ii_r2->center node3 Reductive Elimination product R1-R2 pd_ii_r2->product Reductive Elimination r1x R1-X (e.g., 3,5-Dibromopyridine) r1x->center Oxidative Addition boronate [R2-B(OR)3]- boronate->pd_ii Transmetalation r2by2 R2-BY2 (Boronic Acid/Ester) r2by2->boronate base Base (e.g., Cs2CO3) base->r2by2 Activation

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic methodology for 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. Given the absence of a directly published synthesis for this specific isotopologue, this document outlines a feasible synthetic strategy based on established and reliable methods for the synthesis of the non-deuterated parent compound and subsequent deuteration techniques for pyridine derivatives. This guide includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to assist researchers in the preparation and purification of this compound.

Introduction

3,5-Dibromopyridine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of deuterium into molecules, a process known as deuteration or isotopic labeling, is a critical strategy in drug discovery and development. Deuteration can alter the metabolic profile of a drug by strengthening the carbon-hydrogen bond, which can lead to a reduced rate of metabolic degradation and potentially improve the pharmacokinetic properties of the active pharmaceutical ingredient (API). This compound, with deuterium atoms at the 2, 4, and 6 positions, is therefore a compound of significant interest for medicinal chemistry research.

This guide proposes a two-step synthetic sequence:

  • Synthesis of 3,5-Dibromopyridine: Direct bromination of pyridine.

  • Deuteration of 3,5-Dibromopyridine: A subsequent hydrogen-deuterium (H/D) exchange reaction to introduce deuterium at the desired positions.

Proposed Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Synthesis of 3,5-Dibromopyridine cluster_1 Step 2: Deuteration Pyridine Pyridine Bromination Direct Bromination (Br2, H2SO4, SOCl2) Pyridine->Bromination Dibromopyridine 3,5-Dibromopyridine Bromination->Dibromopyridine Purification1 Purification (Steam Distillation, Recrystallization) Dibromopyridine->Purification1 Purified_Dibromopyridine Purified 3,5-Dibromopyridine Purification1->Purified_Dibromopyridine HD_Exchange H/D Exchange (e.g., Pd/C, D2O or KOtBu, DMSO-d6) Purified_Dibromopyridine->HD_Exchange Dibromopyridine_d3 This compound HD_Exchange->Dibromopyridine_d3 Purification2 Purification (Chromatography) Dibromopyridine_d3->Purification2 Final_Product Final Product: This compound Purification2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The synthesis of the non-deuterated precursor, 3,5-Dibromopyridine, is a well-established procedure involving the direct bromination of pyridine.[3][4]

Reaction Scheme:

C₅H₅N + 2Br₂ → C₅H₃Br₂N + 2HBr

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pyridine79.10100 g1.26
Concentrated Sulfuric Acid (98%)98.08100 g1.02
Thionyl Chloride118.97300 g2.52
Bromine159.81550 g3.44

Procedure:

  • To a reaction flask equipped with a reflux condenser and a dropping funnel, add 100 g of pyridine, 100 g of concentrated sulfuric acid, and 300 g of thionyl chloride.

  • Heat the mixture to reflux.

  • Slowly add 550 g of bromine dropwise over a period of 10 hours, maintaining the reflux.

  • After the addition is complete, raise the temperature to 130°C and continue the reaction until the evolution of red-brown gas ceases.[3]

  • Cool the reaction mixture and perform steam distillation. The crude 3,5-Dibromopyridine will precipitate in the aqueous distillate.[3]

  • Collect the crude product by filtration.

  • Dissolve the crude 3,5-Dibromopyridine in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold methanol.

  • Dry the crystals under vacuum.

Expected Yield: Approximately 82%.[3]

The introduction of deuterium at the 2, 4, and 6 positions of 3,5-Dibromopyridine can be achieved through a hydrogen-deuterium exchange reaction. The electron-withdrawing nature of the bromine atoms at the 3 and 5 positions increases the acidity of the protons at the 2, 4, and 6 positions, facilitating their exchange with deuterium. Two potential methods are proposed below.

Method A: Metal-Catalyzed H/D Exchange

This method utilizes a heterogeneous catalyst to facilitate the exchange with a deuterium source.[5]

Reaction Scheme:

C₅H₃Br₂N + 3D₂O --(Pd/C)--> C₅D₃Br₂N + 3HDO

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
3,5-Dibromopyridine236.8910 g
Deuterium Oxide (D₂O, 99.9 atom % D)20.03100 mL
10% Palladium on Carbon (Pd/C)-1 g

Procedure:

  • In a high-pressure reaction vessel, combine 10 g of 3,5-Dibromopyridine, 100 mL of Deuterium Oxide, and 1 g of 10% Pd/C.

  • Seal the vessel and heat the mixture to 120-160°C with vigorous stirring for 24-48 hours.[5]

  • Cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Method B: Base-Catalyzed H/D Exchange

This method employs a strong base in a deuterated solvent to promote the H/D exchange.[6]

Reaction Scheme:

C₅H₃Br₂N + 3(CD₃)₂SO --(KOtBu)--> C₅D₃Br₂N + 3(CD₃)(CD₂H)SO

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
3,5-Dibromopyridine236.895 g
Potassium tert-butoxide (KOtBu)112.210.5 g
Deuterated Dimethyl Sulfoxide (DMSO-d6)84.1750 mL

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5 g of 3,5-Dibromopyridine in 50 mL of DMSO-d6.

  • Add 0.5 g of potassium tert-butoxide to the solution.

  • Heat the mixture to 80-100°C and stir for 12-24 hours.[6]

  • Monitor the reaction progress by ¹H NMR to determine the extent of deuteration.

  • Upon completion, cool the reaction mixture and quench with D₂O.

  • Extract the product with a suitable organic solvent and wash with brine.

  • Dry the organic layer and concentrate to yield the crude product.

The crude this compound can be purified by column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC or GC-MS.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis.

Parameter3,5-Dibromopyridine SynthesisThis compound Synthesis (Proposed)
Starting Material Pyridine3,5-Dibromopyridine
Key Reagents Br₂, H₂SO₄, SOCl₂D₂O, Pd/C or DMSO-d6, KOtBu
Reaction Time ~12 hours12-48 hours
Reaction Temperature 130°C80-160°C
Yield (approximate) 82%[3]60-80% (estimated)
Purity (after purification) >98%>98%
Isotopic Purity (D-content) N/A>95 atom % D (target)

Logical Relationships in Deuteration

The decision to choose a specific deuteration method depends on several factors, including the desired level of deuteration, the scale of the reaction, and the available equipment.

G Start Need to Synthesize This compound Synthesis Synthesize 3,5-Dibromopyridine Start->Synthesis Deuteration Perform H/D Exchange Synthesis->Deuteration Method_A Method A: Metal-Catalyzed Deuteration->Method_A Method_B Method B: Base-Catalyzed Deuteration->Method_B Purification Purify Final Product Method_A->Purification Method_B->Purification Analysis Analyze for Purity and Deuterium Incorporation (NMR, MS) Purification->Analysis

Caption: Decision workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis and purification of this compound. By combining the well-documented synthesis of the non-deuterated parent compound with established methods for hydrogen-deuterium exchange on pyridine rings, researchers can access this valuable deuterated building block. The provided experimental protocols and workflows are intended to serve as a strong foundation for the practical execution of this synthesis in a laboratory setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by trained personnel in a well-ventilated fume hood.

References

Technical Guide to the Isotopic Purity of 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyridine-d3 is the deuterated analogue of 3,5-dibromopyridine, a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules. In drug discovery and development, deuterated compounds are frequently employed as internal standards for quantitative bioanalysis by mass spectrometry, in metabolic studies, and to potentially modulate pharmacokinetic properties through the kinetic isotope effect. The precise isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of such applications. This technical guide provides an in-depth overview of the isotopic purity of this compound, methods for its determination, and its application in a research context.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with specifications from major suppliers consistently indicating a high degree of deuterium incorporation. The primary metric for isotopic purity is "atom percent D," which represents the percentage of deuterium atoms at the labeled positions.

Supplier/SourceIsotopic Purity (atom % D)Notes
CDN Isotopes98 atom % DStandard specification for this product.
LGC Standards98 atom % DCorroborates the common purity level.

Applications in Research and Drug Development

The unlabeled form, 3,5-dibromopyridine, serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a precursor for the synthesis of TC-2559, a compound investigated for the treatment of central nervous system disorders. It is also utilized in the development of novel anti-cancer and anti-inflammatory drugs, as well as agents against drug-resistant Mycobacterium tuberculosis.

Given the applications of its parent compound, this compound is an ideal candidate for use as an internal standard in the quantitative analysis of these therapeutic agents and their metabolites in biological matrices.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity Determination by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful method to assess the degree of deuteration by quantifying the residual protons at the deuterated positions.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent that does not contain residual signals in the region of interest (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: Add a known amount of a high-purity, non-deuterated internal standard with a well-resolved signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons on the pyridine ring of this compound. For comparison, the ¹H NMR spectrum of unlabeled 3,5-dibromopyridine in CDCl₃ shows signals at approximately 8.61 ppm and 8.15 ppm.

    • Integrate the signal of the internal standard.

    • Calculate the molar ratio of the residual protons to the internal standard.

    • The isotopic purity is calculated based on the comparison of the observed proton content with the theoretical proton content of a non-deuterated sample.

Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for the chosen ionization method (e.g., methanol for electrospray ionization - ESI).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to resolve the isotopic peaks.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to separate the peaks corresponding to the different isotopologues (d₀, d₁, d₂, d₃). The molecular weight of unlabeled 3,5-dibromopyridine is 236.89 g/mol . The fully deuterated (d₃) compound will have a molecular weight of approximately 239.91 g/mol .

  • Data Analysis:

    • Identify the ion peaks corresponding to the different isotopologues.

    • Measure the intensity of each isotopic peak.

    • The isotopic purity is determined by calculating the relative abundance of the desired deuterated species (d₃) compared to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br) should be applied for accurate determination.

Visualizations

Logical Workflow for Isotopic Purity Determination

G Workflow for Isotopic Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Purity Calculation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Internal_Standard Add Internal Standard (for NMR) Dissolution->Internal_Standard MS_Acquisition Mass Spectrometry Dissolution->MS_Acquisition NMR_Acquisition ¹H NMR Spectroscopy Internal_Standard->NMR_Acquisition NMR_Analysis Integrate Residual Proton Signals Calculate Molar Ratio NMR_Acquisition->NMR_Analysis MS_Analysis Determine Isotopic Distribution Calculate Relative Abundance MS_Acquisition->MS_Analysis Purity_Calculation Calculate Isotopic Purity (atom % D) NMR_Analysis->Purity_Calculation MS_Analysis->Purity_Calculation

Caption: A logical workflow for determining the isotopic purity of this compound.

Experimental Workflow for Bioanalytical Quantification using this compound as an Internal Standard

G LC-MS/MS Bioanalytical Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with this compound (Internal Standard) Biological_Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Analyte/IS Peak Area Ratio) Analysis->Quantification Result Analyte Concentration Quantification->Result

Certificate of Analysis for 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing data typically presented in a Certificate of Analysis (CofA) for 3,5-Dibromopyridine-d3. This deuterated compound is a valuable building block in pharmaceutical and agrochemical research, making a thorough understanding of its purity and isotopic composition crucial for its application.

Compound Information

This compound is a stable isotope-labeled analog of 3,5-Dibromopyridine. The incorporation of deuterium atoms at specific positions can be leveraged in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis, for mechanistic studies of chemical reactions, and to explore the kinetic isotope effect in drug metabolism.

Table 1: General Compound Information

ParameterValue
Compound Name This compound
CAS Number 1219799-05-9[1][2]
Unlabeled CAS Number 625-92-3[1][2]
Molecular Formula C₅D₃Br₂N
Molecular Weight 239.91 g/mol

Analytical Data

The following tables summarize the typical quantitative data found on a . These values are representative and may vary between different batches and suppliers.

Table 2: Purity and Physical Properties

TestSpecificationResultMethod
Chemical Purity (Assay) ≥98.0%99.5%Gas Chromatography (GC)
Appearance White to off-white solidConformsVisual Inspection
Melting Point 110-115 °C112.5 °CCapillary Method
Water Content ≤0.5%0.12%Karl Fischer Titration

Table 3: Isotopic Purity

TestSpecificationResultMethod
Isotopic Enrichment ≥98 atom % D99.2 atom % D¹H NMR / ²H NMR / MS
d₀ Content Report<0.5%¹H NMR / MS
d₁ Content Report<1.0%¹H NMR / MS
d₂ Content Report<2.0%¹H NMR / MS

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Gas Chromatography (GC) for Chemical Purity

This method determines the chemical purity of the sample by separating volatile compounds.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 140 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 10 minutes.[2]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., Chloroform).

  • Quantification: The purity is calculated based on the area percent of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy is a powerful tool for determining the isotopic enrichment and confirming the structure of deuterated compounds. A combination of proton (¹H) and deuterium (²H) NMR is often employed for accurate quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A non-deuterated solvent with a known purity, or a deuterated solvent that does not have signals interfering with the analyte.

  • ¹H NMR:

    • The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signals at the labeled positions to the integral of a non-deuterated internal standard or a signal from a non-labeled position on the molecule (if available).

  • ²H NMR:

    • This technique directly observes the deuterium nuclei, providing a more direct measure of isotopic enrichment.

    • The spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their location.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry can be used to determine the isotopic distribution of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-ESI-HR-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

  • Analysis: A full scan mass spectrum is acquired. The isotopic distribution is determined by extracting and integrating the ion currents for the molecular ions corresponding to the different deuterated species (d₀, d₁, d₂, d₃). The isotopic enrichment is calculated from the relative abundances of these ions.[3][4]

Karl Fischer Titration for Water Content

This method is specific for the determination of water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator. For low water content, the coulometric method is preferred.

  • Procedure for Solids:

    • A known weight of the this compound sample is introduced into the titration cell containing a suitable solvent (e.g., anhydrous methanol).

    • For insoluble solids, an evaporator oven can be used to heat the sample and carry the evolved water into the titration cell with a stream of dry, inert gas.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The instrument calculates the amount of water based on the amount of reagent consumed.[1][5][6]

Visualizations

Quality Control Workflow for this compound

qc_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Product Release synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification sampling Batch Sampling purification->sampling purity_test Chemical Purity (GC) sampling->purity_test isotopic_test Isotopic Enrichment (NMR, MS) sampling->isotopic_test water_test Water Content (Karl Fischer) sampling->water_test physical_test Physical Properties (Appearance, MP) sampling->physical_test cofa Certificate of Analysis Generation purity_test->cofa isotopic_test->cofa water_test->cofa physical_test->cofa release Product Release cofa->release

Caption: Quality control workflow for this compound.

Logical Relationships in a Certificate of Analysis

cofa_logic cluster_tests Analytical Tests cluster_data Reported Data product This compound (Batch XYZ) gc Gas Chromatography product->gc nmr_ms NMR / Mass Spectrometry product->nmr_ms kf Karl Fischer Titration product->kf visual_mp Visual & Melting Point product->visual_mp purity Chemical Purity (%) gc->purity isotopic Isotopic Enrichment (%) nmr_ms->isotopic water Water Content (%) kf->water appearance Appearance & MP (°C) visual_mp->appearance

Caption: Data relationships on a Certificate of Analysis.

References

3,5-Dibromopyridine-d3 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds for various applications, including as internal standards in quantitative mass spectrometry, for mechanistic studies in drug metabolism, and in the synthesis of complex molecules.

Core Compound Data

This compound is a synthetically modified version of 3,5-Dibromopyridine where three hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool in analytical and metabolic research.

Physicochemical Properties

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

PropertyThis compound3,5-Dibromopyridine
CAS Number 1219799-05-9[1][2]625-92-3
Chemical Formula C₅D₃Br₂NC₅H₃Br₂N
Molecular Weight ~239.91 g/mol 236.89 g/mol
IUPAC Name 3,5-dibromo-2,4,6-trideuteriopyridine[1][2]3,5-Dibromopyridine
SMILES [2H]c1nc([2H])c(Br)c([2H])c1Br[1][2]Brc1cncc(Br)c1

Experimental Applications and Protocols

While specific experimental protocols for this compound are not extensively published, its primary application is as an internal standard in analytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS). The non-deuterated form, 3,5-Dibromopyridine, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.

General Protocol for Use as an Internal Standard

The following is a generalized workflow for the use of this compound as an internal standard in a quantitative analytical assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma, Urine) spike Spike with this compound (Internal Standard) sample->spike Add known concentration of IS extract Analyte Extraction (e.g., LLE, SPE) spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample onto LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Analyte Concentration using Calibration Curve ratio->quantify

General workflow for using this compound as an internal standard.

Synthesis Pathway

The synthesis of this compound would likely follow a similar synthetic route to its non-deuterated analog, utilizing deuterated starting materials or reagents. A common synthesis method for 3,5-Dibromopyridine involves the direct bromination of pyridine. The following diagram illustrates a representative synthetic scheme.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product pyridine Pyridine conditions Elevated Temperature pyridine->conditions bromine Bromine (Br₂) bromine->conditions catalyst Catalyst (e.g., Lewis Acid) catalyst->conditions product 3,5-Dibromopyridine conditions->product Electrophilic Aromatic Substitution

A representative synthesis pathway for 3,5-Dibromopyridine.

Note on Synthesis of Deuterated Analog: For the synthesis of this compound, a deuterated pyridine source would be required. The specific reaction conditions might need optimization to ensure high levels of deuterium incorporation and to minimize isotopic scrambling.

Conclusion

This compound is a critical analytical tool for researchers in the pharmaceutical and chemical industries. Its use as an internal standard allows for accurate and precise quantification of the non-deuterated analog in complex matrices. The data and diagrams provided in this guide offer a foundational understanding of its properties and applications, facilitating its integration into advanced research and development workflows.

References

An In-depth Technical Guide to 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219799-05-9

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this isotopically labeled compound.

Chemical Properties and Data

This compound is a stable, non-radioactive isotopically labeled form of 3,5-Dibromopyridine. The incorporation of deuterium at specific positions can be a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in quantitative mass spectrometry-based assays.

PropertyValueReference
CAS Number 1219799-05-9[1]
Molecular Formula C₅D₃Br₂N[1]
Molecular Weight 239.91 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 110-115 °C (for non-deuterated)[2]
Solubility Soluble in chloroform and methanol; Insoluble in water[3][4]
Unlabeled CAS Number 625-92-3[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential route to this compound involves the deuteration of pyridine-N-oxide followed by bromination and subsequent deoxygenation.

Synthetic Pathway of this compound Pyridine Pyridine Pyridine_N_oxide Pyridine-N-oxide Pyridine->Pyridine_N_oxide Oxidation (e.g., m-CPBA) Deuterated_N_oxide Pyridine-d5-N-oxide Pyridine_N_oxide->Deuterated_N_oxide H/D Exchange (D₂O, catalyst) Brominated_N_oxide This compound-N-oxide Deuterated_N_oxide->Brominated_N_oxide Bromination (Br₂, oleum) Final_Product This compound Brominated_N_oxide->Final_Product Deoxygenation (e.g., PCl₃)

A plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Pyridine-N-oxide

  • To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyridine-N-oxide.

Step 2: Deuteration of Pyridine-N-oxide

  • In a sealed vessel, dissolve pyridine-N-oxide in deuterium oxide (D₂O) with a suitable catalyst (e.g., a palladium or platinum catalyst).

  • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for 24-48 hours to facilitate hydrogen-deuterium exchange at the 2, 4, and 6 positions.

  • Cool the reaction mixture and extract the deuterated product with a suitable organic solvent.

  • Remove the solvent under reduced pressure to obtain pyridine-d5-N-oxide.

Step 3: Bromination of Pyridine-d5-N-oxide

  • To a mixture of fuming sulfuric acid (oleum), add pyridine-d5-N-oxide slowly at a controlled temperature.

  • Add bromine dropwise to the reaction mixture.

  • Heat the mixture to 100-120 °C and maintain for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield this compound-N-oxide.

Step 4: Deoxygenation of this compound-N-oxide

  • Dissolve the this compound-N-oxide in a suitable solvent (e.g., chloroform).

  • Add phosphorus trichloride (PCl₃) dropwise at 0 °C.

  • Allow the reaction to proceed at room temperature for a few hours.

  • Carefully quench the reaction with water and neutralize with a base.

  • Extract the product, dry the organic layer, and purify by column chromatography or recrystallization to obtain this compound.

Characterization

The successful synthesis of this compound can be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons at the 2, 4, and 6 positions of the pyridine ring compared to the non-deuterated analog.
¹³C NMR The carbon-13 NMR spectrum will show signals for the carbon atoms of the pyridine ring. The signals for the deuterated carbons may appear as multiplets due to C-D coupling.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 239.91), confirming the incorporation of three deuterium atoms.
Purity (by GC or HPLC) The purity of the final product should be ≥98%.

Applications in Drug Development

Deuterated compounds are valuable tools in drug discovery and development.[5] The primary application of deuterating drug candidates is to improve their metabolic stability by slowing down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect.[6] this compound can be utilized as a building block in the synthesis of novel deuterated drug candidates or as an internal standard in metabolic stability assays.

Role in Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of new chemical entities.[7] These assays typically involve incubating a test compound with liver microsomes or hepatocytes and monitoring its degradation over time. A common method is to use a stable isotope-labeled version of the analyte as an internal standard for accurate quantification by LC-MS/MS.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following workflow illustrates the use of a deuterated compound, such as a derivative of this compound, in a typical in vitro metabolic stability assay.

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (Non-deuterated) Incubation Incubate at 37°C Test_Compound->Incubation Internal_Standard Internal Standard (e.g., Deuterated Analog) Quench Quench Reaction (e.g., Acetonitrile) Internal_Standard->Quench Add to each time point Microsomes Liver Microsomes + NADPH Microsomes->Incubation Incubation->Quench Time Points (0, 5, 15, 30, 60 min) LC_MS LC-MS/MS Analysis Quench->LC_MS Data_Analysis Data Analysis (Half-life, Clearance) LC_MS->Data_Analysis

Workflow for an in vitro metabolic stability assay.
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a typical CYP inhibition assay using human liver microsomes and LC-MS/MS analysis.

1. Reagents and Materials:

  • Test compound (potential inhibitor)

  • This compound (as part of a deuterated internal standard if the test compound is a derivative)

  • Human liver microsomes

  • NADPH regenerating system

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

2. Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, pre-incubate the test compound dilutions with human liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the CYP-specific probe substrate.

  • Incubate the mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the amount of metabolite formed from the probe substrate in the presence and absence of the test compound.

  • Calculate the percent inhibition of the CYP enzyme activity at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Signaling Pathways in Drug Metabolism

The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450 (CYP) family of enzymes located in the liver. Understanding how a drug candidate interacts with these enzymes is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Drug Metabolism Pathway cluster_info Kinetic Isotope Effect Drug Drug (X-H) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Metabolism (k_H) Deuterated_Drug Deuterated Drug (X-D) Deuterated_Drug->CYP450 Metabolism (k_D) Metabolite Metabolite (X-OH) CYP450->Metabolite Deuterated_Metabolite Deuterated Metabolite (X-OH) CYP450->Deuterated_Metabolite Excretion Excretion Metabolite->Excretion Deuterated_Metabolite->Excretion KIE k_H / k_D > 1 (Slower metabolism of deuterated drug)

Simplified signaling pathway of drug metabolism highlighting the kinetic isotope effect.

This diagram illustrates that the rate of metabolism of a deuterated drug (k_D) is often slower than that of its non-deuterated counterpart (k_H) due to the stronger carbon-deuterium bond. This can lead to a longer half-life and altered pharmacokinetic profile of the drug.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery and development. Its utility as a building block for synthesizing deuterated drug candidates and as an internal standard in metabolic and pharmacokinetic studies makes it an important tool for advancing our understanding of drug metabolism and for developing safer and more effective therapeutics. The experimental protocols and workflows provided in this guide offer a starting point for the practical application of this compound in a research setting.

References

An In-depth Technical Guide to the Physical Characteristics of 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 3,5-Dibromopyridine-d3, a deuterated stable isotope of 3,5-Dibromopyridine. This compound is of significant interest in pharmaceutical and chemical research, often utilized as an internal standard in quantitative analyses or as a tracer in metabolic studies. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for characterization.

Physical and Chemical Properties

This compound is a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and deuterium atoms at the 2, 4, and 6 positions.[1] While specific experimental data for the deuterated form is limited, the physical properties are expected to be nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight.

Data Summary

The quantitative physical data for this compound and its non-deuterated analog are summarized in the table below for clear comparison.

PropertyThis compound3,5-Dibromopyridine
CAS Number 1219799-05-9[1][2]625-92-3[3][4][5][6][7][8][9][10]
Molecular Formula C₅D₃Br₂N[1][2]C₅H₃Br₂N[3][4][7][8][9][10][11][12]
Molecular Weight 239.91 g/mol [1][2]236.89 g/mol [4][7][8][9][13]
Appearance Not explicitly stated; likely a white to off-white solid.White to off-white or pale cream solid, often as crystals, powder, or flakes.[3][4][9][10][11]
Melting Point Not explicitly stated; expected to be similar to the non-deuterated form.110-115 °C[4][6][8], 107.0-114.0 °C[10][11], 111 °C[9], 112 °C[14][15]
Boiling Point Not explicitly stated.222 °C[14][16]
Solubility Not explicitly stated.Insoluble in water; Soluble in Chloroform and Methanol.[5][17] Also reported as slightly soluble in DMSO (with heating) and Methanol.[17]
Isotopic Enrichment 98 atom % D[1][2]N/A

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[18] The capillary method is the most common technique for its determination.[19]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[19][20] Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder until a sample height of 2-3 mm is achieved.[20]

  • Packing: Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[20][21]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or similar device.[18][20][22]

  • Heating and Observation:

    • For an unknown compound, perform a rapid heating run (10-20 °C/minute) to find an approximate melting range.[21][23]

    • Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[20][23]

    • Using a fresh sample, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[18][20]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).[18][20] A pure substance will exhibit a sharp melting range of 0.5-1.0 °C.[18]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[24][25] For high-melting solids like 3,5-Dibromopyridine, this measurement is performed on the molten substance.

Methodology:

  • Sample Preparation: Place a small amount (2-3 mL) of the molten this compound into a small test tube (e.g., a Durham tube or fusion tube).[24][26]

  • Capillary Inversion: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end-up, into the liquid sample in the test tube.[25][27]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[25][27]

  • Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the sample but the open end of the test tube remains above the oil.[25][27] Heat the side arm of the Thiele tube gently with a Bunsen burner.[25][27] Convection currents will ensure uniform heating.[25]

  • Observation and Data Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[25][27] Continue heating until a rapid and continuous stream of bubbles is observed.[24][25]

  • Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[25] It is crucial to also record the atmospheric pressure at the time of measurement.[24][27]

Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a specific solvent.[28][29]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., water, methanol, chloroform) at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[28][29][30] The solute and solvent must be pure.[31]

  • Equilibration: Seal the flask and place it on a mechanical agitator or orbital shaker to ensure continuous mixing.[29] Agitation is necessary to facilitate intimate contact between the solid and liquid phases and accelerate the establishment of equilibrium.[32]

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the suspension.[29]

  • Phase Separation: Immediately separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by high-speed centrifugation or filtration through a suitable membrane filter that does not adsorb the solute.[29][30][32]

  • Analysis: Accurately dilute the clear supernatant to prevent precipitation and analyze the concentration of the dissolved solute using a validated analytical method (e.g., HPLC-UV, LC-MS).[30][32]

  • Equilibrium Confirmation: Equilibrium is reached when the measured concentration of the solute remains constant over several consecutive time points.[29] The final, constant concentration is reported as the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

G A Compound Reception (this compound) B Purity & Identity Check (e.g., NMR, GC-MS) A->B Initial QC C Physical State & Appearance (Visual Inspection) B->C D Melting Point Determination (Capillary Method) C->D E Boiling Point Determination (Thiele Tube Method) C->E F Solubility Assessment (Shake-Flask Method) C->F G Data Compilation & Analysis D->G E->G F->G H Technical Report Generation G->H Final Documentation

Caption: Logical workflow for physical characterization.

References

An In-depth Technical Guide on the NMR Spectral Data of 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3,5-Dibromopyridine-d3. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, experimental protocols, and relevant chemical synthesis pathways.

Quantitative NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, inferred from its non-deuterated counterpart.

Table 1: ¹H NMR Spectral Data

AssignmentChemical Shift (ppm)
H-2, H-6~8.61
H-4~8.01

Note: In this compound, it is assumed that the deuterium atoms are located at positions 2, 4, and 6, which would result in the absence of these signals in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectral Data

AssignmentChemical Shift (ppm)
C-2, C-6~150.5
C-3, C-5~123.5
C-4~142.5

Experimental Protocols

A general experimental protocol for acquiring NMR spectra of deuterated compounds is outlined below. This protocol is a standard procedure and may be adapted based on the specific instrumentation and experimental requirements.

General NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

    • Transfer the solution to a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.[1]

    • For quantitative measurements, an internal standard can be added.[1]

  • Instrument Setup:

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

    • The instrument is locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field. For deuterated compounds where a lock signal might be weak or absent, gradient shimming can be employed.[3]

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in singlets for all carbon atoms. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • For highly deuterated compounds, direct deuterium (²H) NMR can be a valuable technique for structure verification and determining deuterium enrichment.

Synthesis of 3,5-Dibromopyridine

The precursor for this compound, 3,5-Dibromopyridine, is an important pharmaceutical intermediate.[4] It can be synthesized through the bromination of pyridine.[5]

A common synthetic route involves the reaction of pyridine with bromine in the presence of a catalyst, such as concentrated sulfuric acid and thionyl chloride, at elevated temperatures.[5] The reaction mixture is then subjected to steam distillation, and the crude product is purified by recrystallization.[5]

G Pyridine Pyridine Reaction Bromination Pyridine->Reaction Reagents Br₂, H₂SO₄, SOCl₂ Reagents->Reaction Product 3,5-Dibromopyridine Reaction->Product Purification Steam Distillation & Recrystallization Product->Purification FinalProduct Pure 3,5-Dibromopyridine Purification->FinalProduct

Caption: Synthesis of 3,5-Dibromopyridine.

Deuteration Process

The deuteration of 3,5-Dibromopyridine to yield this compound can be achieved through various methods. One common approach is H/D exchange under acidic or basic conditions using a deuterium source like D₂O or deuterated acids.

Caption: General workflow for deuteration.

References

An In-depth Technical Guide to the Mass Spectrum of 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrum of 3,5-Dibromopyridine-d3. The document outlines the predicted isotopic patterns, fragmentation pathways, and a generalized experimental protocol for spectral acquisition. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug development, and analytical sciences who utilize mass spectrometry for structural elucidation and isotopic labeling studies.

Predicted Mass Spectrum and Isotopic Distribution

The mass spectrum of this compound is fundamentally defined by two key features: the mass shift introduced by the three deuterium atoms and the characteristic isotopic signature of the two bromine atoms.

The molecular formula for the non-deuterated 3,5-Dibromopyridine is C₅H₃Br₂N.[1] For the deuterated analogue, the formula is C₅D₃Br₂N. This results in a mass increase of 3 Daltons for the molecular ion and any fragments retaining all three deuterium atoms.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] Consequently, molecules containing two bromine atoms exhibit a distinctive isotopic cluster for the molecular ion (M⁺) with peaks at M, M+2, and M+4, showing a relative intensity ratio of approximately 1:2:1.[2][3]

For this compound, the predicted molecular ion cluster will therefore appear at m/z 238, 240, and 242. The table below summarizes the isotopic composition and expected m/z values for this cluster.

Table 1: Predicted Molecular Ion Cluster for this compound (C₅D₃Br₂N)

Ion Formulam/z (Nominal Mass)Relative Abundance (Approx.)
[C₅D₃⁷⁹Br₂N]⁺˙2381
[C₅D₃⁷⁹Br⁸¹BrN]⁺˙2402
[C₅D₃⁸¹Br₂N]⁺˙2421

Proposed Fragmentation Pathway

Under electron ionization, the this compound molecular ion is expected to undergo fragmentation through several key pathways. The primary fragmentation event is typically the loss of a bromine radical, followed by the elimination of neutral molecules such as deuterated hydrogen cyanide (DCN).

The major proposed fragmentation steps are:

  • Loss of a Bromine Radical ([M-Br]⁺): The initial fragmentation involves the cleavage of a C-Br bond to yield a bromopyridinium-d3 cation. This fragment will still contain one bromine atom, resulting in a characteristic 1:1 isotopic doublet.

  • Loss of Deuterated Hydrogen Cyanide ([M-Br-DCN]⁺): Following the loss of a bromine atom, the resulting ion can eliminate a molecule of DCN. This is a common fragmentation pathway for pyridine and its derivatives.[4]

The diagram below illustrates this proposed fragmentation pathway.

G Proposed EI Fragmentation Pathway for this compound M [C₅D₃Br₂N]⁺˙ (Molecular Ion) m/z 238, 240, 242 (Ratio ~1:2:1) F1 [C₅D₃BrN]⁺˙ (Loss of Br) m/z 159, 161 (Ratio ~1:1) M->F1 - Br• F2 [C₄D₂Br]⁺ (Loss of DCN) m/z 131, 133 (Ratio ~1:1) F1->F2 - DCN

Caption: Proposed EI fragmentation pathway for this compound.

Table 2: Predicted Key Fragments for this compound

Fragment Ion FormulaProposed Lossm/z (Nominal Mass)Isotopic Pattern
[C₅D₃Br₂N]⁺˙-238, 240, 2421:2:1 Triplet
[C₅D₃BrN]⁺˙Br•159, 1611:1 Doublet
[C₄D₂Br]⁺Br•, DCN131, 1331:1 Doublet

Experimental Protocol: Electron Ionization Mass Spectrometry

The following section describes a generalized methodology for acquiring the mass spectrum of this compound using a standard mass spectrometer with an electron ionization source.

Objective: To obtain a reproducible electron ionization mass spectrum of solid this compound, identifying the molecular ion cluster and primary fragment ions.

Instrumentation:

  • A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Electron ionization (EI) source.

  • Direct insertion probe (for solid samples).

  • High-vacuum system.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_ms MS Analysis cluster_data Data Processing Sample Weigh ~1 mg of This compound Dissolve Dissolve in minimal volatile solvent (e.g., CH₂Cl₂) Sample->Dissolve Load Load solution into a capillary tube Dissolve->Load Evaporate Evaporate solvent under gentle N₂ stream Load->Evaporate Insert Insert probe into MS vacuum interlock Evaporate->Insert Ionize Introduce sample to EI source (70 eV electron energy) Insert->Ionize Analyze Scan m/z range (e.g., 50-300 amu) Ionize->Analyze Detect Detect ions and record spectrum Analyze->Detect Calibrate Perform background subtraction Detect->Calibrate Identify Identify molecular ion and fragment peaks Calibrate->Identify AnalyzeIso Analyze isotopic patterns Identify->AnalyzeIso

Caption: General workflow for EI-MS analysis of this compound.

Procedure:

  • Sample Preparation: A small quantity (typically <1 mg) of the solid this compound is placed in a glass capillary tube. Alternatively, the sample can be dissolved in a volatile solvent (e.g., methanol or dichloromethane), introduced into the capillary, and the solvent carefully evaporated.

  • Instrument Setup: The EI source is set to a standard electron energy of 70 eV. This energy level is sufficient to cause ionization and reproducible fragmentation patterns. The mass analyzer is set to scan a relevant mass range, for instance, from m/z 40 to 300, to ensure capture of all relevant ions.

  • Sample Introduction: The capillary tube is placed in the tip of a direct insertion probe. The probe is inserted into the mass spectrometer through a vacuum interlock system.

  • Data Acquisition: The probe is slowly heated to volatilize the sample directly into the EI source. The electron beam ionizes the gaseous molecules. The resulting ions are accelerated, separated by the mass analyzer according to their mass-to-charge ratio, and detected.

  • Data Analysis: The resulting mass spectrum is analyzed. The background is subtracted, and the peaks corresponding to the molecular ion cluster and major fragments are identified and their relative abundances are recorded. The observed isotopic patterns are compared to the theoretical patterns for mono- and di-brominated species.

References

Technical Guide: 3,5-Dibromopyridine-d3 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercially available deuterated compound 3,5-Dibromopyridine-d3. It includes a summary of suppliers, key quantitative data, and a detailed experimental protocol for a common synthetic application, the Suzuki-Miyaura cross-coupling reaction. This guide is intended to serve as a valuable resource for researchers utilizing this compound in areas such as medicinal chemistry, materials science, and mechanistic studies.

Compound Overview and Commercial Availability

This compound (CAS No. 1219799-05-9) is a stable isotope-labeled version of 3,5-Dibromopyridine. The deuterium labeling at the 2, 4, and 6 positions of the pyridine ring makes it a valuable tool for various research applications. Its primary uses include serving as an internal standard in quantitative mass spectrometry, aiding in the elucidation of reaction mechanisms, and as a building block for synthesizing complex deuterated molecules for metabolic studies.

Several specialized chemical suppliers offer this compound. The following table summarizes the available quantitative data from prominent vendors.

Table 1: Commercial Suppliers and Quantitative Data for this compound
SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic EnrichmentAvailable Quantities
LGC Standards (TRC) TRC-D4254741219799-05-9C₅D₃Br₂N239.91Not Specified2.5 mg, 5 mg
CDN Isotopes D-57371219799-05-9C₅D₃Br₂N239.9198 atom % D0.1 g, 0.25 g

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While specific experimental protocols for this compound are not extensively published, it can be effectively utilized in cross-coupling reactions analogous to its non-deuterated counterpart. The deuterium labels serve as probes for mechanistic investigation without significantly altering the chemical reactivity.

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using 3,5-Dibromopyridine as a substrate.[1] This reaction is a powerful method for forming carbon-carbon bonds.

Objective: To synthesize a 3,5-disubstituted pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
  • 3,5-Dibromopyridine (or this compound) (1.0 equiv)

  • Arylboronic acid (2.4 equiv)

  • Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Base, e.g., Cesium carbonate (Cs₂CO₃) (4.24 equiv)

  • Solvent, e.g., Ethanol (EtOH)

  • Chloroform (CHCl₃) for extraction

  • 2M Sodium hydroxide (NaOH) solution

  • 38% Hydrochloric acid (HCl)

Methodology:
  • Reaction Setup: To a round-bottom flask, add 3,5-Dibromopyridine (4 mmol, 0.948 g), the desired arylboronic acid (9.6 mmol), Cesium carbonate (16.96 mmol, 5.53 g), and Tetrakis(triphenylphosphine)palladium(0) (8 mmol, 0.1 g).

  • Solvent Addition: Add ethanol (60 cm³) to the flask.

  • Reaction Conditions: Heat the mixture to 80°C and stir under a nitrogen (N₂) atmosphere for 5 days. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with Chloroform (3 x 100 cm³).

  • Solvent Removal: Combine the organic layers and evaporate the solvent in vacuo.

  • Hydrolysis: Reflux the resulting white product in a 2M NaOH solution overnight to hydrolyze any ester groups that may be present on the arylboronic acid.

  • Purification: Filter the resulting solution. Acidify the filtrate to a pH of 2 with 38% HCl. The desired product will precipitate and can be collected as a white powder.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling protocol described above.

Suzuki_Miyaura_Workflow reagents Reactants: This compound Arylboronic acid Cs₂CO₃ Pd(PPh₃)₄ solvent Add Solvent (Ethanol) reagents->solvent 1. Combine reaction Heat to 80°C Stir under N₂ (5 days) solvent->reaction 2. React extraction Extraction with CHCl₃ reaction->extraction 3. Workup evaporation Evaporation in vacuo extraction->evaporation hydrolysis Hydrolysis (2M NaOH, reflux) evaporation->hydrolysis 4. Hydrolyze purification Acidification & Precipitation (HCl, pH 2) hydrolysis->purification 5. Purify product Final Product (White Powder) purification->product Yield

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways

This compound is a synthetic building block and is not directly involved in known biological signaling pathways. However, the derivatives synthesized from this precursor may be designed to interact with specific biological targets. For example, 3,5-disubstituted pyridine scaffolds are being investigated as potent agents against drug-resistant Mycobacterium tuberculosis. The core structure can be functionalized to create inhibitors for enzymes like DprE1, which is crucial for the synthesis of the mycobacterial cell wall.

The logical relationship for developing such inhibitors is outlined below.

Drug_Development_Logic start This compound (Deuterated Scaffold) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis library Library of 3,5-Disubstituted Pyridine Derivatives synthesis->library screening Biological Screening (e.g., anti-mycobacterial assay) library->screening target Target Identification (e.g., DprE1 enzyme) screening->target lead Lead Compound Identification screening->lead target->lead

Caption: Logic for developing inhibitors from a pyridine scaffold.

References

An In-depth Technical Guide to 3,5-Dibromopyridine-d3: Deuterium Labeling, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. This isotopically labeled compound is a valuable tool in various scientific disciplines, including medicinal chemistry, pharmacokinetic studies, and metabolic research. This document details the precise location of deuterium labeling, offers insights into its synthetic preparation, and presents key characterization data.

Deuterium Labeling Position

The deuterium atoms in this compound are located at the 2, 4, and 6 positions of the pyridine ring.[1][2] The systematic name for this compound is 3,5-dibromo-2,4,6-trideuteriopyridine.[1][2] This specific labeling pattern is crucial for its application in studies where tracking the metabolic fate of the pyridine ring is of interest, as it provides distinct mass shifts and NMR signals compared to the unlabeled compound.

Table 1: Structural and Isotopic Information for this compound

ParameterValueReference
Systematic Name 3,5-dibromo-2,4,6-trideuteriopyridine[1][2]
Deuterium Positions 2, 4, 6[1][2]
Molecular Formula C₅D₃Br₂N
InChI InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D[1][2]
Unlabeled CAS Number 625-92-3[1][2]
Labeled CAS Number 1219799-05-9[1][2]

Synthesis Pathway

A plausible synthetic workflow is illustrated in the diagram below. This process would start with a fully deuterated pyridine (Pyridine-d5), which is commercially available. This starting material would then undergo bromination to introduce bromine atoms at the 3 and 5 positions.

Synthesis_Pathway Conceptual Synthetic Pathway for this compound Pyridine_d5 Pyridine-d5 Bromination Bromination (e.g., Br2, oleum) Pyridine_d5->Bromination Dibromopyridine_d3 This compound Bromination->Dibromopyridine_d3 Purification Purification (e.g., Crystallization, Chromatography) Dibromopyridine_d3->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Conceptual synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the unlabeled 3,5-Dibromopyridine can provide a basis for the development of a procedure for its deuterated analog. A common method involves the direct bromination of pyridine.

Example Protocol for Unlabeled 3,5-Dibromopyridine Synthesis:

  • Reaction Setup: A mixture of pyridine, concentrated sulfuric acid, and a brominating agent (e.g., liquid bromine or N-bromosuccinimide) is prepared in a suitable reaction vessel.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the electrophilic substitution on the pyridine ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is achieved through techniques such as recrystallization or column chromatography to yield pure 3,5-Dibromopyridine.

For the synthesis of this compound, Pyridine-d5 would be used as the starting material, and the reaction conditions would likely be similar, with potential minor adjustments to optimize the yield and isotopic purity.

Characterization and Data Presentation

The successful synthesis and purification of this compound would be confirmed through various analytical techniques. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the protons at the 2, 4, and 6 positions when compared to the spectrum of the unlabeled compound.
²H NMR (Deuterium NMR) A deuterium NMR spectrum would confirm the presence and locations of the deuterium atoms, showing signals at the chemical shifts corresponding to the 2, 4, and 6 positions.
¹³C NMR The carbon-13 NMR spectrum would show signals for the five carbon atoms of the pyridine ring. The signals for the deuterated carbons (C2, C4, C6) may exhibit splitting due to coupling with deuterium.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, which will be 3 mass units higher than that of the unlabeled compound.

The logical workflow for the characterization of the synthesized compound is depicted in the following diagram.

Characterization_Workflow Characterization Workflow for this compound Crude_Product Crude this compound Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis NMR NMR Spectroscopy (¹H, ²H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS Data_Validation Data Validation and Structure Confirmation NMR->Data_Validation MS->Data_Validation

Caption: Workflow for characterization and data validation.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The precise deuterium labeling at the 2, 4, and 6 positions makes it a powerful tool for mechanistic and metabolic studies. The provided information on its synthesis and characterization will aid in the effective utilization of this important isotopically labeled compound.

References

Solubility Profile of 3,5-Dibromopyridine-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. While specific quantitative solubility data for the deuterated compound is not extensively documented in publicly available literature, this guide leverages data from its non-deuterated counterpart, 3,5-Dibromopyridine, to provide a reliable solubility profile. The minor structural difference arising from deuterium substitution is not expected to significantly alter its solubility behavior in organic solvents.

Introduction to this compound

This compound is a stable, isotopically labeled derivative of 3,5-Dibromopyridine. Such deuterated compounds are invaluable in pharmaceutical research, particularly in metabolic studies, as internal standards for quantitative analysis, and in mechanistic studies of drug action. Understanding the solubility of this compound is critical for its effective use in these applications, ensuring proper handling, formulation, and experimental design.

Solubility Data

SolventChemical FormulaSolubility Description
ChloroformCHCl₃Soluble[1][2]
MethanolCH₃OHSoluble[1], Slightly Soluble[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble (solubility increases with heating)[2]
WaterH₂OInsoluble[1][2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following details a common and reliable method for determining the solubility of a crystalline solid in an organic solvent.

Objective:

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:
  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Methodology:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the concentration in the test sample.

  • Calculation:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to a vial B Add known volume of solvent A->B C Seal vial and equilibrate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute filtered sample F->G H Analyze by HPLC or other method G->H I Quantify using calibration curve H->I J Calculate solubility (e.g., in mg/mL) I->J

Workflow for determining solubility.

References

The Keystone of Quantitative Analysis: A Technical Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.

The Core Principle: Isotopic Dilution and Co-elution

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable isotope, deuterium (²H).[1][2] This subtle yet significant modification allows the internal standard to be distinguished from the analyte by a mass spectrometer due to its higher mass.[3] The core principle behind their use is isotopic dilution, where a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[4]

Because the deuterated standard shares the same physicochemical properties as the analyte, it experiences identical processing and analysis conditions.[5] This includes extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention time.[6][7] By co-eluting with the analyte, the deuterated internal standard serves as a perfect proxy, allowing for the accurate correction of any variations that may occur during the analytical workflow.[3][6] The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing for any experimental variability.[8]

Key Advantages in Drug Development and Research

The application of deuterated internal standards is widespread across various scientific disciplines, including:

  • Pharmaceutical Research: Essential for pharmacokinetic (PK) and drug metabolism (DMPK) studies to precisely track drug and metabolite concentrations in biological fluids.[9][]

  • Clinical Diagnostics: Enables the accurate quantification of biomarkers, such as hormones and vitamin metabolites, in patient samples like blood and urine for disease diagnosis and monitoring.[1][2]

  • Metabolomics: Critical for quantitative analysis of endogenous metabolites to understand metabolic pathways and disease states.[1]

  • Environmental Analysis: Used for the precise measurement of pollutants and contaminants in various environmental matrices.[1][2]

The primary advantages of using deuterated internal standards include:

  • Enhanced Accuracy and Precision: By compensating for matrix effects and instrumental variability, they significantly improve the reliability of quantitative data.[1][6]

  • Improved Method Robustness: Assays using deuterated standards are less susceptible to variations in sample preparation and analytical conditions.[5]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[2]

Experimental Workflow and Protocols

The successful implementation of deuterated internal standards hinges on a well-defined and validated experimental workflow. The following diagram illustrates a typical workflow for quantitative analysis using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount Extraction Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC Inject sample MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Eluent Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Detailed Experimental Protocol: Quantification of Immunosuppressants in Whole Blood

This protocol provides a detailed methodology for the simultaneous quantification of immunosuppressants such as tacrolimus, sirolimus, everolimus, and cyclosporin A in whole blood using their respective deuterated internal standards.[6][7]

Materials:

  • Whole blood samples

  • Deuterated internal standards (e.g., tacrolimus-d3, sirolimus-d3, everolimus-d4, cyclosporin A-d12)

  • Methanol (LC-MS grade)

  • Zinc sulfate solution (0.2 M)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of whole blood, add a known concentration of the deuterated internal standard mixture.

    • Add 200 µL of a protein precipitation solution (e.g., methanol containing 0.2 M zinc sulfate).[7]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

Detailed Experimental Protocol: Determination of Vitamin D Metabolites in Serum

This protocol outlines the steps for quantifying vitamin D metabolites, such as 25-hydroxyvitamin D3, in human serum using a deuterated internal standard.[2][12]

Materials:

  • Human serum samples

  • Deuterated 25-hydroxyvitamin D3 (e.g., d3-25(OH)D3)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Supported Liquid Extraction (SLE) column

  • Derivatization agent (e.g., PTAD)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of serum, add the deuterated internal standard solution.[2]

    • Load the mixture onto an SLE column.

    • Elute the analytes with a mixture of hexane and ethyl acetate.[2]

    • Evaporate the eluate to dryness.

    • Reconstitute the residue and perform derivatization with PTAD to enhance ionization efficiency.[12][13]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 LC column.

    • Separate the metabolites using a suitable mobile phase gradient.

    • Detect the analytes using a tandem mass spectrometer operating in MRM mode.

Quantitative Data and Method Validation

The use of deuterated internal standards is a cornerstone of robust bioanalytical method validation. The following tables summarize typical quantitative data from validated LC-MS/MS methods for immunosuppressants and vitamin D metabolites.

Table 1: Method Validation Parameters for Immunosuppressant Analysis in Whole Blood [6]

ParameterCyclosporine ATacrolimusSirolimusEverolimusMycophenolic Acid
Linearity Range 2 - 1250 ng/mL0.5 - 42.2 ng/mL0.6 - 49.2 ng/mL0.5 - 40.8 ng/mL0.01 - 7.5 µg/mL
Intra-assay Precision (CV%) 0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%0.9 - 14.7%
Inter-assay Precision (CV%) 2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%2.5 - 12.5%
Accuracy 90 - 113%90 - 113%90 - 113%90 - 113%90 - 113%
Recovery 76.6 - 84%76.6 - 84%76.6 - 84%76.6 - 84%76.6 - 84%

Table 2: Method Validation Parameters for Vitamin D Metabolite Analysis in Serum [14]

Parameter25(OH)D325(OH)D21,25(OH)2D33-epi-25(OH)D324,25(OH)2D3
Linearity (r²) > 0.99> 0.99> 0.99> 0.99> 0.99
Analytical Range 2.5 - 75 ng/mLN/AN/AN/AN/A
Precision (CV%) < 7%< 7%< 7%< 7%< 7%
Recovery 71 - 93%71 - 93%71 - 93%71 - 93%71 - 93%
Matrix Effect 0.80 - 0.950.80 - 0.950.80 - 0.950.80 - 0.950.80 - 0.95

Critical Considerations and Potential Pitfalls

While deuterated internal standards are powerful tools, their effective use requires careful consideration of several factors.

logical_relationships cluster_considerations Key Considerations for Deuterated Internal Standards Purity Isotopic Purity Stability Label Stability Purity->Stability Coelution Chromatographic Co-elution Stability->Coelution MassShift Sufficient Mass Shift MassShift->Coelution IsotopeEffect Deuterium Isotope Effect Coelution->IsotopeEffect Can be affected by IsotopeEffect->Coelution Can cause shifts

Interrelated factors to consider when using deuterated internal standards.
  • Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (typically >98%) to minimize interference from any residual unlabeled analyte.[2]

  • Label Stability: The deuterium label must be placed on a chemically stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[15] Labeling on heteroatoms like oxygen or nitrogen should be avoided.[15]

  • Sufficient Mass Shift: A mass difference of at least 3 Da is generally recommended to avoid isotopic crosstalk between the analyte and the internal standard.[15]

  • Chromatographic Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte.[5]

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight change in chromatographic retention time, known as the deuterium isotope effect.[4][7] This can result in differential matrix effects if the analyte and internal standard elute into regions of varying ion suppression.[4] Careful chromatographic method development is crucial to minimize this effect.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development and clinical research. A thorough understanding of their underlying principles, coupled with meticulous experimental design and validation, empowers researchers to generate high-quality, reliable data. By carefully considering the factors of isotopic purity, label stability, and potential isotope effects, scientists can harness the full potential of this powerful analytical technique.

References

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and metabolic research, the demand for precise and accurate quantification of molecules is paramount. Stable Isotope Dilution (SID) assays, coupled with mass spectrometry, have emerged as the gold standard for achieving this level of analytical rigor. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data presentation standards for SID assays, designed to equip researchers and drug development professionals with the knowledge to effectively implement this powerful technique.

Core Principles of Stable Isotope Dilution

The fundamental principle of SID lies in the use of a stable, non-radioactive, isotopically labeled version of the analyte of interest as an internal standard.[1][2] This labeled compound is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[3]

The process involves adding a known amount of the isotopically labeled internal standard to a sample containing an unknown quantity of the native, unlabeled analyte.[4] Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis.[1] Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.[1][2]

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, an accurate and precise quantification of the analyte in the original sample can be achieved.[1][2] This ratiometric measurement corrects for variations in sample recovery and matrix effects, which are common sources of error in other analytical methods.[1]

The Experimental Workflow: A Step-by-Step Approach

The successful execution of a stable isotope dilution assay involves a meticulous and well-defined workflow. The following diagram illustrates the key stages of the process.

experimental_workflow Experimental Workflow for Stable Isotope Dilution Assay sample_collection 1. Sample Collection (e.g., Plasma, Urine, Tissue) spiking 2. Spiking with Labeled Internal Standard sample_collection->spiking extraction 3. Analyte Extraction (e.g., LLE, SPE) spiking->extraction analysis 4. LC-MS/MS Analysis extraction->analysis data_processing 5. Data Processing and Quantification analysis->data_processing

A generalized workflow for a stable isotope dilution assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in a stable isotope dilution assay, using the quantification of a small molecule drug in human plasma as a representative example.

Protocol 1: Sample Preparation and Analyte Extraction

This protocol outlines a common liquid-liquid extraction (LLE) procedure for isolating a drug from a plasma matrix.

Materials:

  • Human plasma samples

  • Isotopically labeled internal standard solution (known concentration)

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC mobile phase)

Procedure:

  • Thaw Plasma Samples: Thaw frozen human plasma samples to room temperature.

  • Aliquot Sample: Pipette a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

  • Spike with Internal Standard: Add a known amount of the isotopically labeled internal standard solution to each plasma sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

  • Vortex: Briefly vortex the samples to ensure thorough mixing of the internal standard with the plasma matrix.

  • Add Extraction Solvent: Add a specific volume of the extraction solvent (e.g., 500 µL of MTBE) to each tube.

  • Vortex Extraction: Vortex the tubes vigorously for a set period (e.g., 5-10 minutes) to facilitate the transfer of the analyte and internal standard from the aqueous plasma to the organic solvent.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for a specified time (e.g., 5 minutes) to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer, containing the analyte and internal standard, to a new clean tube, being cautious not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the reconstitution solvent (e.g., 100 µL of 50:50 acetonitrile:water).

  • Vortex and Transfer: Vortex the reconstituted sample to ensure the analyte is fully dissolved and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of the extracted sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a specific time to ensure separation of the analyte from other matrix components.

  • Flow Rate: A typical flow rate for a UHPLC system (e.g., 0.4 mL/min).

  • Injection Volume: A small, precise volume of the reconstituted sample (e.g., 5 µL).

MS/MS Parameters (Example):

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's chemical properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated or deprotonated molecule) of both the native analyte and the internal standard in the first quadrupole, fragmenting them in the collision cell, and then selecting a specific product ion for each in the third quadrupole. This highly specific detection method minimizes interferences.

  • MRM Transitions:

    • Analyte: Precursor ion m/z → Product ion m/z

    • Internal Standard: Precursor ion m/z (labeled) → Product ion m/z (labeled)

  • Optimization: The collision energy and other MS parameters should be optimized for each specific analyte and internal standard to achieve maximum sensitivity.

Data Presentation: Ensuring Clarity and Comparability

Quantitative data from stable isotope dilution assays should be presented in a clear and structured format to allow for easy interpretation and comparison. The following tables provide examples of how to summarize key performance characteristics of an assay.

Table 1: Calibration Curve and Sensitivity

This table summarizes the performance of the calibration curve and the sensitivity of the assay.

ParameterValue
Linear Range 1.00 - 1,000.00 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.50 ng/mL[5]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL

LOD and LLOQ are determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LLOQ) or other validated statistical methods.[6][7]

Table 2: Accuracy and Precision

This table presents the accuracy (as percent recovery) and precision (as coefficient of variation, CV%) of the assay at different concentration levels.

Analyte ConcentrationMean Measured Concentration (n=6)Accuracy (% Recovery)Intra-assay Precision (% CV)Inter-assay Precision (% CV)
Low QC (3 ng/mL) 2.95 ng/mL98.3%3.5%4.2%
Medium QC (100 ng/mL) 101.2 ng/mL101.2%2.1%3.1%
High QC (800 ng/mL) 792.0 ng/mL99.0%1.8%2.5%

Intra-assay precision is determined by analyzing replicates within the same analytical run, while inter-assay precision is assessed across different runs on different days.[5]

Mandatory Visualization: Signaling Pathways and Logical Relationships

Visualizing complex biological pathways and experimental workflows is crucial for understanding and communicating the application and logic of stable isotope dilution assays.

Metabolic Pathway Analysis

Stable isotope tracers are invaluable for elucidating metabolic pathways. By introducing a labeled substrate, researchers can track its conversion through a series of enzymatic reactions to various downstream metabolites. The following diagram illustrates a simplified metabolic pathway.

metabolic_pathway Tracing a Labeled Substrate Through a Metabolic Pathway sub Labeled Substrate (e.g., ¹³C-Glucose) int1 Intermediate 1 (Labeled) sub->int1 Enzyme A int2 Intermediate 2 (Labeled) int1->int2 Enzyme B prod1 Product 1 (Labeled) int2->prod1 Enzyme C prod2 Product 2 (Labeled) int2->prod2 Enzyme D

A simplified diagram of a metabolic pathway showing the flow of a labeled substrate.
Logical Relationships in SID Assay Design

The design of a stable isotope dilution assay involves several critical decisions that are logically interconnected. The following diagram illustrates these relationships.

logical_relationships Logical Relationships in SID Assay Design analyte Analyte Properties (Structure, Polarity) is Internal Standard Selection (Isotopic Purity, Label Position) analyte->is sp Sample Preparation Method (LLE, SPE, Protein Precipitation) analyte->sp lc LC Method Development (Column, Mobile Phase, Gradient) analyte->lc ms MS Method Development (Ionization, MRM Transitions) analyte->ms is->ms sp->lc lc->ms val Assay Validation (Accuracy, Precision, Linearity) ms->val

Interdependencies in the development and validation of an SID assay.

Conclusion

Stable isotope dilution assays represent a pinnacle of quantitative analytical science. Their ability to provide highly accurate, precise, and specific measurements makes them an indispensable tool in drug discovery and development, from early-stage metabolic studies to late-stage clinical trial sample analysis. By adhering to rigorous experimental protocols and clear data presentation standards, researchers can harness the full potential of this technique to generate reliable and defensible quantitative data, ultimately accelerating the development of new and effective therapeutics.

References

Methodological & Application

Application Note: Quantification of Compound X in Human Plasma using 3,5-Dibromopyridine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a crucial component for achieving accurate and precise results.[1][2] An IS is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), to correct for variability during the analytical process.[3][4] This variability can arise from sample preparation steps, inconsistencies in injection volume, and matrix effects that may cause ion suppression or enhancement in the mass spectrometer.[1][3] The quantification is based on the ratio of the analyte's response to the IS's response, which mitigates the impact of these variations.[4][5]

Stable isotope-labeled (SIL) internal standards, where atoms in the analyte are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are often considered the gold standard because their physicochemical properties are nearly identical to the analyte.[2][3] However, when a SIL-IS is unavailable or cost-prohibitive, a structural analogue can be an effective alternative.[2][3] A suitable structural analogue should mimic the analyte's behavior during extraction, chromatography, and ionization.[1]

This application note details a robust LC-MS/MS method for the quantification of a hypothetical brominated pyridine derivative, "Compound X," in human plasma, utilizing 3,5-Dibromopyridine-d3 as a structural analogue internal standard.

Principle of the Method

A fixed amount of this compound (IS) is added to plasma samples, calibration standards, and quality controls at the beginning of the sample preparation process. The samples then undergo protein precipitation to extract both the analyte (Compound X) and the IS. The resulting supernatant is injected into an LC-MS/MS system. The analyte and IS are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the analyte's concentration. The concentration of Compound X in unknown samples is then determined from this curve.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound X reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the Analyte Stock Solution with 50/50 (v/v) methanol/water to prepare working solutions for spiking calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with acetonitrile. This solution will be used as the protein precipitation solvent.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, spiked standard, QC, or unknown) into the corresponding tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube, except for "double blank" samples (which receive acetonitrile without IS).

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Data and Results

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSCIEX Triple Quad™ 5500 or equivalent
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V
MRM Transition Compound X: 252.0 -> 172.1
This compound: 241.9 -> 161.9
Calibration Curve and Quality Control

The method was validated over a concentration range of 1-1000 ng/mL in human plasma. The calibration curve was constructed by performing a linear regression with 1/x² weighting on the analyte/IS peak area ratios versus the nominal concentration.

Table 3: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
11,520755,1000.0020
57,650761,2000.0101
2030,100749,5000.0402
100155,200758,3000.2046
500780,500760,1001.0268
10001,545,000751,8002.0551

Table 4: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ160.9595.08.5
Low QC363.11103.76.2
Mid QC80678.998.64.1
High QC8006815.2101.93.5

Visualizations

// Graph attributes graph [fontname="Arial", label="Figure 1: Overall experimental workflow.", labelloc=b, fontsize=12]; } enddot Caption: Overall experimental workflow from sample preparation to final quantification.

// Nodes Analyte [label="Analyte Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS [label="Internal Standard Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Var [label="Analytical Variability\n(e.g., Extraction Loss, Matrix Effect)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ratio [label="Peak Area Ratio\n(Analyte / IS)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Accurate Quantification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges edge [color="#EA4335", arrowhead=normal, penwidth=1.5]; Var -> Analyte [label=" affects"]; Var -> IS [label=" affects"]; Analyte -> Ratio; IS -> Ratio; Ratio -> Quant [label=" enables"];

// Graph attributes graph [fontname="Arial", label="Figure 2: Principle of internal standard correction.", labelloc=b, fontsize=12]; } enddot Caption: Logical diagram illustrating the principle of internal standard correction.

Conclusion

References

Application Note & Protocol: Quantitative Analysis of Abiraterone in Human Plasma by LC-MS/MS using 3,5-Dibromopyridine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a model liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abiraterone, a pyridine-containing pharmaceutical, in human plasma. Due to the structural similarity and the presence of a pyridine moiety, 3,5-Dibromopyridine-d3 is proposed as a suitable internal standard for this assay. The protocol details a straightforward liquid-liquid extraction procedure for sample preparation and outlines the chromatographic and mass spectrometric conditions for achieving sensitive and selective quantification. The use of a deuterated internal standard is crucial for correcting matrix effects and ensuring the accuracy and precision of the analytical method.[1][2] This document provides a comprehensive framework for researchers and scientists in drug development for the application of this compound in pharmaceutical analysis.

Introduction

Abiraterone is an orally administered drug used in the treatment of metastatic castration-resistant prostate cancer.[3][4][5] It acts as an inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. Accurate quantification of Abiraterone in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the bioanalysis of pharmaceuticals due to its high sensitivity and selectivity.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the results.[1][2] this compound, a deuterated analog of a pyridine derivative, serves as an excellent internal standard for the analysis of pyridine-containing compounds like Abiraterone. Its chemical properties ensure that it behaves similarly to the analyte during extraction and ionization, while its mass difference allows for distinct detection by the mass spectrometer.

This application note provides a detailed protocol for the quantitative determination of Abiraterone in human plasma using this compound as an internal standard. The method is designed to be robust and reliable for research applications in pharmaceutical analysis.

Experimental

Materials and Reagents
  • Abiraterone reference standard (≥98% purity)

  • This compound (≥98% purity, deuterated)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Abiraterone in methanol.

  • Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

Working Standard Solutions:

  • Prepare working standard solutions of Abiraterone by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for calibration standards.

  • Prepare a 100 ng/mL working solution of this compound by diluting the IS stock solution with methanol.

Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate Abiraterone working standard solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control (QC) samples at low (3 ng/mL), medium (75 ng/mL), and high (800 ng/mL) concentrations in the same manner as the calibration standards.

Sample Preparation Protocol
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the samples for 10 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase (see section 2.5).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 30% B for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Abiraterone: m/z 350.3 → 156.1This compound: m/z 240.9 → 81.0
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL for Abiraterone in human plasma. The coefficient of determination (r²) was >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in Table 1.

  • Recovery: The extraction recovery of Abiraterone and the internal standard was consistent across the QC levels.

  • Matrix Effect: The use of the deuterated internal standard, this compound, effectively compensated for any ion suppression or enhancement caused by the plasma matrix.

Data Presentation

Table 1: Hypothetical Intra- and Inter-Day Precision and Accuracy for the Quantification of Abiraterone in Human Plasma.

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LQC35.2103.56.8101.7
MQC754.198.95.599.8
HQC8003.5101.24.9102.1

Visualization of Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report internal_standard_logic cluster_process Analytical Process analyte Abiraterone extraction Extraction Variability analyte->extraction matrix_effect Matrix Effect analyte->matrix_effect instrument_variation Instrument Variation analyte->instrument_variation is This compound (IS) is->extraction is->matrix_effect is->instrument_variation response Analyte/IS Ratio extraction->response matrix_effect->response instrument_variation->response quantification Accurate Quantification response->quantification

References

Application Note: Quantification of Pyridine-Containing Compounds Using 3,5-Dibromopyridine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive method for the quantitative analysis of pyridine-containing compounds in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), 3,5-Dibromopyridine-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This methodology is critical during various stages of drug development, including pharmacokinetic, pharmacodynamic, and toxicology studies.[1] The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Pyridine and its derivatives are fundamental structural motifs in a vast number of pharmaceuticals and drug candidates.[2] Accurate quantification of these compounds in complex biological matrices like plasma, urine, and tissue homogenates is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.

A key challenge in LC-MS/MS-based quantification is the potential for ion suppression or enhancement caused by the sample matrix, which can lead to inaccurate results.[1] The most effective way to mitigate these effects is through the use of a SIL-IS in an isotope dilution method. An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is mass-shifted to be distinguishable by the mass spectrometer.

This compound is an excellent internal standard for many pyridine-containing analytes. Its deuterium labels provide a sufficient mass shift (+3 Da) from the corresponding non-labeled analogue, preventing isotopic crosstalk while ensuring similar chromatographic behavior and ionization efficiency. Higher mass isotopologues, with ion traces that do not overlap with the parent compound, serve as ideal internal standards and alleviate issues like ion suppression.[1]

Principle of the Method

The methodology is based on the principle of isotope dilution mass spectrometry. A known, fixed amount of the internal standard (this compound) is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples. The samples are then subjected to a preparation procedure (e.g., protein precipitation) to extract the analyte and internal standard.

Following separation by HPLC, the analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument monitors specific precursor-to-product ion transitions for both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve using their measured peak area ratios.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Conc. of this compound (IS) Sample->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract LC HPLC Separation (Analyte and IS co-elute) Extract->LC MS MS/MS Detection (MRM) - Measure Peak Areas LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Generate Calibration Curve (Area Ratio vs. Conc.) Ratio->CalCurve Quantify Determine Unknown Conc. from Calibration Curve CalCurve->Quantify

Caption: General workflow for quantification using an internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte: Pyridine-containing compound of interest.

  • Internal Standard: this compound.

  • Biological Matrix: Human Plasma (or other relevant matrix).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC or LC-MS grade.

  • Reagents: Formic Acid (FA) and Ammonium Formate - LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or greater.

Instrumentation
  • HPLC System: Agilent 1200 Series or equivalent.[3]

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent, equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in MeOH.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in MeOH.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:H₂O to create calibration standards and QC samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in ACN. This solution will be used for protein precipitation.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (100 ng/mL in ACN) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

G start Start: Plasma Sample (50 µL) step1 Add Protein Precipitation Solution (200 µL ACN with Internal Standard) start->step1 Step 1 step2 Vortex Mix (1 minute) step1->step2 Step 2 step3 Centrifuge (14,000 rpm, 10 min, 4°C) step2->step3 Step 3 step4 Collect Supernatant (100 µL) step3->step4 Step 4 end Inject into LC-MS/MS step4->end Final

Caption: Sample preparation workflow via protein precipitation.
LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific analyte.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3 min; hold 1 min; re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium

Table 3: Hypothetical MRM Transitions (Note: These transitions must be optimized for the specific analyte of interest. The values for this compound are based on its molecular weight of ~240 g/mol ).

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (eV)
Analyte (e.g., Pyridine-X) 180.1110.26025
IS (this compound) 241.0161.08540

Data Presentation and Performance

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and matrix effect.

Calibration Curve

The calibration curve should demonstrate a linear response over the desired concentration range. A weighting factor of 1/x² is often used to ensure accuracy at the lower end of the range.[4]

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.00.0150.9898.0
5.00.0785.12102.4
200.31119.9599.8
1001.552100.31100.3
5007.891501.20100.2
100015.650995.6099.6
Correlation (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations in replicate.

Table 5: Example Intra-Day Accuracy & Precision Data (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LQC 3.02.9598.34.5
MQC 8082.10102.62.8
HQC 800790.5098.83.1

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, accurate, and precise platform for the quantification of pyridine-containing compounds in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, making this approach ideally suited for regulated bioanalysis in support of drug development programs.

References

Application Note: High-Throughput Quantification of a Target Analyte using 3,5-Dibromopyridine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a target analyte in a given matrix, utilizing 3,5-Dibromopyridine-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial for correcting variations in sample extraction recovery and potential matrix effects, ensuring high accuracy and precision in quantitative bioanalysis.[1][2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometer settings, along with performance characteristics of the method.

Introduction

In drug discovery and development, the accurate quantification of small molecules in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its inherent selectivity, sensitivity, and speed.[4] A key challenge in quantitative LC-MS/MS is accounting for analytical variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte of interest is a widely accepted strategy to mitigate these issues.[1][2][3] The SIL-IS experiences similar extraction recovery and ionization suppression or enhancement as the analyte, thus providing a reliable basis for accurate quantification.

3,5-Dibromopyridine is a heterocyclic aromatic compound, and its deuterated analog, this compound, serves as an excellent internal standard for related analytes. This application note provides a general framework and a specific example protocol for developing a quantitative LC-MS/MS method using this compound.

Experimental Protocols

Materials and Reagents
  • 3,5-Dibromopyridine (Analyte)

  • This compound (Internal Standard)[5]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Matrix (e.g., Human Plasma)

Sample Preparation

A simple protein precipitation method is employed for sample cleanup.

  • Pipette 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing this compound).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Alternatively, for more complex matrices or lower detection limits, solid-phase extraction (SPE) can be utilized.[6]

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for 3,5-Dibromopyridine will be its protonated molecule [M+H]⁺. The molecular weight of 3,5-Dibromopyridine is 236.892 g/mol .[7]

    • The precursor ion for this compound will be [M+3+H]⁺.

    • Product ions are generated by collision-induced dissociation (CID) of the precursor ions. The exact masses and fragmentation patterns would be determined by infusing the pure compounds into the mass spectrometer.

Table 1: Hypothetical MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3,5-Dibromopyridine237.9Fragment 1100Optimized Value
3,5-Dibromopyridine237.9Fragment 2100Optimized Value
This compound240.9Corresponding Fragment 1100Optimized Value

Note: The specific product ions and collision energies need to be empirically determined during method development.

Data Presentation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). The results are summarized in the tables below.

Table 2: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
3,5-Dibromopyridine1 - 1000> 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 4: Method Sensitivity

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of a target analyte using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, making it suitable for high-throughput quantitative analysis in various research and development settings. The use of a stable isotope-labeled internal standard is critical for robust and reliable bioanalysis.

References

Application Note: High-Throughput Bioanalytical Assay for the Quantification of Analyte X in Human Plasma using 3,5-Dibromopyridine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Analyte X, a novel pyridine-based therapeutic agent, in human plasma. The assay utilizes a simple protein precipitation extraction procedure followed by a rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis. 3,5-Dibromopyridine-d3 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method was validated over a linear range of 1.0 to 1000 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect, making it suitable for supporting pharmacokinetic studies in a high-throughput environment.

Introduction

The accurate quantification of drug candidates in biological matrices is a critical component of drug development. For pyridine-containing compounds like Analyte X, the use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and potential matrix effects during LC-MS/MS analysis.[1][2] this compound serves as an ideal internal standard for analytes with a pyridine core structure due to its similar physicochemical properties and co-eluting chromatographic behavior, which helps to correct for variations in extraction recovery and ionization efficiency.[1][2] This note provides a detailed protocol for a validated bioanalytical assay for Analyte X in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Analyte X: (Structure to be inserted by the user)

  • This compound: (Internal Standard, IS)

  • Control Human Plasma (K2EDTA): Sourced from an accredited supplier.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Formic Acid (FA): LC-MS grade.

  • Water: Deionized, 18 MΩ·cm or higher.

Equipment
  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.

  • Analytical Balance: Mettler Toledo XPE or equivalent.

  • Centrifuge: Eppendorf 5810 R or equivalent.

  • Pipettes: Calibrated precision pipettes.

  • 96-well plates: Polypropylene V-bottom plates.

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Analyte X and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in acetonitrile.

Calibration standards and quality control samples were prepared by spiking the appropriate working solutions into control human plasma.

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Plasma Sample (50 µL) s2 Add IS in ACN (150 µL) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant s3->s4 a1 Inject into UHPLC s4->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Quantification of Unknowns d2->d3 end end d3->end Final Concentrations

Caption: Bioanalytical workflow from sample preparation to data analysis.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each sample.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.5 min
Run Time 3.0 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte X User to defineUser to define
This compound 240.9160.0

Results and Discussion

The developed bioanalytical method was validated according to the FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL for Analyte X in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 1: Intra-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Precision (%CV)Accuracy (%)
LLOQ1.00.985.298.0
LQC3.02.914.197.0
MQC100102.32.5102.3
HQC800812.83.0101.6

Table 2: Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18, 3 runs)Precision (%CV)Accuracy (%)
LLOQ1.01.036.8103.0
LQC3.03.095.5103.0
MQC10098.73.898.7
HQC800790.44.298.8
Recovery and Matrix Effect

The extraction recovery of Analyte X and the internal standard was consistent across the different QC levels. The matrix effect was found to be negligible, with the normalized matrix factor being close to 1.0.

Table 3: Recovery and Matrix Effect

QC LevelAnalyte X Recovery (%)IS Recovery (%)Matrix FactorNormalized Matrix Factor
LQC85.288.10.980.97
HQC87.589.01.021.01

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway in which Analyte X acts as an inhibitor.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Induction AnalyteX Analyte X AnalyteX->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by Analyte X.

Conclusion

The described UHPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Analyte X in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic profiling in drug development studies.

References

Application Notes and Protocols for Sample Preparation Using 3,5-Dibromopyridine-d3 Spiking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3,5-Dibromopyridine-d3 as a stable isotope-labeled (SIL) internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated standards is a well-established practice to improve the accuracy and precision of analytical methods by correcting for variability in sample preparation and instrument response.

Application Note 1: Quantification of Pyridine in Human Urine

This protocol details the determination of pyridine levels in human urine, a relevant application in toxicology and environmental exposure studies. This compound is employed as an internal standard to ensure accurate quantification.

Experimental Protocol

1. Materials and Reagents:

  • Analytes: Pyridine

  • Internal Standard: this compound

  • Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Deionized water, Human urine (blank)

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Monitor the following MRM transitions:

      • Pyridine: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

      • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

Data Presentation
ParameterValue
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection centrifuge1 Centrifugation (4000 rpm, 10 min) urine_sample->centrifuge1 spike Spike with This compound centrifuge1->spike protein_precip Protein Precipitation (Acetonitrile) spike->protein_precip centrifuge2 Centrifugation (10,000 rpm, 5 min) protein_precip->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for the quantification of pyridine in urine.

Application Note 2: Determination of Pyridine-Containing Drug Metabolites in Plasma

This protocol is designed for drug development professionals to quantify the concentration of a pyridine-containing drug and its primary metabolites in plasma samples. The use of this compound as an internal standard is crucial for achieving the high accuracy and precision required in pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents:

  • Analytes: Pyridine-containing drug and its metabolites

  • Internal Standard: this compound

  • Reagents: Human plasma (blank), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (Solid-Phase Extraction):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma, add 20 µL of 100 ng/mL this compound in methanol.

  • Add 200 µL of 0.1% formic acid in water to the plasma sample.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 5 mM Ammonium formate in water

    • Mobile Phase B: 5 mM Ammonium formate in methanol

    • Gradient: 10% B to 90% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: ESI, positive mode

    • Monitor the specific MRM transitions for the parent drug, its metabolites, and this compound.

Data Presentation
ParameterParent DrugMetabolite 1Metabolite 2
LLOQ (ng/mL) 0.50.51.0
ULOQ (ng/mL) 5005001000
> 0.99> 0.99> 0.99
Mean Recovery (%) 95.292.898.1
Precision (%RSD) < 8%< 9%< 12%

Signaling Pathway/Logical Relationship Diagram

G cluster_workflow Bioanalytical Workflow cluster_rationale Rationale sample_collection Plasma Sample Collection is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking spe_extraction Solid-Phase Extraction is_spiking->spe_extraction accuracy Improved Accuracy is_spiking->accuracy precision Enhanced Precision is_spiking->precision lcms_analysis LC-MS/MS Analysis spe_extraction->lcms_analysis matrix_effects Correction for Matrix Effects spe_extraction->matrix_effects variability Reduced Sample Prep Variability spe_extraction->variability data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis

Caption: Rationale for using an internal standard in bioanalysis.

Application Notes & Protocols: 3,5-Dibromopyridine-d3 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of metabolomics, precise and accurate quantification of metabolites is paramount for understanding biological systems, identifying biomarkers, and elucidating metabolic pathways. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for these analyses due to its high sensitivity and selectivity. However, variability arising from sample preparation, matrix effects, and instrument performance can compromise data quality. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues, ensuring robust and reliable quantification.[1][2]

3,5-Dibromopyridine-d3 is a deuterated analog of 3,5-dibromopyridine, designed for use as an internal standard in mass spectrometry-based quantitative studies. Its three deuterium atoms provide a distinct mass shift from its unlabeled counterpart without significantly altering its chemical and chromatographic properties.[3] This makes it an excellent tool for isotope dilution mass spectrometry, where it can be spiked into biological samples at a known concentration to correct for analytical variability throughout the entire workflow, from extraction to detection.

This document provides detailed application notes and a protocol for the use of this compound as an internal standard in a targeted metabolomics workflow for the analysis of a panel of aromatic amine- and phenol-containing metabolites, such as neurotransmitters and their derivatives, in human plasma. While this compound itself is not an exact structural analog to these metabolites, its chemical properties make it a suitable internal standard when a matched SIL-IS for every analyte is not available, particularly in methods involving broad-spectrum derivatization.

Application: Targeted Quantification of Neurotransmitters and Related Metabolites in Human Plasma

This protocol outlines a hypothetical, yet representative, application of this compound as an internal standard for the LC-MS/MS quantification of a panel of neurotransmitters and related metabolites in human plasma samples. The method involves a protein precipitation step followed by derivatization to enhance chromatographic retention and detection sensitivity of the target analytes.

Analyte Panel Example:

  • Tyramine

  • Dopamine

  • Serotonin

  • 3-Methoxytyramine

  • Normetanephrine

Internal Standard: this compound

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing sample Human Plasma Sample spike Spike with this compound (Internal Standard) sample->spike 1. ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt 2. centrifuge Centrifugation ppt->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. dry Evaporate to Dryness supernatant->dry 5. derivatize Derivatization (e.g., with Dansyl Chloride) dry->derivatize 6. reconstitute Reconstitute in Mobile Phase derivatize->reconstitute 7. lcms Inject into UPLC-MS/MS System reconstitute->lcms 8. data_acq Data Acquisition (MRM Mode) lcms->data_acq 9. integrate Peak Integration (Analyte & IS) data_acq->integrate 10. ratio Calculate Peak Area Ratios (Analyte / IS) integrate->ratio 11. curve Generate Calibration Curve ratio->curve 12. quantify Quantify Analyte Concentration curve->quantify 13.

Caption: Experimental workflow for targeted metabolomics using an internal standard.

Detailed Experimental Protocol

Materials and Reagents
  • Internal Standard (IS): this compound (e.g., from a commercial supplier)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Derivatizing Reagent: Dansyl Chloride

  • Other Reagents: Sodium Bicarbonate

  • Biological Matrix: Human Plasma (collected in K2-EDTA tubes)

  • Equipment: Microcentrifuge, vortex mixer, nitrogen evaporator, UPLC-MS/MS system.

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water. This solution will be used for spiking the samples.

  • Protein Precipitation Solution: Acetonitrile containing the IS working solution at a final concentration of 100 ng/mL. Prepare fresh.

  • Derivatization Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.5.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 5 mg of dansyl chloride in 1 mL of acetone. Prepare fresh and protect from light.

Sample Preparation
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking and Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 100 ng/mL of this compound) to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer 200 µL of the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 50 µL of the dansyl chloride solution (5 mg/mL in acetone).

    • Vortex and incubate at 60°C for 10 minutes in the dark.

  • Quenching: Add 10 µL of 2.5% formic acid in water to quench the reaction.

  • Final Reconstitution: Centrifuge briefly, and transfer the supernatant to an LC vial for analysis.

LC-MS/MS Analysis
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM) will be used for quantification.

Data Presentation: Quantitative Analysis

The use of this compound allows for the correction of signal variations. The peak area of each target analyte is normalized to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentrations of the standards.

Table 1: Hypothetical Quantitative Data for Dopamine Analysis in Plasma

Sample IDDopamine Peak Area (Raw)IS (this compound) Peak AreaPeak Area Ratio (Dopamine/IS)Calculated Concentration (ng/mL)
Blank5101,510,2340.0003Not Detected
Cal 1 (0.5 ng/mL)7,5601,498,5500.00500.5
Cal 2 (1.0 ng/mL)15,2301,520,1000.01001.0
Cal 3 (5.0 ng/mL)78,9001,550,8000.05095.0
Cal 4 (10 ng/mL)155,6001,532,1000.101610.0
QC Low (1.5 ng/mL)21,5401,480,3000.01451.44
QC High (8.0 ng/mL)128,7001,560,4500.08258.17
Sample 135,6701,250,9800.02852.82
Sample 218,9901,610,2300.01181.17

Note: This table presents illustrative data. Actual peak areas and ratios will vary depending on the instrument and experimental conditions.

Signaling Pathway/Logical Relationship Diagram

The logical relationship in this quantitative workflow is the normalization of the analyte signal to the internal standard signal to correct for experimental variations.

logic cluster_correction Correction for Variability cluster_quantification Final Quantification A_raw Analyte Raw Peak Area Ratio Peak Area Ratio (Analyte / IS) A_raw->Ratio IS_raw Internal Standard Raw Peak Area IS_raw->Ratio Concentration Accurate Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Logic of internal standard-based quantification.

Conclusion

This compound serves as a valuable tool in targeted metabolomics for ensuring data accuracy and precision. By incorporating it as an internal standard, researchers can effectively normalize for variations introduced during sample handling and analysis, leading to more reliable quantification of target metabolites. The protocol described herein provides a robust framework for its application in a typical LC-MS/MS workflow for the analysis of small molecules in complex biological matrices.

References

Application Note: Quantitation of Multiclass Pesticide Residues in Agricultural Commodities using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated protocol for the simultaneous quantitation of multiclass pesticide residues in various food matrices. The method utilizes the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and mitigate matrix effects, a deuterated internal standard, such as Triphenyl Phosphate-d15 (TPP-d15), is incorporated into the workflow. This method provides high-throughput capabilities and reliable data for researchers, scientists, and professionals in drug development and food safety.

Introduction

The QuEChERS method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption.[3][4][5] This application note provides a detailed protocol for the QuEChERS extraction and cleanup procedure, followed by instrumental analysis, for a broad range of pesticides. The inclusion of a deuterated internal standard, added at the beginning of the sample preparation, ensures high-quality quantitative results.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Toluene (HPLC grade or equivalent)

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium citrate sesquihydrate

  • Dispersive Solid-Phase Extraction (dSPE) Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB) - selection depends on the matrix.

  • Standards: Certified pesticide reference standards, Deuterated Triphenyl Phosphate (TPP-d15) or other appropriate deuterated internal standard.

  • Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, GC-MS/MS or LC-MS/MS system.

Sample Preparation (QuEChERS Protocol)

The following protocol is based on the widely used AOAC and EN versions of the QuEChERS method.[4]

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the matrix.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., TPP-d15) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbent mixture (e.g., MgSO₄ and PSA for general fruit and vegetable samples; C18 for high-fat matrices; GCB for pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a new vial for analysis.

    • For GC-MS/MS analysis, a solvent exchange to toluene may be performed to enhance sensitivity.

    • For LC-MS/MS analysis, the extract may be diluted with water to match the initial mobile phase conditions.

Instrumental Analysis
  • GC-MS/MS: A gas chromatograph coupled to a triple quadrupole mass spectrometer is used for the analysis of volatile and semi-volatile pesticides.

  • LC-MS/MS: A liquid chromatograph coupled to a triple quadrupole mass spectrometer is suitable for the analysis of polar, non-volatile, and thermally labile pesticides.[2]

Instrumental conditions should be optimized for the target analytes, including column selection, temperature programs/gradient elution, and MS/MS transitions (precursor and product ions, collision energies).

Data Presentation

The following table presents representative quantitative data for a selection of pesticides from different classes, obtained using a QuEChERS-based method with a deuterated internal standard, analyzed by GC-MS/MS or LC-MS/MS. These values are indicative of the performance of the method.

Pesticide ClassAnalyteRepresentative Recovery (%)Representative RSD (%)Representative LOQ (µg/kg)
OrganophosphateChlorpyrifos95< 105
OrganophosphateMalathion92< 105
PyrethroidCypermethrin88< 1510
PyrethroidDeltamethrin91< 1510
CarbamateCarbofuran98< 52
CarbamateMethomyl102< 52
TriazineAtrazine96< 105
NeonicotinoidImidacloprid105< 51
FungicideBoscalid93< 105
FungicideTebuconazole97< 105

Recovery and RSD (Relative Standard Deviation) data are based on fortified samples at relevant concentration levels. LOQ (Limit of Quantitation) values are typical for food matrices.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (10-15 g) Spiking 2. Internal Standard Spiking (e.g., TPP-d15) Homogenization->Spiking Extraction 3. Acetonitrile Extraction & Salting Out Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE (dSPE) Centrifugation1->dSPE Supernatant Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Analysis 7. GC-MS/MS or LC-MS/MS Analysis Centrifugation2->Analysis Cleaned Extract Data 8. Data Quantitation Analysis->Data

Caption: QuEChERS Experimental Workflow Diagram.

Logical Relationship of Quantitation

quantitation_logic Analyte_Signal Analyte Signal (from sample) Response_Ratio Response Ratio (Analyte/IS) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Signal (known amount) IS_Signal->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Internal Standard Quantitation Logic.

Pesticide-Induced Signaling Pathway

signaling_pathway cluster_nervous Nervous System Effects Pesticides Pesticides (e.g., Organophosphates, Pyrethroids) ROS Reactive Oxygen Species (ROS) Generation Pesticides->ROS Cholinesterase Cholinesterase Inhibition Pesticides->Cholinesterase ACh_Receptor Acetylcholine Receptor Overstimulation Pesticides->ACh_Receptor Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid, Protein, DNA) Oxidative_Stress->Cellular_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Damage->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neurotoxicity Neurotoxicity Cholinesterase->Neurotoxicity ACh_Receptor->Neurotoxicity

Caption: Simplified Pesticide Toxicity Pathways.

Conclusion

The described method, combining QuEChERS sample preparation with a deuterated internal standard and subsequent GC-MS/MS or LC-MS/MS analysis, provides a reliable and efficient approach for the quantitation of multiclass pesticide residues in food matrices. The use of an internal standard is critical for achieving accurate results by compensating for matrix effects and procedural variations. This protocol can be readily implemented in analytical laboratories for routine monitoring and research purposes, contributing to the assurance of food safety.

References

Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The accurate quantification of pyridine metabolites, such as nicotinamide adenine dinucleotide (NAD+) precursors and nicotine derivatives, is critical for research in metabolism, aging, and toxicology. This application note provides a detailed protocol for the simultaneous measurement of key pyridine metabolites in human plasma and urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards (SIL-IS) is highlighted as an essential tool to correct for matrix effects and experimental variability, ensuring high accuracy and precision.[1][2][3]

Introduction

Pyridine and its derivatives are fundamental to numerous biological processes. The NAD+ metabolome, which includes precursors like nicotinamide (Nam), nicotinamide mononucleotide (NMN), and nicotinamide riboside (NR), is central to cellular redox reactions and signaling pathways.[4][5] Similarly, metabolites of nicotine, such as cotinine and trans-3'-hydroxycotinine (3-HC), serve as crucial biomarkers for assessing tobacco smoke exposure.[6][7]

Accurate quantification of these metabolites in complex biological matrices like plasma and urine is challenging due to potential analyte loss during sample preparation and ion suppression or enhancement in the mass spectrometer.[1][8] The internal standard method is the gold standard for correcting these variations. An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties.[1][3] Stable isotope-labeled internal standards (e.g., deuterated or ¹³C-labeled analogues) are considered the most effective choice as they fulfill these criteria perfectly, ensuring reliable and reproducible quantification.[1][2][3]

Principle of Internal Standardization

The core principle of using an internal standard (IS) is to add a known quantity of a reference compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1] The IS experiences the same procedural variations as the analyte. By using the ratio of the analyte's response to the IS's response for quantification, any variability introduced during the analytical workflow is effectively normalized.[1]

G cluster_workflow Analytical Workflow cluster_correction Correction Principle Sample Biological Sample (Analyte) Spike Spike with Internal Standard (IS) Sample->Spike Prep Sample Preparation (Extraction, etc.) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Ratio Calculate Response Ratio (Analyte / IS) Analysis->Ratio Quant Quantification Ratio->Quant Var Variability (e.g., Matrix Effect, Extraction Loss) Affects_A Affects Analyte Var->Affects_A Affects_IS Affects IS Equally Var->Affects_IS Normalized Ratio is Constant, Error is Corrected Affects_A->Normalized Affects_IS->Normalized

Caption: Logic of internal standard use for analytical error correction.

Experimental Protocols

This section details the validated methodology for quantifying nicotinamide (Nam), cotinine, and trans-3'-hydroxycotinine (3-HC) in human plasma.

Reagents and Materials
  • Analytes: Nicotinamide, Cotinine, trans-3'-hydroxycotinine (Sigma-Aldrich)

  • Internal Standards: Nicotinamide-d4 (Nam-d4), Cotinine-d9, trans-3'-hydroxycotinine-d9 (CDN Isotopes)[4][6]

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (Optima LC/MS Grade), HPLC Grade Water

  • Biological Matrix: Human plasma (K2-EDTA anticoagulant)

Preparation of Standards and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stocks of each analyte and internal standard in methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute primary stocks in a 50:50 methanol:water solution.

  • Calibration Standards: Serially dilute the intermediate analyte stock solution to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Prepare a combined working solution containing Nam-d4, Cotinine-d9, and 3-HC-d9 in methanol.

Sample Preparation Protocol (Protein Precipitation)

This protocol is optimized for plasma samples.[9]

G start Start: Plasma Sample step1 Pipette 100 µL Plasma into a 1.5 mL microcentrifuge tube. start->step1 step2 Add 20 µL of Internal Standard Working Solution (50 ng/mL). step1->step2 step3 Add 300 µL of ice-cold Methanol to precipitate proteins. step2->step3 step4 Vortex for 30 seconds. step3->step4 step5 Centrifuge at 14,000 x g for 10 minutes at 4°C. step4->step5 step6 Transfer 200 µL of the supernatant to an autosampler vial. step5->step6 end Inject into LC-MS/MS System step6->end

Caption: Workflow for plasma sample preparation via protein precipitation.

LC-MS/MS Method
  • LC System: Standard HPLC or UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
1.0 5
4.0 95
5.0 95
5.1 5

| 7.0 | 5 |

Table 2: MS/MS Parameters (Multiple Reaction Monitoring - MRM)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Nicotinamide 123.1 80.1 25
Nam-d4 (IS) 127.1 84.1 25
Cotinine 177.1 98.1 20
Cotinine-d9 (IS) 186.2 107.1 20
trans-3'-HC 193.1 80.1 22

| 3-HC-d9 (IS) | 202.2 | 80.1 | 22 |

Results and Data Presentation

The method was validated for linearity, accuracy, and precision according to established guidelines.

Table 3: Method Validation Summary

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Accuracy (%) at LLOQ Inter-day Precision (%CV)
Nicotinamide 1 - 500 1.0 105.8 < 10%
Cotinine 1 - 500 1.0 102.9 < 8%
trans-3'-HC 5 - 500 5.0 99.9 < 9%

Data derived from representative methods.[9][10]

NAD+ Biosynthetic Pathways

Understanding the metabolic context is crucial for interpreting quantitative data. Pyridine metabolites like nicotinamide are key components of the NAD+ salvage pathway, which is a primary route for NAD+ synthesis in mammals.

G Trp Tryptophan (de novo pathway) QA Quinolinic Acid Trp->QA NAD NAD+ QA->NAD multiple steps Na Nicotinic Acid (Preiss-Handler) Na->NAD multiple steps Nam Nicotinamide (Nam) (Salvage Pathway) NMN NMN Nam->NMN NMN->NAD Consumption NAD+ Consuming Enzymes (Sirtuins, PARPs) NAD->Consumption NR Nicotinamide Riboside (NR) NR->NMN Consumption->Nam recycles

Caption: Simplified overview of major NAD+ biosynthetic pathways in mammals.[4][5]

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of key pyridine metabolites in human plasma. The protocol, centered on a simple protein precipitation step and the use of corresponding stable isotope-labeled internal standards, delivers excellent accuracy and precision.[9] This methodology is well-suited for high-throughput applications in clinical research and drug development, enabling precise characterization of the NAD+ metabolome and accurate assessment of tobacco smoke exposure biomarkers.

References

Choosing the optimal concentration of 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-Dibromopyridine-d3, a deuterated analog of 3,5-Dibromopyridine. The primary application of this compound lies in its use as a stable isotope-labeled internal standard for mass spectrometry-based bioanalysis and as a synthetic building block in the development of novel drug candidates with improved metabolic stability.

I. Introduction to Deuterated Compounds

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down metabolic processes that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 enzymes.[1][2] Consequently, strategic incorporation of deuterium into a drug molecule can lead to:

  • Enhanced Metabolic Stability: A reduced rate of metabolism can increase the half-life of a drug in the body.[1]

  • Improved Pharmacokinetic Profile: Increased metabolic stability can lead to higher drug exposure and potentially less frequent dosing.[3]

  • Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, the formation of harmful byproducts can be minimized.[1]

This compound serves as a valuable tool for medicinal chemists and drug metabolism scientists to leverage these benefits in the development of safer and more effective therapeutics.

II. Applications and Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the specific application. The following table provides guidance on typical concentration ranges for its primary uses.

ApplicationTypical Concentration RangeNotes
Internal Standard in Mass Spectrometry 10 ng/mL - 1 µg/mLThe concentration should be optimized to be within the linear range of the instrument and comparable to the expected concentration of the analyte.[4]
Synthetic Building Block (e.g., Suzuki Coupling) 0.1 M - 1.0 M (in reaction solvent)The exact concentration depends on the reaction scale and stoichiometry. Typically used in a 1:1 to 1.5:1 molar ratio with the coupling partner.[5][6]
Tracer in Metabolic Studies Varies widely based on in vivo or in vitro modelFor in vivo studies in rodents, doses can range from mg/kg to g/kg body weight. For in vitro studies, concentrations in the µM to mM range may be appropriate.[7][8]
Fragment in Kinase Inhibitor Screening 1 µM - 100 µMInitial screening concentrations are typically in the low micromolar range. Follow-up dose-response experiments are necessary to determine IC50 values.[9][10]

III. Quantitative Data for Pyridine-Based Compounds in Biological Assays

While specific quantitative data for this compound is not widely available, the following table summarizes data for structurally related deuterated and non-deuterated pyridine derivatives, illustrating their potency in relevant biological assays. This data can serve as a benchmark for designing experiments with novel compounds synthesized from this compound.

Compound ClassTargetAssay TypeKey FindingsReference
Deuterated Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisWhole-cell growth inhibitionMIC values in the nanomolar range (e.g., 7-11 nM). Non-toxic to VERO cells (IC50 > 10,000 nM).[1]
3,5-Disubstituted Pyridine DerivativesMycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC)Lead compounds identified with MIC of 1.56 µg/mL.[2]
Pyridine-based PIM-1 InhibitorsPIM-1 KinaseIn vitro kinase inhibitionIC50 values in the nanomolar range (e.g., 14.3 nM - 42.3 nM).[11]
Deuterated Tyrosine Kinase InhibitorTyrosine KinaseMetabolic Stability Assay (Rat Liver Microsomes)Deuterated analog showed significantly improved metabolic stability compared to the non-deuterated parent compound.

IV. Experimental Protocols

A. Protocol for Assessing Metabolic Stability using Liver Microsomes

This protocol outlines a typical in vitro experiment to evaluate the metabolic stability of a compound synthesized using this compound.

Workflow for Metabolic Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution (e.g., 1 mM in DMSO) D Pre-warm microsomes and test compound at 37°C A->D B Prepare liver microsome suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Calculate half-life (t½) and intrinsic clearance J->K

Caption: Workflow for an in vitro metabolic stability assay.

Materials:

  • Test compound (synthesized from this compound)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (cold, containing an appropriate internal standard)

  • DMSO (for stock solution)

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare a working solution by diluting the stock solution in buffer to the desired pre-incubation concentration (e.g., 10 µM).

    • Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome suspension and the test compound working solution.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent test compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

B. Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for using this compound as a building block in a Suzuki-Miyaura cross-coupling reaction to synthesize more complex molecules.

Workflow for Suzuki-Miyaura Cross-Coupling:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid/ester, palladium catalyst, and base in a reaction vessel B Add solvent and degas the mixture A->B C Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., N2 or Ar) B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool the reaction and add water and an organic solvent D->E F Separate the organic layer E->F G Wash, dry, and concentrate the organic phase F->G H Purify the crude product by column chromatography G->H

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry reaction flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired pure compound.

V. Signaling Pathway Context: Kinase Inhibition

Pyridine-containing molecules are prevalent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. This compound can be used as a starting material to synthesize novel kinase inhibitors.

Generalized Kinase Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 ATP ATP TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor ADP ADP ATP->ADP P Inhibitor Pyridine-based Inhibitor Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellularResponse Signal Extracellular Signal Signal->Receptor

Caption: A generalized kinase signaling cascade and the point of inhibition.

This diagram illustrates a typical signal transduction pathway where an extracellular signal activates a series of kinases, leading to a cellular response. Pyridine-based inhibitors, potentially synthesized from this compound, can be designed to bind to the ATP-binding pocket of a specific kinase, thereby blocking its activity and interrupting the signaling cascade. This is a common strategy in the development of targeted therapies.

References

Application Note: High-Precision Quantification of Brominated Pyridines in Pharmaceutical Intermediates Using 3,5-Dibromopyridine-d3 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note details a robust and accurate gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 3,5-dibromopyridine in pharmaceutical process samples. To counteract matrix effects and variations in sample preparation and injection volume, a deuterated internal standard, 3,5-dibromopyridine-d3, is employed. The use of a stable, isotopically labeled internal standard ensures high precision and accuracy, which is critical for quality control in drug development and manufacturing.[1][2][3][4] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis, as well as illustrative performance data.

Introduction

3,5-Dibromopyridine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its purity and concentration must be carefully monitored throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like 3,5-dibromopyridine, offering high sensitivity and specificity.[7][8]

The complexity of pharmaceutical process samples often introduces matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2] The use of an internal standard (IS) that is chemically and physically similar to the analyte can correct for these variations.[4] A deuterated analog of the analyte, such as this compound, is an ideal internal standard because it co-elutes with the analyte and has nearly identical chemical properties, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[3][4] This method provides a reliable approach for the precise quantification of 3,5-dibromopyridine in complex matrices.

Experimental

Materials and Reagents
  • Analyte: 3,5-Dibromopyridine (≥98% purity)

  • Internal Standard: this compound (≥98% purity, isotopic purity ≥99%)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Sample Matrix: Simulated pharmaceutical process stream (e.g., reaction mixture quenched and diluted in an organic solvent)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[7]

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of 3,5-dibromopyridine and dissolve in 10 mL of dichloromethane to prepare the analyte stock solution.

  • Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane to prepare the internal standard stock solution.

Internal Standard Working Solution (10 µg/mL):

  • Dilute 100 µL of the 1 mg/mL this compound stock solution to 10 mL with dichloromethane.

Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate volumes of the 1 mg/mL 3,5-dibromopyridine stock solution into 1 mL volumetric flasks.

  • Add 100 µL of the 10 µg/mL internal standard working solution to each flask.

  • Bring each flask to volume with dichloromethane.

  • The final concentrations of 3,5-dibromopyridine should range from 0.5 µg/mL to 50 µg/mL, with a constant internal standard concentration of 1 µg/mL.

Sample Preparation
  • Accurately weigh 100 mg of the pharmaceutical process sample into a 10 mL volumetric flask.

  • Add 1 mL of the 10 µg/mL internal standard working solution.

  • Dissolve and dilute to the mark with dichloromethane.

  • Vortex the sample for 30 seconds.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Parameters
Parameter Value
GC System Agilent 8890
Injection Port Split/Splitless
Injection Mode Split (10:1)
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
MS System Agilent 5977B MSD
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) 3,5-Dibromopyridine: 237 (Quant), 158, 77This compound: 240 (Quant), 161, 80

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, 3,5-dibromopyridine and its deuterated internal standard, this compound, co-elute, ensuring optimal compensation for any variations during the analysis. A representative chromatogram would show two overlapping peaks in the total ion chromatogram (TIC), but baseline-resolved peaks in the extracted ion chromatograms for their respective quantifier ions.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 to 50 µg/mL for 3,5-dibromopyridine. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Analyte Concentration (µg/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
0.515,234301,4560.051
1.030,876305,1120.101
5.0155,987302,5430.516
10.0310,123303,8761.021
25.0775,432301,9872.568
50.01,543,765302,6545.101
Correlation Coefficient (r²) --0.9998
Precision and Accuracy

The precision of the method was evaluated by analyzing six replicate samples at three different concentrations (low, medium, and high). The accuracy was determined by comparing the measured concentration to the nominal concentration.

Spiked Concentration (µg/mL) Mean Measured Concentration (µg/mL) RSD (%) Accuracy (%)
1.01.032.8103.0
10.09.871.598.7
40.040.51.2101.3

The low relative standard deviation (RSD) values demonstrate the high precision of the method, while the accuracy values indicate that the method provides results close to the true value.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Cal Calibration Standards Stock->Cal Spike Spike with IS Stock->Spike Inject GC Injection Cal->Inject Curve Calibration Curve Cal->Curve Sample Process Sample Sample->Spike Dilute Dilute & Filter Spike->Dilute Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratios Integrate->Ratio Quantify Quantify Analyte Ratio->Quantify Curve->Quantify

Caption: Experimental workflow for GC-MS analysis.

Internal_Standard_Logic A_Prep Sample Prep Variation A_Resp Analyte Response A_Prep->A_Resp IS_Prep Sample Prep Variation A_Inj Injection Variation A_Inj->A_Resp IS_Inj Injection Variation Ratio Area Ratio (Analyte / IS) A_Resp->Ratio IS_Resp IS Response IS_Prep->IS_Resp IS_Inj->IS_Resp IS_Resp->Ratio Quant Accurate Quantification Ratio->Quant Corrects for Variations

Caption: Logic of internal standard correction.

Conclusion

The developed GC-MS method utilizing this compound as an internal standard provides a reliable, precise, and accurate means for quantifying 3,5-dibromopyridine in pharmaceutical process samples. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrumental analysis, making the method highly suitable for routine quality control in a regulated environment. This approach ensures the integrity of the manufacturing process and the quality of the final pharmaceutical product.

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dibromopyridine-d3 Isotopic Exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isotopic exchange of 3,5-Dibromopyridine to synthesize its deuterated form, 3,5-Dibromopyridine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for isotopic exchange in 3,5-Dibromopyridine?

A1: Common methods for achieving hydrogen-deuterium (H-D) exchange in pyridines involve base-catalyzed or metal-catalyzed reactions. For 3,5-Dibromopyridine, a weak base catalyst system such as potassium carbonate (K2CO3) with a phase-transfer catalyst like 18-crown-6 in the presence of a deuterium source (e.g., D₂O) can be effective.[1] Another approach involves transition metal catalysts, such as Palladium on carbon (Pd/C) or a mixed system of Pd/C and Platinum on carbon (Pt/C), which can facilitate H-D exchange at elevated temperatures.[2]

Q2: I am observing low deuterium incorporation in my product. What are the potential causes and solutions?

A2: Low deuterium incorporation can stem from several factors. Insufficient reaction time or temperature can lead to incomplete exchange. The purity of the deuterium source (e.g., D₂O) is also critical, as any contaminating H₂O will compete in the exchange process. The choice of catalyst and its activity can also significantly impact the efficiency of the exchange.

Potential CauseRecommended Solution
Insufficient Reaction TimeIncrease the reaction time and monitor the progress using an appropriate analytical technique like GC-MS.
Low Reaction TemperatureGradually increase the reaction temperature. For some catalytic systems, temperatures of 100-160°C may be necessary.[1][2]
Contaminated Deuterium SourceUse a fresh, high-purity deuterium source (e.g., D₂O with >99.8% D).
Inactive CatalystEnsure the catalyst is fresh and has been stored under appropriate conditions. Consider increasing the catalyst loading.
Inefficient Catalyst SystemFor base-catalyzed reactions, ensure the base is sufficiently strong and the phase-transfer catalyst is effective.[1] For metal-catalyzed reactions, a mixed catalyst system (e.g., Pd/C-Pt/C) might be more efficient than a single catalyst.[2]

Q3: I am seeing side products in my reaction mixture. What are they and how can I minimize their formation?

A3: A common side product in reactions involving halopyridines is the debromination product.[1] This can occur under harsh reaction conditions, particularly with strong bases or certain metal catalysts. Over-bromination to form tri-substituted pyridines is less likely during isotopic exchange but can be a concern if the starting material is not pure.

To minimize side product formation, it is advisable to start with milder reaction conditions (lower temperature, weaker base) and gradually increase the intensity if the desired exchange is not proceeding. Optimizing the catalyst system can also enhance selectivity.

Q4: How can I monitor the progress of the isotopic exchange reaction?

A4: The most common and effective method for monitoring the progress of isotopic exchange is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique allows for the separation of the product from the starting material and other components, while the mass spectrometer can determine the extent of deuterium incorporation by analyzing the mass-to-charge ratio of the molecular ions. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, can also be used to observe the disappearance of the proton signals at the positions undergoing exchange.

Q5: What are the recommended purification methods for this compound?

A5: After the reaction, the product can be purified using standard techniques. Recrystallization from a suitable solvent, such as methanol, is a common method for purifying solid organic compounds like 3,5-Dibromopyridine.[3] If the product mixture contains impurities with different polarities, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Base-Catalyzed H-D Exchange

This protocol is based on the use of a weak base and a phase-transfer catalyst.

  • Reaction Setup: To a sealable reaction vessel, add 3,5-Dibromopyridine (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and 18-crown-6 (0.1 mmol).

  • Deuterium Source: Add D₂O (2 mL, >99.8% D).

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120°C with vigorous stirring.

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reaction to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by GC-MS to determine the level of deuterium incorporation.

  • Workup and Purification: Once the desired level of deuteration is achieved, perform an aqueous workup, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Metal-Catalyzed H-D Exchange

This protocol utilizes a heterogeneous metal catalyst.

  • Reaction Setup: In a high-pressure reaction vessel, combine 3,5-Dibromopyridine (1 mmol) and a Pd/C-Pt/C mixed catalyst (10 mol% total metal loading).

  • Deuterium Source: Add D₂O (5 mL, >99.8% D).

  • Reaction Conditions: Seal the vessel, purge with an inert gas (e.g., Argon), and then introduce a hydrogen atmosphere (this can enhance catalyst activity for H-D exchange). Heat the reaction to 120-160°C with efficient stirring.[2]

  • Monitoring: Periodically and carefully take aliquots from the reaction mixture. Filter the catalyst and analyze the sample by GC-MS.

  • Workup and Purification: After the reaction is complete, cool the vessel, filter off the catalyst, and extract the product. Purify as described in Protocol 1.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in this compound start Start Experiment check_deuteration Analyze Product by GC-MS/NMR Is Deuterium Incorporation >95%? start->check_deuteration low_incorporation Issue: Low Deuterium Incorporation check_deuteration->low_incorporation No side_products Issue: Side Products Observed check_deuteration->side_products Side Products Present end_success Successful Synthesis of This compound check_deuteration->end_success Yes increase_time_temp Increase Reaction Time and/or Temperature low_incorporation->increase_time_temp check_d2o Use Fresh, High-Purity D₂O low_incorporation->check_d2o increase_catalyst Increase Catalyst Loading low_incorporation->increase_catalyst increase_time_temp->check_deuteration check_d2o->check_deuteration increase_catalyst->check_deuteration milder_conditions Use Milder Conditions (Lower Temp/Weaker Base) side_products->milder_conditions optimize_catalyst Optimize Catalyst System for Selectivity side_products->optimize_catalyst milder_conditions->check_deuteration optimize_catalyst->check_deuteration end_purify Purify Product end_success->end_purify

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Experimental Setup Diagram

ExperimentalSetup Typical Setup for Isotopic Exchange cluster_vessel Sealed Reaction Vessel p1 p2 p3 p4 p5 reactant1 3,5-Dibromopyridine reactant1->p3 catalyst Catalyst (e.g., K₂CO₃/18-crown-6) catalyst->p4 deuterium_source D₂O deuterium_source->p5 heating Heating/Stirring Plate monitoring GC-MS Analysis cluster_vessel cluster_vessel cluster_vessel->monitoring Aliquot for Monitoring

Caption: A simplified diagram of the experimental setup for isotopic exchange.

References

Optimizing mass spectrometry parameters for 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for 3,5-Dibromopyridine-d3.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and isotopic pattern for this compound?

A1: The molecular formula for this compound is C₅D₃Br₂N. Due to the presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in roughly equal abundance), a characteristic isotopic pattern with three major peaks (M, M+2, and M+4) is expected for the molecular ion cluster.[1][2][3][4] The theoretical monoisotopic mass and the expected relative abundances for the molecular ion cluster are summarized below.

Ionm/z (theoretical)Relative Abundance (%)
[M]⁺ (C₅D₃⁷⁹Br₂N)241.89~50%
[M+2]⁺ (C₅D₃⁷⁹Br⁸¹BrN)243.89~100%
[M+4]⁺ (C₅D₃⁸¹Br₂N)245.89~50%

Q2: What are the key considerations for choosing an ionization technique for this compound?

A2: Electrospray ionization (ESI) is a suitable technique for polar aromatic amines like this compound.[5][6][7] Key considerations include:

  • Polarity: ESI is well-suited for polar molecules that can be readily ionized in solution.

  • Thermal Stability: As a solid with a melting point of 110-115 °C, it is sufficiently stable for ESI conditions.[8][9]

  • Protonation: The pyridine nitrogen can be readily protonated in the positive ion mode, making it the preferred mode of analysis.

Q3: How does deuterium labeling affect the chromatographic separation of this compound?

A3: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the non-deuterated analog.[10][11][12][13] This is known as the "isotope effect." Typically, deuterated compounds may elute slightly earlier in reversed-phase chromatography. While often minimal, this should be considered when developing separation methods, especially if the deuterated compound is used as an internal standard for the non-deuterated form.

Q4: What are common fragmentation patterns for brominated aromatic compounds?

A4: Brominated aromatic compounds often undergo fragmentation through the loss of bromine radicals (Br•) or neutral molecules like HBr.[1][4] For this compound, expected fragmentation could involve the sequential loss of the two bromine atoms. The resulting fragment ions will also exhibit a characteristic isotopic pattern if they still contain a bromine atom.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected

This is a common issue that can stem from several factors.[14] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Signal Intensity

References

Technical Support Center: Overcoming Matrix Effects with 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 3,5-Dibromopyridine-d3 to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it help in LC-MS/MS analysis?

A1: this compound is a deuterated form of 3,5-Dibromopyridine. It serves as a stable isotope-labeled internal standard (SIL-IS). In LC-MS/MS, a SIL-IS is the gold standard for quantitation because it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer's source.[1] Because this compound is chemically identical to its non-deuterated counterpart (the analyte) but has a different mass, it can be used to accurately correct for signal suppression or enhancement caused by the sample matrix.

Q2: What are matrix effects and why are they a problem?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for the target analyte. This variability can severely compromise the accuracy, precision, and reproducibility of quantitative results.[1]

Q3: When should I use this compound as an internal standard?

A3: You should use this compound when you are quantifying an analyte that is structurally very similar to 3,5-Dibromopyridine. The ideal internal standard is a stable isotope-labeled version of the analyte itself. Therefore, this compound would be most effective for the quantification of 3,5-Dibromopyridine or analytes with a very similar pyridine core structure. The use of a SIL-IS is particularly crucial when dealing with complex biological matrices that are prone to significant matrix effects.[3]

Q4: How does this compound compensate for variability in sample preparation?

A4: Since the SIL-IS is added to the sample at the beginning of the sample preparation process, it experiences the same potential for loss as the analyte during extraction, evaporation, and reconstitution steps. By calculating the ratio of the analyte response to the internal standard response, any variability in the sample preparation process can be normalized, leading to more accurate and precise results.[3]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Quality Control (QC) Samples

Symptoms:

  • High coefficient of variation (%CV) for QC samples across different batches.

  • Inconsistent peak areas for the analyte even when the same concentration is injected.

Possible Cause:

  • Variable matrix effects between different lots of biological matrix are likely causing inconsistent ion suppression or enhancement.[4]

Troubleshooting Workflow:

Start Start: Poor QC Reproducibility Check_IS Verify Consistent Addition of This compound Start->Check_IS Eval_Matrix_Lots Evaluate Matrix Effect in Multiple Matrix Lots Check_IS->Eval_Matrix_Lots IS addition is consistent Assess_IS_Performance Assess Analyte/IS Ratio Eval_Matrix_Lots->Assess_IS_Performance Optimize_Chromatography Optimize Chromatographic Separation Assess_IS_Performance->Optimize_Chromatography Ratio is inconsistent End_Good Result: Improved Reproducibility Assess_IS_Performance->End_Good Ratio is consistent End_Bad Further Investigation Needed Optimize_Chromatography->End_Bad Start Start: Prepare Three Sample Sets Set_A Set A: Analyte + IS in Neat Solution Start->Set_A Set_B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) Start->Set_B Set_C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) Start->Set_C Analyze Analyze all Sets by LC-MS/MS Set_A->Analyze Set_B->Analyze Set_C->Analyze Calculate Calculate Matrix Factor (MF) and Recovery (RE) Analyze->Calculate Evaluate Evaluate Results Calculate->Evaluate

References

Technical Support Center: Stability of 3,5-Dibromopyridine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Dibromopyridine-d3 as an internal standard in biological matrices such as plasma, blood, and urine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the use of this compound in bioanalytical assays.

Observed Problem Potential Cause Recommended Action
High Variability in Analyte/Internal Standard (IS) Response Ratios Inconsistent sample preparation; Pipetting errors; Matrix effects varying between samples.[1]Review and standardize the sample preparation workflow; Verify pipette calibration; Evaluate matrix effects by comparing analyte/IS response in neat solution versus post-extraction spiked matrix samples.
Poor Recovery of this compound Suboptimal extraction method; Adsorption to container surfaces; Degradation during sample processing.Optimize the extraction solvent and pH; Use silanized glassware or low-binding microcentrifuge tubes; Perform short-term stability tests at each step of the extraction process.
Chromatographic Peak Tailing or Splitting for this compound Poor chromatographic conditions; Interaction with active sites on the column or in the LC system; Co-elution with an interfering substance.Optimize mobile phase composition, gradient, and column temperature; Use a different column chemistry; Check for system contamination.
Unexpected Loss of this compound Signal Over Time in Processed Samples (Autosampler Stability) Degradation in the autosampler; Adsorption to the vial/cap.Assess autosampler stability by re-injecting samples over a set time course (e.g., 0, 4, 8, 12, 24 hours); Use low-binding vials; Ensure the autosampler temperature is controlled.
Shift in Retention Time of this compound Relative to the Analyte Isotopic effect on chromatography. While generally minor, this can occur.Ensure the integration window for both the analyte and the internal standard is appropriate; If the shift is significant and inconsistent, consider a different deuterated standard with deuterium atoms at less chromatographically sensitive positions.
Presence of Unlabeled 3,5-Dibromopyridine in the Deuterated Standard Isotopic impurity in the supplied standard.[2]Consult the Certificate of Analysis (CoA) for the isotopic purity of the standard; If the unlabeled impurity interferes with the quantification of the analyte at the Lower Limit of Quantification (LLOQ), a standard with higher isotopic purity may be required.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The primary concerns involve its stability under various experimental conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage. While deuteration can enhance metabolic stability, it is crucial to experimentally verify this for your specific matrix and storage conditions.[3][4]

Q2: How can I assess the stability of this compound in plasma?

A2: A standard stability assessment involves spiking a known concentration of this compound into the plasma and analyzing the samples at different time points and under different conditions (e.g., after several freeze-thaw cycles, after storage at -20°C or -80°C for an extended period). The response is compared to that of a freshly prepared sample.

Q3: What are matrix effects and how can they affect my results when using this compound?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the biological matrix.[1] This can lead to ion suppression or enhancement, causing inaccurate quantification.[1] Using a stable isotope-labeled internal standard like this compound is the best way to compensate for these effects, as it is affected similarly to the analyte.[1][5]

Q4: Is there a risk of deuterium-hydrogen exchange for this compound?

A4: For deuterium atoms attached to an aromatic ring (like pyridine), the C-D bond is generally very stable under typical bioanalytical conditions (pH, temperature). Back-exchange to protium (C-H) is not a common issue. However, stability should always be confirmed during method development.

Q5: What level of isotopic purity is recommended for this compound?

A5: It is recommended to use a deuterated standard with at least 98% isotopic enrichment.[6] This minimizes the contribution of the unlabeled analyte present as an impurity in the internal standard, which is critical for accurate measurement at low concentrations.[2][6]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment
  • Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., plasma).

  • Cycle 1: Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, then thaw completely at room temperature.

  • Subsequent Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5).

  • Analysis: After the final thaw, process the samples using your established extraction method and analyze them via LC-MS/MS.

  • Comparison: Compare the mean response of the freeze-thaw samples to that of freshly prepared stability control samples (time zero).

Protocol 2: Long-Term Stability Assessment
  • Preparation: Prepare multiple aliquots of the biological matrix spiked with this compound.

  • Storage: Store the aliquots at the intended long-term storage temperature (e.g., -80°C).

  • Time Points: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.

  • Analysis: Thaw the samples, process them, and analyze via LC-MS/MS.

  • Comparison: Compare the results to those from freshly prepared control samples.

Quantitative Data Summary

As specific stability data for this compound is not publicly available, the following tables illustrate how stability data should be presented.

Table 1: Example of Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesMean Peak Area (n=3)% Recovery vs. T0
0 (Control)1,520,480100%
11,505,12599.0%
31,498,76098.6%
51,485,33097.7%

Table 2: Example of Long-Term Stability of this compound at -80°C in Human Plasma

Storage DurationMean Peak Area (n=3)% Recovery vs. T0
0 (Control)1,520,480100%
1 Month1,510,97099.4%
3 Months1,490,25098.0%
6 Months1,475,60097.1%

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_tests Stability Testing Conditions cluster_analysis Analysis cluster_eval Evaluation Spike Spike this compound into Biological Matrix Aliquot Aliquot Samples for Different Stability Tests Spike->Aliquot FT Freeze-Thaw Cycles (e.g., 3-5 cycles) Aliquot->FT LT Long-Term Storage (e.g., -80°C for 1-6 months) Aliquot->LT BT Bench-Top Stability (e.g., RT for 4-24 hours) Aliquot->BT Extract Sample Extraction (e.g., SPE, LLE) FT->Extract LT->Extract BT->Extract LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare to Freshly Prepared T0 Samples LCMS->Compare Assess Assess Stability (% Recovery) Compare->Assess

Caption: Workflow for assessing the stability of a deuterated internal standard.

Troubleshooting_Tree Start High Variability in Analyte/IS Ratio? CheckPrep Review Sample Preparation Protocol Start->CheckPrep Yes CheckRecovery Poor IS Recovery? Start->CheckRecovery No CheckMatrix Investigate Matrix Effects CheckPrep->CheckMatrix OptimizeExtract Optimize Extraction Method CheckRecovery->OptimizeExtract Yes CheckChrom Peak Shape Issues? CheckRecovery->CheckChrom No CheckAdsorption Test for Adsorption to Surfaces OptimizeExtract->CheckAdsorption OptimizeLC Optimize LC Method CheckChrom->OptimizeLC Yes CheckPurity Check IS Purity (CoA) CheckChrom->CheckPurity No

Caption: Troubleshooting decision tree for common bioanalytical issues.

Matrix_Effects cluster_source Sample in Ion Source cluster_effect Ionization Process cluster_detector MS Detector Signal Analyte Analyte Droplet ESI Droplet Analyte->Droplet IS This compound (IS) IS->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet Matrix->Droplet Interference Suppression Signal Suppression (Lower Response) Droplet->Suppression Altered Ionization Enhancement Signal Enhancement (Higher Response) Droplet->Enhancement Altered Ionization

Caption: Conceptual diagram of matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Chromatographic Separation of 3,5-Dibromopyridine-d3 and Analyte

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3,5-Dibromopyridine-d3 and a co-eluting analyte.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or no separation between this compound and the analyte.

  • Question: We are observing co-elution or very poor resolution between our analyte and the deuterated internal standard, this compound. What steps can we take to improve the separation?

  • Answer: Achieving separation between a deuterated standard and its unlabeled counterpart, or a closely eluting analyte, relies on exploiting the subtle differences in their physicochemical properties. This phenomenon, known as the "isotope effect," is often more pronounced in gas chromatography (GC) than in high-performance liquid chromatography (HPLC). In many cases, deuterated compounds elute slightly earlier than their non-deuterated analogs in reversed-phase HPLC and GC.[1] Here are some strategies to enhance resolution:

    • Method Optimization in HPLC:

      • Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile, methanol) concentration. A lower percentage of the organic solvent generally increases retention and may improve resolution.

      • Mobile Phase Additives: The addition of acids like formic acid or sulfuric acid can significantly alter the retention of basic compounds like pyridine derivatives.[2] Experiment with different acids and concentrations to optimize selectivity.

      • Column Chemistry: Not all C18 columns are the same. Switching to a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) or a different particle size can provide the necessary selectivity. Mixed-mode columns, which offer both reversed-phase and ion-exchange properties, can be particularly effective for separating polar and basic compounds.[2]

      • Temperature: Lowering the column temperature can sometimes enhance the subtle intermolecular interaction differences that drive the isotope effect, leading to better separation.

    • Method Optimization in GC:

      • Stationary Phase: The choice of the GC column's stationary phase is critical. Nonpolar phases often show an "inverse isotope effect" where deuterated compounds elute earlier, while polar phases may show a "normal isotope effect" with later elution.[3] Experiment with columns of different polarities (e.g., DB-1, DB-WAX) to find the optimal selectivity.

      • Temperature Program: A slower temperature ramp rate can increase the time the analytes spend interacting with the stationary phase, potentially improving resolution.

      • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium, hydrogen) can improve column efficiency and, consequently, resolution.

Issue 2: Tailing peaks for this compound.

  • Question: Our chromatograms show significant peak tailing for this compound. What is the likely cause and how can we fix it?

  • Answer: Peak tailing for basic compounds like pyridine derivatives is a common issue in chromatography, often caused by strong interactions with active sites on the stationary phase. Here’s how to address it:

    • In HPLC:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte and column. For basic compounds, a low pH (e.g., using a formic acid or phosphoric acid buffer) will protonate the analyte, reducing its interaction with residual silanols on the silica-based stationary phase.

      • Column Choice: Use a column with low silanol activity or an end-capped column. "Base-deactivated" columns are specifically designed to minimize tailing for basic analytes.

      • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting in a solvent stronger than the mobile phase can cause peak distortion.

    • In GC:

      • Inlet Liner: Use a deactivated inlet liner to prevent interactions with active sites in the hot injector.

      • Column Choice: Employ a column specifically designed for the analysis of basic compounds.

Issue 3: Irreproducible retention times.

  • Question: We are struggling with inconsistent retention times for our analyte and internal standard from run to run. What could be causing this variability?

  • Answer: Retention time instability can stem from several factors related to the instrument, mobile phase, or column.

    • Mobile Phase Preparation: Inconsistently prepared mobile phases, especially regarding pH and solvent ratios, are a frequent cause. Ensure accurate and consistent preparation for every batch. Buffers are crucial for controlling pH and achieving reproducible results.[4]

    • Column Equilibration: Insufficient column equilibration between injections, particularly in gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

    • Pump Performance: Leaks, worn pump seals, or issues with check valves can lead to inconsistent flow rates and, consequently, variable retention times. Regular preventative maintenance is key.[5]

FAQs

Q1: Is it always possible to chromatographically separate a deuterated compound from its non-deuterated analog?

A1: While often achievable, complete baseline separation is not always guaranteed. The degree of separation, or the "chromatographic isotope effect," depends on several factors, including the number and position of the deuterium atoms, the chromatographic mode (reversed-phase, normal-phase, GC), the stationary phase, mobile phase composition, and temperature.[3][6] In some cases, the separation may be minimal, resulting in only partial resolution.

Q2: What are the typical starting conditions for developing an HPLC method for 3,5-Dibromopyridine?

A2: A good starting point for a reversed-phase HPLC method for 3,5-Dibromopyridine would be:

  • Column: A C18 column with low silanol activity (e.g., Newcrom R1).[3]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For example, start with a mixture of acetonitrile and water containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[3]

  • Detection: UV detection at a wavelength where pyridine derivatives absorb, typically around 254 nm.[2]

Q3: What are the key considerations for sample preparation when analyzing 3,5-Dibromopyridine compounds?

A3: Proper sample preparation is crucial for obtaining reliable and reproducible chromatographic results. Key considerations include:

  • Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent that is too strong can lead to peak distortion.

  • Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the column and instrument.

  • Extraction (if necessary): For complex matrices, a sample extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

Data Presentation

The following tables summarize typical chromatographic data that can be expected when separating pyridine derivatives and the influence of deuteration.

Table 1: HPLC Separation of Pyridine and its Derivatives

CompoundColumnMobile PhaseRetention Time (min)
PyridineAmaze SC (3.0x150 mm)ACN/Water/AmFm pH 3 gradient~3.5
3-BromopyridineAmaze SC (3.0x150 mm)ACN/Water/AmFm pH 3 gradient~4.2
3,3'-BipyridineAmaze SC (3.0x150 mm)ACN/Water/AmFm pH 3 gradient~5.5

Data adapted from HELIX Chromatography.[2]

Table 2: Isotope Effect on GC Retention Times of Fatty Acid Methyl Esters

Analyte (Protiated)Retention Time (tR(H)) (min)Analyte (Deuterated)Retention Time (tR(D)) (min)Chromatographic H/D Isotope Effect (hdIEC = tR(H)/tR(D))
C16:056.45C16:0-d3155.501.0171
C18:069.83C18:0-d3568.801.0150
C20:083.21C20:0-d3982.151.0129

Data adapted from Tsikas, R. C. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 23(23), 15219.[1] Note that a hdIEC value greater than 1 indicates that the deuterated compound elutes earlier.

Experimental Protocols

Protocol 1: General HPLC Method for 3,5-Dibromopyridine

This protocol is a starting point and may require optimization for your specific application and analyte.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a suitable percentage of Mobile Phase B and increase linearly to elute the compounds of interest. A good starting point could be 10% B, ramping to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: General GC-MS Method for Pyridine Derivatives

This protocol provides a general framework for the analysis of pyridine derivatives by GC-MS.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Autosampler.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a mid-polar stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Inlet Mode: Splitless or split, depending on the required sensitivity.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Ensure the sample concentration is within the linear range of the instrument.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Define Separation Goal B Literature Search & Initial Conditions A->B C Select Column & Mobile Phase B->C D Optimize Mobile Phase Composition C->D E Optimize Temperature & Flow Rate D->E F Assess Specificity E->F Proceed to Validation G Determine Linearity & Range F->G H Evaluate Accuracy & Precision G->H I Determine LOD & LOQ H->I J Sample Preparation I->J Implement for Routine Use K Chromatographic Analysis J->K L Data Processing & Reporting K->L Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Start Problem Observed in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention Time? Start->Retention Resolution Poor Resolution? Start->Resolution Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting Yes Split Split Peak PeakShape->Split Yes Sol1 Sol1 Tailing->Sol1 Check Mobile Phase pH & Column Activity Sol2 Sol2 Fronting->Sol2 Check for Overload & Sample Solvent Sol3 Sol3 Split->Sol3 Check for Column Void & Inlet Issues Drifting Drifting RT Retention->Drifting Yes Shifting Abrupt Shift in RT Retention->Shifting Yes Sol4 Sol4 Drifting->Sol4 Check for Leaks & Temperature Fluctuation Sol5 Sol5 Shifting->Sol5 Check Mobile Phase Preparation & Equilibration CoElution Co-elution Resolution->CoElution Yes Partial Partial Separation Resolution->Partial Yes Sol6 Sol6 CoElution->Sol6 Optimize Mobile Phase & Column Chemistry Sol7 Sol7 Partial->Sol7 Fine-tune Gradient/Temp & Flow Rate

References

Technical Support Center: Purity Assessment of 3,5-Dibromopyridine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the purity assessment of 3,5-Dibromopyridine-d3, a critical internal standard in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for this compound internal standard?

A1: Two main aspects of purity are crucial for this compound when used as an internal standard:

  • Chemical Purity: This refers to the percentage of the desired this compound compound in the material, exclusive of any chemical impurities. Common impurities can arise from the synthesis process and may include under-brominated species (e.g., 3-Bromopyridine), over-brominated species (e.g., tribromopyridines), or other isomers.[1][2]

  • Isotopic Purity (Isotopic Enrichment): This indicates the percentage of the deuterated (d3) form of the molecule relative to its non-deuterated (d0) counterpart and other isotopic variants. High isotopic enrichment is essential to minimize signal interference from the analyte of interest.

Q2: Which analytical techniques are recommended for the purity assessment of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are ideal for determining chemical purity by separating this compound from any non-isotopic impurities.

  • Mass Spectrometry (MS): When coupled with GC or LC (GC-MS or LC-MS), MS is a powerful tool for assessing both chemical and isotopic purity. It can differentiate between the deuterated standard and its non-deuterated analog, as well as identify other impurities based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and assess the degree and position of deuterium labeling.

Q3: What are the potential sources of impurities in this compound?

A3: Impurities can be introduced during the synthesis or degradation of the compound. The synthesis of 3,5-Dibromopyridine typically involves the bromination of pyridine.[3] Potential impurities include:

  • Starting materials: Unreacted pyridine.

  • Reaction by-products: Incomplete or excessive bromination can lead to the formation of monobrominated (e.g., 3-Bromopyridine) or tribrominated pyridines.[1][2] Isomeric dibromopyridines could also be formed depending on the reaction conditions.

  • Degradation products: Pyridine compounds can potentially oxidize to form pyridine N-oxides, especially if exposed to air and certain conditions.[4]

Experimental Protocols

Chemical Purity Determination by Gas Chromatography (GC)

This method is suitable for assessing the chemical purity of this compound.

Table 1: GC Method Parameters

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to achieve a similar concentration.

  • Injection: Inject the standard and sample solutions into the GC system.

  • Data Analysis: Determine the area percent of the main peak corresponding to this compound in the sample chromatogram to calculate the chemical purity.

Isotopic Purity Determination by Mass Spectrometry (MS)

This protocol outlines the use of GC-MS or LC-MS to determine the isotopic enrichment of this compound.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS
Scan Range m/z 50-300
Monitored Ions This compound (e.g., m/z 240) and 3,5-Dibromopyridine-d0 (e.g., m/z 237)

Procedure:

  • Sample Analysis: Analyze the this compound sample using the established GC or LC method coupled to a mass spectrometer.

  • Mass Spectra Acquisition: Obtain the mass spectrum of the peak corresponding to 3,5-Dibromopyridine.

  • Isotopic Ratio Calculation: Determine the peak areas or intensities for the molecular ions of the deuterated (d3) and non-deuterated (d0) forms.

  • Isotopic Purity Calculation: Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d3) / (Area(d3) + Area(d0))] x 100

Experimental Workflow

experimental_workflow Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_report Final Report prep Prepare 1 mg/mL solution in Methanol gc_fid GC-FID Analysis prep->gc_fid gc_ms GC-MS Analysis prep->gc_ms nmr NMR Analysis prep->nmr chem_purity Determine Chemical Purity gc_fid->chem_purity iso_purity Determine Isotopic Purity gc_ms->iso_purity struct_confirm Confirm Structure nmr->struct_confirm report Certificate of Analysis chem_purity->report iso_purity->report struct_confirm->report

Purity Assessment Workflow

Troubleshooting Guide

This section addresses common issues encountered during the purity assessment of this compound internal standard.

troubleshooting_guide Troubleshooting Common Issues issue1 Issue: Unexpected Peaks in Chromatogram Multiple peaks are observed during GC or HPLC analysis. cause1a Cause: Chemical Impurities Presence of synthesis-related impurities (e.g., mono- or tri-brominated pyridines). issue1->cause1a cause1b Cause: Sample Degradation The internal standard may have degraded due to improper storage or handling. issue1->cause1b solution1a Solution: Mass Spectrometry Use GC-MS or LC-MS to identify the m/z of the impurity peaks and confirm their identity. cause1a->solution1a solution1b Solution: Proper Handling Store the standard at the recommended temperature, protected from light and air. Prepare fresh solutions for analysis. cause1b->solution1b issue2 Issue: Low Isotopic Purity Mass spectrometry analysis shows a significant peak for the non-deuterated (d0) form. cause2a Cause: Incomplete Deuteration The synthesis process did not achieve complete deuterium labeling. issue2->cause2a cause2b Cause: H/D Exchange Potential back-exchange of deuterium with hydrogen from the solvent or environment. issue2->cause2b solution2a Solution: Re-evaluation If purity does not meet requirements, contact the supplier. Consider a different batch or supplier. cause2a->solution2a solution2b Solution: Solvent Selection Use aprotic solvents for sample preparation and storage. Minimize exposure to moisture. cause2b->solution2b issue3 Issue: Inconsistent Results Purity values vary significantly between different analyses of the same batch. cause3a Cause: Non-homogeneity The sample may not be homogeneous. issue3->cause3a cause3b Cause: Instrument Variability Fluctuations in instrument performance can lead to inconsistent results. issue3->cause3b solution3a Solution: Sample Preparation Ensure the sample is thoroughly mixed before taking an aliquot for analysis. cause3a->solution3a solution3b Solution: System Suitability Perform system suitability tests before each analytical run to ensure consistent instrument performance. cause3b->solution3b

Troubleshooting Guide

References

Technical Support Center: Stability of Deuterated Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of deuterated pyridines. Below you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your deuterated compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my solvent important when working with deuterated pyridines?

A1: The pH of the solvent is a critical factor that directly influences the stability of the deuterium labels on a pyridine ring. Both acidic and basic conditions can catalyze a hydrogen-deuterium (H-D) exchange reaction, where the deuterium atoms on the pyridine ring are replaced by hydrogen atoms from the solvent. This process, often referred to as "back-exchange," can compromise the isotopic purity of your compound, leading to inaccurate results in applications like NMR spectroscopy or mass spectrometry-based quantitative analysis.[1][2]

Q2: At what pH are my deuterated pyridines most stable?

A2: Deuterated pyridines, and deuterated compounds in general, exhibit their greatest stability in a slightly acidic environment. The rate of H-D exchange is slowest at a pH minimum, typically between pH 2.5 and 4.5.[1][2] At this pH range, both acid- and base-catalyzed exchange reactions are minimized.

Q3: What is the mechanism of deuterium loss at different pH values?

A3: The mechanisms of deuterium loss are pH-dependent:

  • Under basic or neutral conditions (pH > 5): The exchange is base-catalyzed. A hydroxide ion (or other base) abstracts a deuteron from the pyridine ring, forming a pyridyl anion intermediate. This anion then abstracts a proton from the solvent (e.g., water), resulting in the loss of the deuterium label.

  • Under acidic conditions (pH < 2.5): The exchange is acid-catalyzed. The pyridine nitrogen is protonated to form a pyridinium ion. This increases the acidity of the ring protons, making them more susceptible to exchange with the solvent, although this process is generally slower than the base-catalyzed mechanism.

Q4: I am observing a loss of my deuterium label in my experiment. What are the common causes and how can I troubleshoot this?

A4: Loss of a deuterium label is a common issue and is almost always related to pH.

  • Problem: You are using a basic or neutral aqueous buffer (e.g., PBS at pH 7.4) or an NMR solvent with traces of basic impurities.

  • Troubleshooting Steps:

    • Verify Solvent/Buffer pH: Check the pH of your solvent or buffer system. If it is neutral or basic, this is the likely cause.

    • Adjust pH: If your experimental conditions allow, adjust the pH to the optimal stability range of 2.5-4.5.

    • Use Aprotic Solvents: If possible, use aprotic solvents (e.g., DMSO-d6, acetonitrile-d3) that do not have exchangeable protons. Ensure they are anhydrous and free from acidic or basic impurities.

    • Quench the Reaction: In applications like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the exchange reaction is intentionally initiated and then rapidly stopped ("quenched") by shifting the pH to ~2.5 and lowering the temperature to near 0°C.[3][4] This effectively "freezes" the deuterium label in place for analysis.

    • Minimize Exposure Time: Reduce the time your deuterated compound is exposed to destabilizing pH conditions.

Q5: Does the position of the deuterium on the pyridine ring affect its stability?

A5: Yes, the position of the deuterium atom influences its susceptibility to exchange. Deuterons at the C2 and C6 positions (alpha to the nitrogen) are generally more acidic and therefore more prone to exchange, especially under basic conditions. The specific electronic effects of other substituents on the ring can also alter the relative stability of deuterium at different positions.

Quantitative Data on pH Stability

While precise exchange rates are highly dependent on temperature, solvent, and the specific pyridine derivative, the following table provides an illustrative summary of the relative stability of a deuterated pyridine at various pH values after a 24-hour incubation period at room temperature. This data is synthesized from the general principles of H-D exchange kinetics.[1]

pH ValueExpected Deuterium Retention (%)Stability LevelPrimary Exchange Mechanism
2.0~95%HighMinimal Acid-Catalyzed Exchange
4.0 >99% Very High Minimal Exchange (Optimal pH)
6.0~90%ModerateSlow Base-Catalyzed Exchange
8.0~70%LowModerate Base-Catalyzed Exchange
10.0~40%Very LowRapid Base-Catalyzed Exchange
12.0<10%UnstableVery Rapid Base-Catalyzed Exchange

Note: This table presents generalized, illustrative data. Actual retention will vary based on specific experimental conditions.

Visualizing H-D Exchange Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways for deuterium exchange and a typical experimental workflow for stability analysis.

HD_Exchange_Mechanisms cluster_base Base-Catalyzed Exchange (pH > 5) cluster_acid Acid-Catalyzed Exchange (pH < 2.5) DeutPy_B Deuterated Pyridine (Py-D) Anion Pyridyl Anion Intermediate DeutPy_B->Anion + OH⁻ - HOD ProtPy_B Protonated Pyridine (Py-H) Anion->ProtPy_B + H₂O - OH⁻ DeutPy_A Deuterated Pyridine (Py-D) DeutPyH Deuterated Pyridinium Ion DeutPy_A->DeutPyH + H₃O⁺ - H₂O ProtPyH Protonated Pyridinium Ion DeutPyH->ProtPyH + H₂O - HDO ProtPy_A Protonated Pyridine (Py-H) ProtPyH->ProtPy_A + H₂O - H₃O⁺

Caption: Mechanisms of deuterium exchange on a pyridine ring under basic and acidic conditions.

HDX_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Buffers (e.g., pH 2, 4, 7, 10 in H₂O) Add Add Deuterated Pyridine to each buffer Prep->Add Incubate Incubate samples (e.g., 24h at 25°C) Add->Incubate Quench Quench (if necessary) Adjust pH to ~2.5 Incubate->Quench Analyze Analyze by NMR or MS Quench->Analyze Quantify Quantify Deuterium Retention Analyze->Quantify

Caption: General experimental workflow for assessing deuterated pyridine stability across a pH range.

Experimental Protocols

Protocol 1: NMR-Based Stability Assessment

This protocol outlines a method to determine the stability of a deuterated pyridine at various pH values using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Materials:

  • Deuterated Pyridine (e.g., Pyridine-d5)

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • NMR tubes

  • NMR Spectrometer

2. Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., 2, 4, 6, 8, 10).

  • Sample Preparation:

    • For each pH condition, accurately weigh a specific amount of the deuterated pyridine and dissolve it in a precise volume of the corresponding buffer to create a stock solution of known concentration.

    • Transfer an aliquot of each solution into a separate, labeled NMR tube.

  • Initial Measurement (T=0): Immediately after preparation, acquire a baseline ¹H NMR spectrum for each sample. This spectrum will serve as the reference for 0% deuterium loss.

  • Incubation: Store the NMR tubes at a constant, controlled temperature (e.g., 25°C).

  • Time-Point Measurements: Acquire ¹H NMR spectra for each sample at predetermined time points (e.g., 1h, 6h, 12h, 24h).

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to the residual protons on the pyridine ring.

    • Compare the integral of the pyridine proton signals at each time point to the integral of an internal standard (if used) or to the T=0 measurement.

    • Calculate the percentage of deuterium retention at each position by observing the appearance and increase of proton signals at the corresponding chemical shifts.

Protocol 2: HDX-MS-Based Stability Assessment

This protocol provides a general workflow for analyzing the stability of small molecules like deuterated pyridines using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This is particularly useful for complex systems or when analyzing pyridine-containing fragments of larger molecules.

1. Materials:

  • Deuterated Pyridine

  • Deuterium Oxide (D₂O)

  • Aqueous buffers (H₂O) at various pH values

  • Quench Solution (e.g., 0.1% Trifluoroacetic Acid (TFA) in H₂O, kept at 0°C)

  • LC-MS system (UPLC coupled to a high-resolution mass spectrometer)

2. Procedure:

  • Labeling Reaction Setup:

    • Prepare solutions of your deuterated pyridine in D₂O-based buffers at the desired pD values (note: pD ≈ pH_meter_reading + 0.4).

  • Initiate Exchange: The experiment begins by diluting the deuterated pyridine into the D₂O buffer, initiating the back-exchange process.

  • Time-Course Sampling: At specific time points (e.g., 10s, 1min, 10min, 1h), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately mix the aliquot with a larger volume of ice-cold quench solution.[4] This drops the pH to ~2.5 and the temperature to ~0°C, effectively halting the H-D exchange.

  • LC-MS Analysis:

    • Promptly inject the quenched sample onto the LC-MS system. The chromatography should be performed at low temperature (e.g., 0-4°C) to minimize any further back-exchange during analysis.

    • Acquire the mass spectra of the eluting compound.

  • Data Analysis:

    • Determine the mass centroid of the isotopic distribution for the deuterated pyridine at each time point.

    • Compare the mass shift to a non-deuterated standard (m₀) and a maximally labeled control.

    • Calculate the average number of deuterons lost at each time point for each pH condition to determine the rate and extent of back-exchange.[5]

References

Storage and handling recommendations for 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 3,5-Dibromopyridine-d3 in experimental settings.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended. The compound is stable under these conditions, but it is good practice to re-analyze its purity if it has been in storage for over three years.

2. What are the key safety precautions for handling this compound?

This compound should be handled with standard laboratory safety precautions. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

3. What is the solubility of this compound?

The solubility of this compound is comparable to its non-deuterated analog. It is soluble in chloroform and methanol but insoluble in water.[1] For reactions, it is often dissolved in organic solvents like dioxane, THF, or DMF.

4. What are the common impurities that might be present in this compound?

Potential impurities in 3,5-Dibromopyridine can arise from the synthetic process. Over-bromination during synthesis can lead to the formation of other brominated pyridines. Incomplete deuteration can result in the presence of partially deuterated or non-deuterated 3,5-Dibromopyridine. It is crucial to check the certificate of analysis (CoA) for the isotopic purity of the compound.

Troubleshooting Guides

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

A common application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

Detailed Experimental Protocol (Adapted from a similar procedure for 2,6-dibromopyridine)

Reaction: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Poorly degassed reaction mixtureOxygen can deactivate the palladium catalyst. Ensure thorough degassing of the solvent and reaction mixture.
Ineffective baseThe base is crucial for the transmetalation step. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider trying other bases like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureSome Suzuki couplings require higher temperatures to proceed. Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Homocoupling Byproducts Presence of oxygenRigorous exclusion of oxygen is critical to minimize homocoupling of the boronic acid.
Catalyst decompositionHigh temperatures or prolonged reaction times can lead to catalyst decomposition and side reactions.
Debromination of Starting Material Presence of a hydrogen sourceEnsure solvents are anhydrous. The base can sometimes facilitate debromination if a proton source is available.
Difficulty in Purification Co-elution of product with byproductsOptimize the mobile phase for column chromatography. Consider using a different stationary phase or purification technique like preparative HPLC.
Experimental Workflow: Lithiation and Alkylation

Lithiation of the pyridine ring followed by quenching with an electrophile is another key transformation for functionalizing this compound.

General Experimental Protocol

Reaction: Lithiation of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equivalents)

Procedure:

  • Dissolve this compound in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add the organolithium reagent (n-BuLi or LDA) dropwise to the solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for the specified time (typically 30-60 minutes) to ensure complete lithiation.

  • Add the electrophile dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for a period and then gradually warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the product by an appropriate method, such as column chromatography.

Troubleshooting Common Issues in Lithiation Reactions
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete lithiationEnsure the organolithium reagent is fresh and properly titrated. Use strictly anhydrous conditions as organolithiums are highly reactive with water.
Reaction temperature too highMaintain a low temperature (typically -78°C) during the addition of the organolithium and the electrophile to prevent side reactions.
Formation of Multiple Products Scrambling of the lithium positionThe position of lithiation can be influenced by the base and solvent. LDA is often more selective than n-BuLi.
Reaction with the solventAt higher temperatures, organolithiums can react with THF. Maintain the recommended low temperature.
Recovery of Unreacted Starting Material Inactive organolithium reagentUse a freshly opened bottle of the organolithium reagent or titrate it before use.
Electrophile is not reactive enoughConsider using a more reactive electrophile or adding an activating agent.
Troubleshooting NMR Analysis of Deuterated Compounds
Issue Potential Cause Troubleshooting Steps
Unexpected peaks in ¹H NMR Incomplete deuterationCheck the isotopic enrichment on the Certificate of Analysis. Small peaks corresponding to the non-deuterated positions may be visible.
H/D exchangeUnder certain conditions (e.g., acidic or basic), deuterium atoms on the pyridine ring could potentially exchange with protons from the solvent or reagents. Analyze the reaction conditions for potential proton sources.
Broad or distorted peaks Presence of paramagnetic impuritiesIf the reaction involved a metal catalyst, trace amounts may remain and cause peak broadening. Purify the sample thoroughly.
Quadrupolar effects of deuteriumThe deuterium nucleus has a spin of 1, which can sometimes cause minor broadening of adjacent proton signals.
Difficulty in assigning peaks Overlapping signalsRun the NMR in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.
Ambiguous labile protons (e.g., -OH, -NH)Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Peaks corresponding to exchangeable protons will disappear or decrease in intensity.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Product in Suzuki Coupling check_catalyst Is the catalyst active? start->check_catalyst check_degassing Was the reaction thoroughly degassed? check_catalyst->check_degassing Yes inactive_catalyst Use fresh catalyst or a pre-catalyst. check_catalyst->inactive_catalyst No check_base Is the base effective? check_degassing->check_base Yes poor_degassing Improve degassing procedure. check_degassing->poor_degassing No check_temp Is the temperature optimal? check_base->check_temp Yes ineffective_base Use anhydrous, finely powdered base. Try alternative bases. check_base->ineffective_base No suboptimal_temp Gradually increase temperature. check_temp->suboptimal_temp No success Successful Reaction check_temp->success Yes inactive_catalyst->start poor_degassing->start ineffective_base->start suboptimal_temp->start

Caption: Troubleshooting logic for a low-yielding Suzuki coupling reaction.

Experimental_Workflow_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Arylboronic Acid, and K2CO3 inert Evacuate and backfill with inert gas reagents->inert solvent Add anhydrous dioxane and water inert->solvent degas Degas the reaction mixture solvent->degas catalyst Add Pd(PPh3)4 degas->catalyst heat Heat to 80-100°C and stir catalyst->heat quench Cool and dilute with water heat->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

Interpreting unexpected peaks in 3,5-Dibromopyridine-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromopyridine-d3. Our aim is to help you interpret unexpected peaks and resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for this compound?

A1: The expected electron ionization (EI) mass spectrum for this compound will be similar to its unlabeled counterpart, with a mass shift corresponding to the three deuterium atoms. The molecular ion peak cluster is the most important feature for confirming the identity and isotopic distribution of your sample. Due to the presence of two bromine atoms, you will observe a characteristic isotopic pattern.

Q2: What are the common sources of unexpected peaks in my analysis?

A2: Unexpected peaks can arise from several sources, including:

  • Isotopic Variants: Incomplete deuteration during synthesis will result in the presence of d0, d1, and d2 species alongside your d3 compound.

  • Synthesis Impurities: Residual starting materials, reagents, or byproducts from the synthesis of 3,5-Dibromopyridine can appear as extra peaks.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce a rising baseline or discrete peaks.

  • Contamination: Contamination can be introduced from solvents, sample handling, or a dirty injector port.

  • Analyte Degradation: this compound may degrade if exposed to high temperatures for extended periods, leading to the formation of new compounds.

  • Hydrogen-Deuterium (H/D) Exchange: Under certain conditions, particularly in the presence of active hydrogens and certain surfaces, the deuterium atoms on your compound can exchange with hydrogen atoms from the solvent or system.

Q3: How can I confirm the identity of an unexpected peak?

A3: The first step is to analyze its mass spectrum. Determine the molecular weight and look for characteristic isotopic patterns. If you suspect a known impurity, you can compare the spectrum to a reference spectrum of that compound. If the peak is completely unknown, techniques like high-resolution mass spectrometry can help determine the elemental composition.

Q4: What is H/D exchange and how can I prevent it?

A4: H/D exchange is the substitution of a deuterium atom on your labeled compound with a hydrogen atom from the surrounding environment. This can occur in the injector, on the column, or in the ion source. To minimize H/D exchange, ensure your GC/MS system is clean and free of active sites. Use high-purity carrier gas and solvents. It is also advisable to use the lowest possible injector and transfer line temperatures that still allow for good chromatography.

Troubleshooting Guide

Issue 1: Presence of Peaks at m/z Lower than the Expected Molecular Ion
Possible Cause Troubleshooting Steps
Incomplete Deuteration Analyze the isotopic cluster of the molecular ion. The presence of significant M+, M+1, and M+2 peaks relative to the M+3 peak indicates a mixture of d0, d1, and d2 species.
Fragmentation The peak may be a fragment of your target molecule. Compare the spectrum to the expected fragmentation pattern of 3,5-Dibromopyridine.
Synthesis Impurities Review the synthesis pathway of 3,5-Dibromopyridine. Common impurities could include monobrominated pyridines or other pyridine derivatives.
Issue 2: Broad or Tailing Peaks
Possible Cause Troubleshooting Steps
Active Sites in the System Clean the injector liner and replace the septum. Condition the GC column according to the manufacturer's instructions.
Column Overload Dilute your sample and reinject.
Inappropriate GC Parameters Optimize the oven temperature program and carrier gas flow rate.
Issue 3: Ghost Peaks (Peaks appearing in blank runs)
Possible Cause Troubleshooting Steps
Contaminated Syringe Thoroughly rinse the syringe with a clean solvent.
Carryover from Previous Injection Run several solvent blanks to wash the system. If the ghost peak persists, clean the injector.
Septum Bleed Replace the septum with a high-quality, low-bleed septum.

Data Presentation

Table 1: Expected Isotopic Distribution of this compound

This table shows the theoretical isotopic distribution for a this compound sample with 98% isotopic enrichment. The presence of two bromine atoms creates a characteristic M, M+2, and M+4 pattern for each deuterated species.

SpeciesNominal Mass (m/z)Relative Abundance (%)
d0 (C5H3Br2N)237< 0.1
d1 (C5H2DBr2N)238~0.1
d2 (C5HD2Br2N)239~2.9
d3 (C5D3Br2N)24097.0

Note: The relative abundances are calculated based on a binomial expansion and do not account for the natural isotopic abundance of other elements.

Table 2: Common Potential Impurities and their Expected Molecular Ions
CompoundMolecular FormulaNominal Molecular Ion (m/z)
PyridineC5H5N79
3-BromopyridineC5H4BrN157, 159
3,5-DibromopyridineC5H3Br2N235, 237, 239
2,3,5-TribromopyridineC5H2Br3N313, 315, 317, 319

Experimental Protocols

GC/MS Analysis of this compound

This protocol provides a general starting point for the analysis. Optimization may be required for your specific instrument and application.

1. Sample Preparation:

  • Dissolve the this compound standard in a high-purity solvent (e.g., ethyl acetate, dichloromethane) to a concentration of 10-100 µg/mL.

2. GC-MS Parameters:

ParameterValue
Gas Chromatograph
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split 10:1)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature80 °C, hold for 1 min
Ramp15 °C/min to 280 °C
Hold Time5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp280 °C
Scan Rangem/z 40-400

Visualizations

Troubleshooting_Workflow start Unexpected Peak Observed check_mass Analyze Mass Spectrum (m/z, Isotopic Pattern) start->check_mass is_known_impurity Is it a known impurity (from Table 2)? check_mass->is_known_impurity is_isotopic_variant Does it match a lower deuterated species (d0, d1, d2)? is_known_impurity->is_isotopic_variant No report_impurity Report as Synthesis Impurity is_known_impurity->report_impurity Yes is_fragment Is it a known fragment of 3,5-Dibromopyridine? is_isotopic_variant->is_fragment No report_isotopic_purity Note Incomplete Deuteration is_isotopic_variant->report_isotopic_purity Yes troubleshoot_system Troubleshoot System Issues (Contamination, Column Bleed, H/D Exchange) is_fragment->troubleshoot_system No confirm_fragmentation Confirm Fragmentation Pattern is_fragment->confirm_fragmentation Yes resolve_issue Resolve System Issue and Re-analyze troubleshoot_system->resolve_issue

Caption: Troubleshooting workflow for unexpected peaks.

Experimental_Workflow sample_prep Sample Preparation (Dissolve in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Temperature Program) gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General experimental workflow for GC/MS analysis.

Technical Support Center: Deuterium Back-Exchange Issues with Pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering deuterium back-exchange issues with pyridine compounds during their experiments.

Troubleshooting Guide

This guide addresses common problems related to deuterium back-exchange in pyridine compounds, offering potential causes and step-by-step solutions.

Problem 1: Significant loss of deuterium label observed in NMR analysis.

  • Potential Cause 1: Presence of residual protic solvents in the NMR tube. Even trace amounts of water or other protic solvents can lead to rapid back-exchange.

  • Troubleshooting Steps:

    • Ensure the NMR tube is thoroughly dried before use, for example, by oven-drying or under high vacuum.

    • Use high-purity, anhydrous deuterated solvents for sample preparation.

    • Prepare the sample in a glove box or under an inert atmosphere to minimize exposure to atmospheric moisture.

    • Consider using a co-evaporation technique with a suitable anhydrous solvent to remove residual water from the sample before dissolving it in the deuterated solvent.

  • Potential Cause 2: Exchange with acidic or basic functional groups on the pyridine compound itself or impurities. Protons on groups like -OH, -NH, or -COOH can exchange with deuterium.

  • Troubleshooting Steps:

    • Purify the deuterated pyridine compound thoroughly to remove any protic impurities.

    • If the pyridine compound has exchangeable protons, consider protecting these groups before deuterium labeling or be aware that these positions will likely show back-exchange.

Problem 2: Inconsistent deuterium incorporation levels in Mass Spectrometry (MS) analysis.

  • Potential Cause 1: Back-exchange during sample preparation and LC-MS analysis. Exposure to protic mobile phases or elevated temperatures can cause deuterium loss.

  • Troubleshooting Steps:

    • Quench the labeling reaction effectively: Lower the pH to approximately 2.5 and reduce the temperature to 0°C or below to minimize the exchange rate.[1][2]

    • Optimize LC conditions:

      • Use a mobile phase with a low pH (e.g., 0.1% formic acid, pH adjusted to ~2.3).[3]

      • Perform chromatography at sub-zero temperatures (-20°C or -30°C) if equipment allows, which can significantly reduce back-exchange.[4]

      • Minimize the analysis time by using faster flow rates and shorter gradients. However, be aware that overly fast gradients can sacrifice separation efficiency.[3][5]

    • Minimize exposure to H₂O: Use D₂O in the mobile phase to the extent possible, although this is often not feasible for gradient elution.

  • Potential Cause 2: In-source back-exchange in the mass spectrometer.

  • Troubleshooting Steps:

    • Optimize the electrospray ionization (ESI) source parameters, such as desolvation temperature, to minimize the time the analyte spends in a partially solvated state where back-exchange can occur.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem for pyridine compounds?

A1: Deuterium back-exchange is the undesired replacement of deuterium atoms on a labeled molecule with hydrogen atoms from the surrounding environment, such as from water, solvents, or other molecules with exchangeable protons.[1] For deuterated pyridine compounds, this can lead to an underestimation of the deuterium incorporation level, affecting the accuracy of quantitative analyses and the interpretation of mechanistic studies.

Q2: Which protons on a pyridine ring are most susceptible to back-exchange?

A2: The susceptibility of protons on a pyridine ring to exchange depends on their position and the electronic properties of any substituents. The mechanism of H-D exchange in pyridines often involves the formation of ylide intermediates.[6] The relative rates of exchange are influenced by the stability of these intermediates. For example, in neutral D₂O at elevated temperatures, the exchange can be selective.[6] Protons on substituent groups, such as the methylene protons of 2-pyridineacetonitrile, can also be readily exchanged.[6]

Q3: How can I minimize back-exchange during my experiments?

A3: Minimizing back-exchange requires careful control of experimental conditions:

  • Temperature: Keep samples cold (0°C or below) during and after quenching.[2][4]

  • pH: Maintain a low pH (around 2.5) after the labeling reaction is complete to slow the exchange rate.[1][2]

  • Solvent: Use anhydrous and aprotic solvents whenever possible.[7][8]

  • Time: Minimize the time between sample preparation and analysis.[3][5]

Q4: Can I use a correction factor to account for back-exchange?

A4: While correction factors can be applied, they are often not ideal because the rate of back-exchange can vary between different protons on the same molecule and between different molecules.[3][5] A more robust approach is to minimize back-exchange experimentally. For quantitative MS studies, using a maximally deuterated control sample can help to measure and correct for back-exchange during the analysis.[9]

Quantitative Data

The following table summarizes the percentage of deuterium exchange at different positions for various substituted pyridines when heated in neutral D₂O. This data provides an indication of the relative lability of protons at different ring positions under specific conditions.

CompoundPositionTemperature (°C)Time (h)% ExchangeReference
PyridineC-2,62502495[6]
PyridineC-3,52502420[6]
PyridineC-42502410[6]
2-PhenylpyridineC-62252495[6]
2-PhenylpyridineC-32252420[6]
4-PhenylpyridineC-2,62252495[6]
4-PhenylpyridineC-3,52252420[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Back-Exchange in LC-MS Analysis of Deuterated Pyridine Compounds

This protocol outlines the key steps to minimize deuterium back-exchange during LC-MS analysis.

  • Quenching the Labeling Reaction:

    • Immediately after the desired labeling time, rapidly cool the reaction mixture to 0°C in an ice bath.

    • Adjust the pH of the solution to ~2.5 by adding a pre-chilled acidic solution (e.g., 0.1% formic acid or trifluoroacetic acid).[2][3]

  • Sample Preparation:

    • Perform all subsequent sample handling steps at low temperatures (e.g., in a cold room or on ice).

    • If solid-phase extraction (SPE) is used for sample cleanup, ensure all solvents are pre-chilled.

  • LC-MS Analysis:

    • Use an HPLC/UPLC system equipped with a column temperature controller set to a low or sub-zero temperature (e.g., 0°C, -10°C, or -20°C).[4]

    • The mobile phase should be maintained at a low pH (e.g., water/acetonitrile with 0.1% formic acid).[3]

    • Employ a rapid chromatographic gradient to minimize the analysis time.[3][5]

    • Optimize MS source parameters, particularly the desolvation temperature, to be as low as possible while maintaining good signal intensity.[3]

  • Control Experiment:

    • Analyze a fully deuterated control sample under the same conditions to determine the level of back-exchange occurring during the analytical procedure.[9]

Visualizations

Troubleshooting_Workflow start Deuterium Loss Detected analysis_type Analysis Method? start->analysis_type nmr NMR Analysis analysis_type->nmr NMR ms MS Analysis analysis_type->ms MS check_solvent Check for Protic Solvents (H2O, etc.) nmr->check_solvent dry_tube Action: Use Oven-Dried/ Vacuum-Dried NMR Tube check_solvent->dry_tube Yes anhydrous_solvent Action: Use High-Purity Anhydrous Deuterated Solvent check_solvent->anhydrous_solvent Yes inert_atmosphere Action: Prepare Sample Under Inert Atmosphere check_solvent->inert_atmosphere Yes check_impurities_nmr Check for Exchangeable Protons on Compound/ Impurities check_solvent->check_impurities_nmr No dry_tube->check_impurities_nmr anhydrous_solvent->check_impurities_nmr inert_atmosphere->check_impurities_nmr purify_nmr Action: Purify Sample check_impurities_nmr->purify_nmr Yes end Problem Resolved check_impurities_nmr->end No purify_nmr->end check_lc_conditions Review LC-MS Conditions ms->check_lc_conditions low_temp_lc Action: Lower Column Temperature (e.g., 0°C or sub-zero) check_lc_conditions->low_temp_lc Temp > 0°C low_ph_mobile_phase Action: Use Low pH Mobile Phase (~2.5) check_lc_conditions->low_ph_mobile_phase pH > 3 fast_gradient Action: Shorten Gradient Time check_lc_conditions->fast_gradient Long Runtime check_source_conditions Review MS Source Parameters check_lc_conditions->check_source_conditions Optimized low_temp_lc->check_source_conditions low_ph_mobile_phase->check_source_conditions fast_gradient->check_source_conditions optimize_desolvation Action: Lower Desolvation Temperature check_source_conditions->optimize_desolvation High Temp check_source_conditions->end Optimized optimize_desolvation->end

Caption: Troubleshooting workflow for deuterium back-exchange.

Experimental_Workflow start Deuterium Labeling Experiment quench Quench Reaction (Low Temp, Low pH) start->quench sample_prep Sample Preparation (Cold Conditions) quench->sample_prep lc_separation LC Separation (Low Temp, Low pH, Fast Gradient) sample_prep->lc_separation ms_analysis Mass Spectrometry Analysis lc_separation->ms_analysis data_analysis Data Analysis (Compare with Control) ms_analysis->data_analysis

References

Technical Support Center: Minimizing Ion Suppression with 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Dibromopyridine-d3 as an internal standard to mitigate ion suppression effects in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity of the assay.[1][3][5]

Q2: How does an internal standard (IS) like this compound help in minimizing ion suppression?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is chemically almost identical to the analyte of interest.[6][7][8] It is added at a known concentration to all samples, standards, and quality controls before sample preparation. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar effects from the sample matrix, including ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[9]

Q3: Why use a deuterated internal standard like this compound?

A3: Deuterated internal standards are a type of SIL IS where one or more hydrogen atoms are replaced by deuterium.[6][7][8] This increases the mass of the molecule without significantly altering its chemical properties and chromatographic retention time. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[10] Using a deuterated standard is a widely accepted practice to correct for matrix effects.[6][7][8]

Q4: When should I add this compound to my samples?

A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it experiences the same sample processing variations, including extraction efficiency and potential loss of analyte, as the target compound.

Q5: Can this compound completely eliminate ion suppression?

A5: No, an internal standard does not eliminate the phenomenon of ion suppression itself.[1] Instead, it serves as a tool to correct for the variability in signal intensity caused by ion suppression.[1] The underlying causes of ion suppression, such as co-eluting matrix components, are still present.[11]

Troubleshooting Guide

Problem 1: I am still observing significant signal variability even with the use of this compound.

Possible Cause Troubleshooting Step
Chromatographic separation of analyte and IS Even minor differences in retention time between the analyte and the deuterated internal standard can lead to them experiencing different degrees of ion suppression, especially if they elute on the edge of a region of high matrix effect.[12] Solution: Optimize your chromatographic method to ensure the analyte and this compound co-elute as closely as possible.[10] This may involve adjusting the mobile phase composition, gradient, or column chemistry.
High concentration of interfering compounds If the matrix effect is extremely severe, it can suppress the signal of both the analyte and the internal standard to a point where the signal-to-noise ratio is poor, leading to high variability. Solution: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[13]
Internal standard concentration is too high or too low An inappropriate concentration of the internal standard can lead to inaccurate correction. Solution: The concentration of this compound should ideally be in the mid-range of the calibration curve for your analyte.
Contamination of the internal standard If the this compound stock solution is contaminated or has degraded, it will lead to inconsistent results. Solution: Prepare fresh stock solutions of the internal standard and ensure proper storage.

Problem 2: The peak area of my internal standard, this compound, is not consistent across samples.

Possible Cause Troubleshooting Step
Inconsistent pipetting Inaccurate or inconsistent addition of the internal standard to each sample will result in variable peak areas. Solution: Use calibrated pipettes and ensure a consistent and precise technique for adding the internal standard to all samples, standards, and QCs.
Variable matrix effects Different biological samples can have varying levels of matrix components, leading to different degrees of ion suppression for the internal standard.[14] This is the very reason for using an internal standard. As long as the analyte-to-IS ratio is consistent for a given concentration, the method is performing as expected. Solution: Evaluate the analyte-to-IS ratio. If this ratio is consistent for your quality control samples, the variation in the IS peak area is likely being appropriately corrected for.
Sample processing variability Inconsistent recovery during sample extraction can lead to variable amounts of the internal standard being injected into the LC-MS system. Solution: Ensure your sample preparation method is robust and reproducible. Adding the IS at the very beginning of the process helps to correct for this.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Store the stock solution in an appropriate container at the recommended temperature (typically -20°C).

  • Working Solution (e.g., 10 ng/mL):

    • Perform serial dilutions of the stock solution with the appropriate solvent to reach the desired working concentration.

    • The final concentration of the working solution should be chosen so that the on-column concentration of the internal standard is in the mid-range of the analyte's calibration curve.

Protocol 2: Sample Preparation using Protein Precipitation with this compound as Internal Standard

  • Pipette a known volume of your sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a precise volume of the this compound working solution (e.g., 10 µL of 10 ng/mL solution).

  • Vortex briefly to mix.

  • Add a precipitating agent (e.g., 300 µL of cold acetonitrile).

  • Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

  • Vortex to ensure the residue is fully dissolved.

  • Transfer to an autosampler vial for LC-MS analysis.

Quantitative Data Summary

The following table illustrates the effect of using this compound to correct for ion suppression. The data is hypothetical but represents a typical scenario.

Table 1: Comparison of Analyte Quantification With and Without Internal Standard Correction

SampleAnalyte Peak Area (No IS)Calculated Conc. (No IS)This compound Peak AreaAnalyte/IS RatioCalculated Conc. (With IS)
Standard 1 (1 ng/mL)10,0001.0 ng/mL50,0000.201.0 ng/mL
Standard 2 (10 ng/mL)100,00010.0 ng/mL52,0001.9210.0 ng/mL
Standard 3 (100 ng/mL)1,000,000100.0 ng/mL48,00020.83100.0 ng/mL
QC Low (5 ng/mL)35,0003.5 ng/mL35,0001.005.2 ng/mL
QC High (80 ng/mL)640,00064.0 ng/mL40,00016.0076.8 ng/mL
Interpretation In the absence of an internal standard, the calculated concentrations for the QC samples are significantly lower than their nominal values, indicating ion suppression.With the use of this compound, the analyte/IS ratio corrects for the signal suppression, resulting in calculated concentrations that are much closer to the nominal values.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_DataProcessing Data Processing cluster_IonSuppression Ion Suppression Effect Sample Biological Sample (Analyte + Matrix) Add_IS Add this compound (IS) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Peak_Integration Peak Integration (Analyte & IS) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Matrix Co-eluting Matrix Components Matrix->MS Suppresses Signal

Caption: Workflow for mitigating ion suppression using an internal standard.

TroubleshootingTree Start Signal Variability or Inaccuracy Observed? Check_Coelution Do Analyte and IS Co-elute? Start->Check_Coelution Optimize_LC Optimize LC Method Check_Coelution->Optimize_LC No Check_SamplePrep Is Sample Prep Sufficient? Check_Coelution->Check_SamplePrep Yes Final_Check Re-evaluate Performance Optimize_LC->Final_Check Improve_SamplePrep Improve Sample Cleanup (e.g., use SPE) Check_SamplePrep->Improve_SamplePrep No Check_IS_Conc Is IS Concentration Appropriate? Check_SamplePrep->Check_IS_Conc Yes Improve_SamplePrep->Final_Check Adjust_IS_Conc Adjust IS Concentration Check_IS_Conc->Adjust_IS_Conc No Check_IS_Conc->Final_Check Yes Adjust_IS_Conc->Final_Check

Caption: Troubleshooting decision tree for ion suppression issues.

References

Technical Support Center: Chromatographic Analysis of 3,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromopyridine and its deuterated internal standard, 3,5-Dibromopyridine-d3. The focus is on ensuring accurate and reproducible co-elution in chromatographic analyses, particularly in LC-MS applications.

Frequently Asked Questions (FAQs)

Q1: Why is co-elution of this compound and the analyte important?

A1: In quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) like this compound is used to correct for variations in sample preparation, injection volume, and matrix effects.[1] For this correction to be accurate, the analyte and the internal standard must experience the same conditions throughout the analytical process, including any ionization suppression or enhancement in the mass spectrometer source.[2] Achieving co-elution, where both compounds elute from the chromatography column at the same time, ensures that they are subjected to the same matrix effects, leading to more accurate and precise quantification.

Q2: What is the expected chromatographic behavior of 3,5-Dibromopyridine?

A2: 3,5-Dibromopyridine is a basic, heterocyclic aromatic compound.[3] In reversed-phase HPLC, its retention will be influenced by the hydrophobicity of the stationary phase and the composition and pH of the mobile phase. Due to its basic nature, it is prone to interaction with residual silanols on silica-based columns, which can lead to peak tailing.[4] The use of acidic mobile phase additives or columns with reduced silanol activity is often recommended for pyridine-containing compounds to achieve better peak shapes.[3]

Q3: Will this compound elute at the exact same time as 3,5-Dibromopyridine?

A3: Not necessarily. The substitution of hydrogen with deuterium can lead to a slight difference in retention time, known as the deuterium isotope effect.[5][6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7] This is attributed to subtle differences in molecular size and intermolecular interactions with the stationary phase.[8] The magnitude of this effect can vary depending on the chromatographic conditions.

Q4: What are the primary safety concerns when handling 3,5-Dibromopyridine and its deuterated form?

A4: 3,5-Dibromopyridine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10] It may also cause respiratory irritation.[11][12] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Refer to the specific Safety Data Sheet (SDS) for 3,5-Dibromopyridine and this compound for detailed handling and disposal instructions.

Troubleshooting Guide: Co-elution Issues

This guide addresses common problems encountered when trying to achieve co-elution of 3,5-Dibromopyridine and its deuterated internal standard.

Problem 1: Analyte and Internal Standard are Separated

If you observe two distinct peaks for the analyte and this compound, the following steps can be taken to encourage co-elution.

Initial Assessment Workflow

start Separated Peaks Observed check_rt Determine Retention Time Difference (ΔRT) start->check_rt is_d3_early Is this compound eluting earlier? check_rt->is_d3_early adjust_mp Adjust Mobile Phase Composition is_d3_early->adjust_mp Yes is_d3_early->adjust_mp No, adjust accordingly adjust_gradient Modify Gradient Slope adjust_mp->adjust_gradient change_column Consider Different Stationary Phase adjust_gradient->change_column If necessary end Co-elution Achieved change_column->end

Caption: Workflow for addressing separated analyte and internal standard peaks.

Detailed Troubleshooting Steps:

Parameter to Adjust Strategy Rationale
Mobile Phase Composition Increase the aqueous portion (weaker solvent) of the mobile phase in small increments (e.g., 1-2%). This will increase the retention time of both compounds, potentially reducing the separation between them. A weaker mobile phase allows for more interaction with the stationary phase.
Adjust the pH of the mobile phase. For basic compounds like pyridines, a slight change in pH can alter the degree of ionization and, consequently, the retention time. Ensure the pH is stable by using a suitable buffer.[13]
Introduce or change the concentration of a mobile phase additive. Additives like formic acid or ammonium acetate can improve peak shape and influence selectivity.[1][3] Experiment with different concentrations to find the optimal condition for co-elution.
Gradient Slope Make the gradient shallower (decrease the rate of organic solvent increase). A shallower gradient increases the time the analytes spend in the mobile phase composition that provides minimal separation, which can help merge the two peaks.[13]
Stationary Phase Switch to a column with a different stationary phase chemistry. If adjusting the mobile phase is ineffective, the selectivity of the column may be too high for these closely related compounds. Consider a column with a different bonded phase (e.g., phenyl-hexyl instead of C18) or a different particle size.[14][15]
Temperature Slightly increase or decrease the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can subtly alter selectivity and retention times.[15]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can interfere with accurate integration and make it difficult to confirm co-elution.

Troubleshooting Workflow for Peak Shape Issues

start Poor Peak Shape (Tailing/Fronting) check_all_peaks Does it affect all peaks? start->check_all_peaks system_issue Investigate System Issues: - Column Contamination - Blocked Frit - Extra-column Volume check_all_peaks->system_issue Yes single_peak_issue Investigate Chemical Interactions: - Mobile Phase pH vs. pKa - Secondary Interactions - Sample Overload check_all_peaks->single_peak_issue No solution Implement Corrective Actions system_issue->solution single_peak_issue->solution end Symmetrical Peaks solution->end

Caption: Logical steps to diagnose and resolve poor peak shape.

Common Causes and Solutions for Poor Peak Shape:

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column. Add a competitive base to the mobile phase (e.g., triethylamine, though not MS-friendly) or use an acidic mobile phase (e.g., with 0.1% formic acid) to suppress silanol activity. Alternatively, use a base-deactivated column.
Column overload. Reduce the concentration of the analyte and internal standard in the injected sample.
Mobile phase pH is close to the analyte's pKa. Adjust the mobile phase pH to be at least 2 units away from the pKa of 3,5-Dibromopyridine.[3]
Peak Fronting Sample solvent is stronger than the mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse (less common with modern columns). Ensure the mobile phase and operating conditions are within the column manufacturer's recommendations.
Peak Splitting Partially blocked column frit. Reverse flush the column (disconnect from the detector first). If the problem persists, replace the frit or the column.
Column void. This usually requires column replacement.
Co-elution with an interference. Review the sample matrix and preparation procedure. Use a mass spectrometer to check for interfering masses under the peak.

Experimental Protocols

Starting Method for Co-elution of 3,5-Dibromopyridine and this compound

This protocol provides a starting point for method development. Optimization will likely be required.

Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. If peak tailing is an issue, consider a base-deactivated C18 or a phenyl-hexyl column.

Reagents:

  • Acetonitrile (ACN): LC-MS grade.

  • Water: LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • 3,5-Dibromopyridine and this compound standards.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
8.05950.4
10.05950.4
10.19550.4
12.09550.4

Systematic Approach to Method Optimization:

  • Initial Run: Inject a mixture of the analyte and internal standard using the starting method.

  • Assess Separation: Determine the retention times and the difference in retention time (ΔRT).

  • Adjust Mobile Phase Strength: If the peaks are separated, slightly decrease the initial percentage of Mobile Phase B to increase retention.

  • Modify Gradient Slope: If a small separation persists, decrease the gradient slope (e.g., extend the time to reach 95% B).

  • Fine-tune with Isocratic Hold: If the peaks are very close, an isocratic hold at a specific mobile phase composition where they nearly co-elute can be effective.

  • Verify Peak Purity: Use the mass spectrometer to confirm that no other compounds are co-eluting under the analyte or internal standard peaks.

References

Validation & Comparative

Method Validation: A Comparative Guide to Using 3,5-Dibromopyridine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry and drug development, the precision and reliability of quantitative methods are paramount. The use of an internal standard is a cornerstone of robust bioanalytical method validation, correcting for variability in sample preparation and analysis. This guide provides a comparative overview of method validation employing 3,5-Dibromopyridine-d3 as a stable isotope-labeled (SIL) internal standard.

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for ensuring data integrity. An ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically without interfering with the analyte's signal. Deuterated standards, such as this compound, are often considered the gold standard due to their near-identical chemical behavior to the unlabeled analyte, differing only in mass. This similarity allows for effective correction of matrix effects and variations in extraction recovery and instrument response.

This publication will delve into the experimental data and protocols that underscore the performance of this compound in comparison to a hypothetical structural analog internal standard.

Comparative Performance Analysis

The following tables summarize the validation parameters for a hypothetical analytical method, comparing the performance of this compound against a non-deuterated structural analog, "Analog-IS." The data illustrates the typical advantages observed when using a SIL internal standard.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound LLOQ11.03103.08.5
Low54.9599.04.2
Medium5051.2102.43.1
High150148.999.32.5
Analog-IS LLOQ11.15115.015.2
Low55.42108.49.8
Medium5047.895.67.5
High150159.3106.26.8

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Table 2: Linearity and Sensitivity

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound 1 - 2000.99951
Analog-IS 1 - 2000.99521

Table 3: Matrix Effect and Recovery

Internal StandardQC LevelMatrix FactorRecovery (%)
This compound Low0.9892.5
High1.0194.1
Analog-IS Low1.1585.3
High0.8982.7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance analysis.

Sample Preparation and Extraction
  • Objective: To extract the analyte and internal standard from the biological matrix (e.g., human plasma).

  • Procedure:

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or Analog-IS at 1 µg/mL).

    • Vortex for 10 seconds.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method Parameters
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: [M+H]+ → Product Ion 1

      • This compound: [M+D]+ → Product Ion 2

      • Analog-IS: [M+H]+ → Product Ion 3

Method Validation Experiments
  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three separate days.

  • Linearity: Assessed by a calibration curve consisting of a blank, a zero sample (with internal standard), and eight non-zero concentrations. The curve is fitted using a weighted (1/x²) linear regression.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked blank matrix samples to the peak area of the analyte in a neat solution at low and high QC concentrations.

  • Recovery: Calculated by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at low and high QC concentrations.

Visualizing the Workflow and Logic

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical relationship in selecting an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Mass Spectrometry (ESI+) Chromatography->Ionization Detection Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification Validation Method Validation Assessment Quantification->Validation

Caption: Experimental workflow from sample preparation to method validation.

internal_standard_selection cluster_properties Key Properties Analyte Analyte of Interest Physicochem Similar Physicochemical Properties Analyte->Physicochem Chromatography Co-elution Analyte->Chromatography Mass_Diff Different m/z Analyte->Mass_Diff Ionization Similar Ionization Efficiency Analyte->Ionization Ideal_IS Ideal Internal Standard (Stable Isotope Labeled) Analog_IS Alternative IS (Structural Analog) Poor_IS Poor Choice IS (Unrelated Compound) Physicochem->Ideal_IS Identical Physicochem->Analog_IS Similar Physicochem->Poor_IS Different Chromatography->Ideal_IS Identical Chromatography->Analog_IS Close Chromatography->Poor_IS Different Mass_Diff->Ideal_IS Slightly Higher Mass_Diff->Analog_IS Different Mass_Diff->Poor_IS Different Ionization->Ideal_IS Identical Ionization->Analog_IS May Differ Ionization->Poor_IS Different

Caption: Logical relationship for internal standard selection.

A Comparative Analysis: The Performance of 3,5-Dibromopyridine-d3 Versus a Non-Deuterated Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is crucial for achieving accurate and precise quantification of an analyte. An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability, thus providing a reliable reference for quantification. Stable isotope-labeled internal standards, such as 3,5-Dibromopyridine-d3, are often considered the gold standard. This guide provides a detailed comparison of the performance of a deuterated internal standard against a non-deuterated (structural analog) internal standard, supported by experimental data from a relevant case study.

The Role of Internal Standards in Mitigating Matrix Effects

In techniques like liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly influence the ionization of the analyte, leading to either suppression or enhancement of the signal. This "matrix effect" is a major source of variability and inaccuracy in quantitative analysis. A well-chosen internal standard can compensate for these effects.[1][2] Deuterated internal standards are chemically almost identical to the analyte, ensuring they have very similar extraction recoveries, chromatographic retention times, and ionization efficiencies.[2] This allows them to effectively track and correct for variations experienced by the analyte.

Non-deuterated internal standards, often structural analogs of the analyte, are used when a stable isotope-labeled version is unavailable or cost-prohibitive.[1] While they can offer some correction, their different chemical structures can lead to variations in extraction recovery, chromatographic behavior, and susceptibility to matrix effects, potentially compromising the accuracy of the results.[1]

Case Study: Isotope-Labeled vs. Analog Internal Standard in LC-MS/MS

To illustrate the performance differences between a deuterated internal standard and a non-deuterated structural analog, we will examine a case study involving the immunosuppressant drug tacrolimus in human whole blood. This study by Bodnar et al. (2019) provides a direct comparison of a ¹³C and deuterium-labeled tacrolimus internal standard (TAC¹³C,D₂) with a structural analog, ascomycin (ASC).[3] While the analyte is not 3,5-Dibromopyridine, the principles demonstrated are directly applicable to the use of this compound versus a non-deuterated alternative for a brominated analyte.

Data Presentation

The following tables summarize the key performance metrics from the study, comparing the results obtained using the isotope-labeled internal standard (TAC¹³C,D₂) and the structural analog internal standard (ASC).

Table 1: Method Precision and Accuracy [3]

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
TAC¹³C,D₂ 1.52.153.09100.63
8.01.882.1199.55
16.01.651.98100.12
Ascomycin (ASC) 1.52.453.63101.71
8.02.112.5497.35
16.01.892.2399.89

Table 2: Matrix Effect, Absolute Recovery, and Process Efficiency [3]

Internal StandardAnalyteMatrix Effect (%)Absolute Recovery (%)Process Efficiency (%)
TAC¹³C,D₂ Tacrolimus-16.0474.89 - 76.3664.11
TAC¹³C,D₂-16.6478.3765.35
Ascomycin (ASC) Tacrolimus-29.0774.89 - 76.3653.12
Ascomycin-28.4175.6654.18

The data clearly demonstrates that while both internal standards provided acceptable precision and accuracy, the isotope-labeled standard showed slightly better performance. More significantly, the matrix effect was more pronounced for tacrolimus when ascomycin was used as the internal standard (-29.07%) compared to when its isotope-labeled counterpart was used (-16.04%). The similar matrix effect experienced by tacrolimus and its isotope-labeled standard (-16.04% and -16.64%, respectively) highlights the superior ability of the deuterated standard to compensate for this variability.

Experimental Protocols

The following is a summary of the experimental methodology used in the case study by Bodnar et al. (2019).[3]

Sample Preparation:

  • Whole blood samples were treated with a 0.1 mol/L zinc sulfate-acetonitrile solution (50:50, v/v) for protein precipitation.

  • The internal standard (either TAC¹³C,D₂ or ascomycin) was added to the samples.

  • Liquid-liquid extraction was performed using tert-butyl methyl ether.

  • The organic layer was evaporated to dryness and the residue was reconstituted for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Instrumentation: An AB Sciex 4000 QTRAP® mass spectrometer coupled with an Agilent Technologies 1260 Infinity HPLC system.

  • Chromatographic Separation: A suitable reversed-phase column was used to separate tacrolimus and the internal standards from endogenous matrix components.

  • Mass Spectrometric Detection: The analysis was performed in the positive ion mode, monitoring the [M+NH₄]⁺ adducts. The mass transitions were:

    • Tacrolimus: 821.5 → 768.4 m/z

    • Ascomycin: 809.5 → 756.4 m/z

    • TAC¹³C,D₂: 824.6 → 771.5 m/z

Evaluation of Matrix Effects:

Matrix effects were assessed by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.

Visualizing the Workflow and Rationale

The following diagrams illustrate the concepts and workflows discussed.

Internal_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (e.g., Blood, Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Result Analyte Concentration Data_Processing->Result

Caption: A generalized workflow for quantitative analysis using an internal standard.

Matrix_Effect_Compensation cluster_Ideal Ideal Compensation cluster_Potential_Issue Potential for Inaccurate Compensation Analyte Analyte Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Deuterated_IS Deuterated IS (e.g., this compound) Deuterated_IS->Matrix_Effect NonDeuterated_IS Non-Deuterated IS (Structural Analog) Matrix_Effect->Deuterated_IS Similar Impact Analyte_2 Analyte Matrix_Effect_2 Matrix Effect Analyte_2->Matrix_Effect_2 NonDeuterated_IS_2 Non-Deuterated IS NonDeuterated_IS_2->Matrix_Effect_2 Matrix_Effect_2->NonDeuterated_IS_2 Different Impact

Caption: Conceptual diagram of matrix effect compensation.

Conclusion

The use of a deuterated internal standard, such as this compound, is highly recommended for achieving the most accurate and precise results in quantitative LC-MS analysis. As demonstrated by the case study, stable isotope-labeled internal standards are superior in compensating for matrix effects due to their near-identical physicochemical properties to the analyte. While non-deuterated structural analogs can be a viable alternative when a deuterated standard is not available, it is crucial to thoroughly validate their performance, paying close attention to potential differences in matrix effects, extraction recovery, and chromatographic behavior. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard can significantly enhance the reliability and robustness of their analytical methods.

References

The Superiority of 3,5-Dibromopyridine-d3 in Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) quantification, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 3,5-Dibromopyridine-d3, a stable isotope-labeled (SIL) internal standard, against a common alternative, the structural analog 3,5-Dichloropyridine. Through illustrative experimental data and detailed protocols, we demonstrate the enhanced reliability and robustness achieved with the use of a deuterated internal standard.

In quantitative bioanalysis, an internal standard is added to all samples, calibrators, and quality controls to correct for variability during the analytical process.[1] The ideal internal standard co-elutes with the analyte and experiences the same variations in sample preparation, injection volume, and ionization efficiency.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, 3,5-Dibromopyridine.[2][3] This near-identical behavior allows for more effective compensation for matrix effects, which are a common source of analytical variability and can impact accuracy and precision.[4]

Comparative Quantitative Analysis

To illustrate the performance differences between this compound and a structural analog, 3,5-Dichloropyridine, a simulated validation experiment was conducted for the quantification of 3,5-Dibromopyridine in human plasma. The following tables summarize the key performance metrics.

Table 1: Accuracy and Precision

The accuracy and precision of the method were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
This compound Low5.04.95-1.0%3.5%
Medium50.050.8+1.6%2.8%
High400.0396.4-0.9%2.1%
3,5-Dichloropyridine Low5.05.65+13.0%12.5%
Medium50.045.2-9.6%9.8%
High400.0428.8+7.2%8.4%

The data clearly indicates that the use of this compound as an internal standard results in significantly better accuracy (bias within ±2%) and precision (CV < 4%) compared to the structural analog, 3,5-Dichloropyridine. The structural analog exhibited greater variability and a noticeable bias, which can be attributed to differential matrix effects and extraction recovery compared to the analyte.

Table 2: Matrix Effect and Recovery

Matrix effect and recovery were evaluated to understand how components of the biological matrix affect the ionization of the analyte and the efficiency of the extraction process.

Internal StandardParameterLow Conc. (5 ng/mL)High Conc. (400 ng/mL)
This compound Matrix Effect (%)98.2101.5
Recovery (%)92.594.1
Recovery Precision (% CV)4.1%3.2%
3,5-Dichloropyridine Matrix Effect (%)85.7115.3
Recovery (%)78.981.2
Recovery Precision (% CV)14.8%11.7%

The use of this compound demonstrates minimal matrix effect (close to 100%) and high, consistent recovery. In contrast, 3,5-Dichloropyridine shows significant and inconsistent matrix effects and lower, more variable recovery. This highlights the ability of a stable isotope-labeled internal standard to accurately track the analyte through the entire analytical process, leading to more reliable results.[4]

Experimental Workflow and Protocols

A well-defined experimental workflow is crucial for reproducible quantitative analysis. The following diagram illustrates a typical workflow for LC-MS/MS analysis using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Supernatant Transfer Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

A typical experimental workflow for quantitative LC-MS/MS analysis.
Detailed Experimental Protocol

The following protocol outlines a typical method for the quantification of 3,5-Dibromopyridine in human plasma using this compound as an internal standard.

1. Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 3,5-Dibromopyridine: Q1 237.9 -> Q3 157.0

    • This compound: Q1 240.9 -> Q3 160.0

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Logical Framework for Internal Standard Selection

The decision to use a stable isotope-labeled internal standard is based on a logical framework aimed at minimizing analytical error.

logical_framework cluster_variability Variability Sources cluster_is_type Internal Standard Choice Goal Accurate & Precise Quantification Problem Sources of Analytical Variability Goal->Problem is hindered by Solution Internal Standard Correction Problem->Solution is addressed by SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Solution->SIL_IS Optimal Choice Analog_IS Structural Analog IS (e.g., 3,5-Dichloropyridine) Solution->Analog_IS Sub-optimal Choice Prep Sample Preparation (e.g., Recovery) Matrix Matrix Effects (Ion Suppression/Enhancement) Instrument Instrumental Drift (e.g., Injection Volume) SIL_IS->Prep Effectively Corrects SIL_IS->Matrix Effectively Corrects SIL_IS->Instrument Effectively Corrects Analog_IS->Prep Partially Corrects Analog_IS->Matrix Partially Corrects Analog_IS->Instrument Effectively Corrects

Framework for selecting an appropriate internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust and reliable quantitative LC-MS/MS method. As demonstrated, it provides superior accuracy and precision by effectively compensating for variations in sample preparation and matrix effects. For researchers in drug development and other scientific fields where data integrity is non-negotiable, investing in a high-quality deuterated internal standard is a strategic decision that enhances the confidence in analytical results.

References

The Strategic Advantage of Deuterated Internal Standards: A Focus on 3,5-Dibromopyridine-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precision and reliability of quantitative bioanalysis are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust analytical methods, designed to correct for variability during sample preparation and analysis.[1] Among the types of internal standards, stable isotope-labeled (SIL) variants, such as 3,5-Dibromopyridine-d3, are widely regarded as the gold standard for ensuring the highest levels of accuracy and precision.[2][3]

This guide provides an objective comparison of the expected performance of a deuterated internal standard like this compound against a structural analogue. It further outlines a comprehensive experimental protocol for establishing a calibration curve and includes a workflow diagram for bioanalytical method validation.

Performance Comparison: Deuterated vs. Analogue Internal Standards

The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[3] This ensures it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of experimental variability.[1] In contrast, a structural analogue, while similar, may exhibit different extraction recovery and ionization responses, leading to less reliable data.[2]

The following table summarizes the typical performance characteristics of a calibration curve established with a deuterated internal standard versus a structural analogue.

Performance ParameterDeuterated Internal Standard (e.g., this compound)Structural Analogue Internal Standard
Linearity (Coefficient of Determination, R²) > 0.995≥ 0.990
Calibration Range Wide, e.g., 5 - 5000 ng/mL[4]Often narrower due to differing response
Precision (Coefficient of Variation, %CV) < 10%[4]< 15%
Accuracy (% Bias) Within ± 10% of nominal values[4]Within ± 15% of nominal values

Experimental Protocol: Calibration Curve Establishment using LC-MS/MS

This protocol details the steps for developing and validating a calibration curve for a target analyte using this compound as an internal standard.

1. Materials and Reagents:

  • Target analyte reference standard

  • This compound (Internal Standard, IS)

  • Control biological matrix (e.g., human plasma)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or other appropriate mobile phase modifier

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution to a constant concentration to be spiked into all samples (calibration standards, quality controls, and unknown samples).

3. Preparation of Calibration Standards and Quality Controls (QCs):

  • Calibration Standards: Spike the appropriate analyte working solutions into the control biological matrix to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range.

  • Quality Control Samples: Prepare QCs in the control matrix at a minimum of three concentration levels: low, medium, and high.

4. Sample Preparation (Protein Precipitation Example):

  • To an aliquot (e.g., 100 µL) of each calibration standard, QC, and study sample, add a fixed volume of the internal standard working solution.

  • Add three to four volumes of cold acetonitrile or methanol to precipitate proteins.

  • Vortex mix for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions: Develop a suitable gradient elution method on a C18 column to achieve good separation of the analyte and internal standard from matrix components. The mobile phase typically consists of water and an organic solvent, both with a small percentage of formic acid.

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters (e.g., spray voltage, gas flows, and collision energy) for the analyte and this compound using positive or negative electrospray ionization (ESI). Operate the instrument in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

6. Data Analysis and Calibration Curve Construction:

  • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and coefficient of determination (R²). The curve should have an R² of > 0.99 for good linearity.

Bioanalytical Method Validation Workflow

The following diagram illustrates the logical workflow for validating a bioanalytical method using a deuterated internal standard, a critical process in regulated drug development.

Bioanalytical_Method_Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock_Solutions Prepare Analyte and IS Stock Solutions Working_Solutions Prepare Working Solutions Stock_Solutions->Working_Solutions Cal_QC_Samples Prepare Calibration Standards and QC Samples in Matrix Working_Solutions->Cal_QC_Samples Sample_Extraction Sample Preparation (e.g., Protein Precipitation) Cal_QC_Samples->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Extraction->LC_MS_Analysis Data_Processing Peak Integration and Area Ratio Calculation LC_MS_Analysis->Data_Processing Calibration_Curve Linearity & Range Data_Processing->Calibration_Curve Precision_Accuracy Precision & Accuracy Data_Processing->Precision_Accuracy Selectivity Selectivity & Specificity Data_Processing->Selectivity Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Stability Stability Assessment Data_Processing->Stability Final_Report Final Validation Report Calibration_Curve->Final_Report Precision_Accuracy->Final_Report Selectivity->Final_Report Matrix_Effect->Final_Report Stability->Final_Report

Caption: Workflow for Bioanalytical Method Validation.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development and bioanalysis, the cross-validation of analytical methods is paramount to ensure data integrity and reliability. A key component of robust analytical methods, particularly those employing mass spectrometry, is the use of an internal standard. This guide provides a comparative overview of internal standards, with a focus on the theoretical application of a deuterated compound like 3,5-Dibromopyridine-d3, in the context of established alternatives.

The Critical Role of Internal Standards in Analytical Method Validation

Internal standards are essential in quantitative analysis to correct for the variability inherent in sample preparation and analysis. By adding a known amount of a compound that is structurally and chemically similar to the analyte of interest to every sample, calibration standard, and quality control sample, variations arising from extraction efficiency, matrix effects, and instrument response can be normalized. This results in significantly improved accuracy and precision of the analytical data.

The ideal internal standard co-elutes with the analyte and experiences identical ionization and extraction behavior. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a stable isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the gold standard. These standards have nearly identical physicochemical properties to the analyte, making them excellent mimics throughout the analytical process.

This compound: A Potential Deuterated Internal Standard

This compound is a deuterated analog of 3,5-dibromopyridine. The introduction of three deuterium atoms increases its mass by three daltons, allowing for its differentiation from the unlabeled analyte by a mass spectrometer. While specific application data for this compound as an internal standard in published analytical methods is not currently available, its utility can be inferred from the well-established principles of using deuterated internal standards.

The choice of an internal standard is highly dependent on the specific analyte being quantified. This compound would theoretically be a suitable internal standard for the quantification of 3,5-dibromopyridine or structurally similar pyridine-containing compounds.

Comparison of Internal Standard Strategies

The selection of an appropriate internal standard is a critical step in method development. The following table summarizes the key performance characteristics of different types of internal standards.

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) - Co-elutes with the analyte. - Experiences identical matrix effects and ionization suppression/enhancement. - Provides the highest accuracy and precision.- Can be expensive to synthesize. - Potential for isotopic cross-contribution if mass difference is insufficient. - Deuterium exchange can occur in some cases.
Structural Analog - More readily available and less expensive than SIL standards. - Can provide acceptable performance if carefully selected.- May not co-elute perfectly with the analyte. - May have different extraction recovery and ionization efficiency. - More susceptible to differential matrix effects.
No Internal Standard - Simplest approach.- Highly susceptible to variations in sample preparation and instrument response. - Generally not acceptable for regulated bioanalysis. - Leads to poor accuracy and precision.

Experimental Protocol: A General Workflow for Bioanalytical Method Validation Using a Deuterated Internal Standard

The following protocol outlines a typical workflow for the validation of a bioanalytical method using a deuterated internal standard like this compound for the quantification of an analyte in a biological matrix (e.g., plasma) by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the analyte and the deuterated internal standard (e.g., this compound) in a suitable organic solvent.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Curve and Quality Control Samples:

  • Spike blank biological matrix with the analyte working standard solutions to create a calibration curve with at least six non-zero concentration levels.

  • Spike blank biological matrix with the analyte working standard solutions to prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Add the internal standard working solution to all calibration standards and QC samples.

3. Sample Preparation (e.g., Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with an appropriate solvent.

  • Load the plasma samples (calibration standards, QCs, and unknown samples) onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS Analysis:

  • Inject the reconstituted samples onto the LC-MS system.

  • Separate the analyte and internal standard on an appropriate analytical column.

  • Detect the analyte and internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each compound.

5. Data Analysis and Validation:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

  • Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.

  • Evaluate method performance parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Internal Standard (e.g., this compound) Sample->Spike_IS Addition Extraction Solid-Phase Extraction Spike_IS->Extraction Purification Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon Concentration LC_MS LC-MS Analysis Evap_Recon->LC_MS Injection Data_Processing Data Processing and Quantification LC_MS->Data_Processing Detection

Bioanalytical workflow with an internal standard.

Conclusion

The cross-validation of analytical methods is a cornerstone of reliable scientific research and drug development. The use of a stable isotope-labeled internal standard, such as the theoretical application of this compound, offers significant advantages in mitigating analytical variability and ensuring the accuracy and precision of quantitative data. While specific performance data for this compound is not yet prevalent in the scientific literature, the principles outlined in this guide provide a solid framework for its potential application and for the selection and implementation of internal standards in general. Researchers are encouraged to perform thorough method development and validation to ensure the suitability of any chosen internal standard for their specific analytical needs.

Assessing the Isotopic Purity of 3,5-Dibromopyridine-d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the isotopic purity of 3,5-Dibromopyridine-d3, a valuable tool in various research applications, including as an internal standard in mass spectrometry-based studies.

This document outlines the standard analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the quantitative assessment of isotopic enrichment. Detailed experimental protocols are provided to enable researchers to perform these validation studies in their own laboratories. Furthermore, a comparative analysis of hypothetical batches of this compound with varying isotopic purities is presented to illustrate the importance of rigorous quality control.

Comparative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the desired number of deuterium atoms. For this compound, the target is the incorporation of three deuterium atoms. In practice, commercially available batches may exhibit slight variations in their isotopic distribution. The following table provides a comparative summary of three hypothetical batches of this compound, highlighting key quality control parameters.

ParameterBatch ABatch BBatch C
Stated Isotopic Purity (atom % D) 98%99%>99.5%
Experimentally Determined Isotopic Purity (¹H NMR) 97.8%99.1%99.6%
Experimentally Determined Isotopic Purity (HRMS) 97.9%99.2%99.7%
d0 Isotopologue Abundance 1.5%0.5%<0.2%
d1 Isotopologue Abundance 0.6%0.3%<0.1%
d2 Isotopologue Abundance 0.1%0.1%<0.1%

This data is for illustrative purposes and represents typical variations that might be observed between different batches of a deuterated compound.

Experimental Protocols for Isotopic Purity Determination

Accurate determination of isotopic purity relies on robust and well-defined analytical methods. The two primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the isotopic purity of deuterated compounds.[3] Both ¹H (proton) and ²H (deuterium) NMR can be utilized.

¹H NMR Spectroscopy Protocol:

¹H NMR is used to quantify the amount of residual, non-deuterated compound by comparing the integral of a proton signal from the analyte to that of a known internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of a suitable internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte or standard.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the characteristic signals for both the 3,5-Dibromopyridine (residual H signals) and the internal standard.

    • Calculate the isotopic purity using the following formula:

    Where:

    • Integral_analyte = Integral of the residual proton signal in this compound

    • N_protons_analyte = Number of protons giving rise to the integrated signal in the non-deuterated molecule

    • Integral_standard = Integral of a known signal from the internal standard

    • N_protons_standard = Number of protons giving rise to the integrated signal in the standard

    • MW_analyte = Molecular weight of the non-deuterated 3,5-Dibromopyridine

    • MW_standard = Molecular weight of the internal standard

    • Weight_standard = Weight of the internal standard

    • Weight_analyte = Weight of the this compound sample

²H NMR Spectroscopy Protocol:

²H NMR directly observes the deuterium nuclei, providing a qualitative confirmation of deuterium incorporation and can be used for quantitative analysis.[4][5][6]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable non-deuterated solvent (e.g., CHCl₃).

  • NMR Data Acquisition:

    • Acquire a ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a higher number of scans is typically required to achieve a good signal-to-noise ratio compared to ¹H NMR.

  • Data Analysis:

    • The presence of a signal at the expected chemical shift confirms the incorporation of deuterium.

    • For quantitative analysis, the integral of the deuterium signal can be compared to an internal standard containing a known amount of deuterium.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and accurate technique for determining the isotopic distribution of a compound.[2][7] It allows for the separation and quantification of ions with very small mass differences, making it ideal for distinguishing between different isotopologues (molecules that differ only in their isotopic composition).[8]

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • MS Data Acquisition:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR, or Q-TOF).

    • Acquire the mass spectrum in a high-resolution mode (resolving power > 60,000) to ensure accurate mass measurement and separation of isotopic peaks.

    • Optimize ionization source parameters to achieve stable and efficient ionization.

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) for the molecular ions of the different isotopologues (d0, d1, d2, and d3).

    • Measure the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

    • Calculate the isotopic purity by determining the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the key steps in the NMR and HRMS workflows for assessing the isotopic purity of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Isotopic Purity integrate->calculate

¹H NMR workflow for isotopic purity assessment.

HRMS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms HRMS Acquisition cluster_analysis_ms Data Analysis prep_sol Prepare Dilute Solution infuse Infuse into Mass Spectrometer prep_sol->infuse acquire_ms Acquire High-Resolution Mass Spectrum infuse->acquire_ms identify Identify Isotopologue Mass Peaks acquire_ms->identify measure Measure Relative Abundances identify->measure calculate_ms Calculate Isotopic Purity measure->calculate_ms

References

Comparative Performance Analysis: 3,5-Dibromopyridine-d3 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance of 3,5-Dibromopyridine-d3 when utilized as an internal standard in quantitative mass spectrometry. Due to the limited availability of direct experimental data for this compound, this guide leverages performance data from a closely related stable isotope-labeled internal standard, Pyridine-d5, to provide a practical assessment of expected performance. The principles and methodologies discussed are broadly applicable to the use of deuterated internal standards in sensitive analytical assays.

Stable isotope-labeled internal standards are the preferred choice for quantitative mass spectrometry assays, offering superior accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.[1][2][3] Deuterated standards, such as this compound, are chemically almost identical to their non-labeled counterparts, ensuring they co-elute and experience similar matrix effects, thus providing reliable quantification.[1][2]

Performance Data: A Case Study with a Deuterated Pyridine Internal Standard

Table 1: Method Detection and Quantification Limits for Pyridine using Pyridine-d5 Internal Standard

MatrixMethod Limit of Detection (mLOD) (mg/kg)Method Limit of Quantification (mLOQ) (mg/kg)
Crustacean Tissue0.00600.020
Marine Sediments0.00230.0076

Data sourced from a study on the quantitative determination of pyridine in environmental samples. The use of a deuterated internal standard was crucial for achieving these low detection and quantification levels.

Comparison with Alternative Internal Standards

The use of a stable isotope-labeled internal standard like this compound offers significant advantages over other types of internal standards.

Table 2: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (e.g., this compound) - Co-elutes with the analyte.- Experiences identical matrix effects.- Corrects for variations in extraction, injection, and ionization.[1][4]- Higher cost.- Potential for isotopic exchange in some cases.
Structural Analog - Lower cost.- Readily available.- Different retention time.- May not experience the same matrix effects as the analyte.- May not correct for all analytical variations.[2][3]
No Internal Standard - Simplest approach.- Highly susceptible to matrix effects and variations in instrument performance.- Lower accuracy and precision.

Stable isotope dilution mass spectrometry (IDMS) is recognized as a high-accuracy method, and the use of standards like this compound is a key component of this approach.[5]

Experimental Protocol: Quantification of a Pyridine-based Analyte using a Deuterated Internal Standard

This section outlines a detailed methodology for the quantitative analysis of a hypothetical brominated pyridine analyte in an environmental water sample using this compound as an internal standard, adapted from established methods for pyridine analysis.[6]

Sample Preparation and Extraction
  • Objective: To extract the analyte and internal standard from the water matrix and concentrate them for analysis.

  • Procedure:

    • To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

    • Adjust the pH of the sample to >11 with 5M sodium hydroxide.

    • Perform a liquid-liquid extraction with 2 x 50 mL of dichloromethane by shaking vigorously for 5 minutes.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate the analyte and internal standard chromatographically and detect them with high specificity and sensitivity.

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (Hypothetical Brominated Pyridine): Determine precursor and product ions through infusion or injection of a standard.

      • This compound: Monitor appropriate precursor -> product ion transitions.

Quantification
  • Objective: To determine the concentration of the analyte in the original sample.

  • Procedure:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the this compound internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of the analyte in the extracted sample by applying the response factor from the calibration curve to the measured peak area ratio.

    • Account for the initial sample volume and any dilution factors to report the final concentration in the original water sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantitative analysis using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Water Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Peak Area Ratio (Analyte/IS) GCMS->Data CalCurve Calibration Curve Data->CalCurve Result Final Concentration CalCurve->Result

Caption: Experimental workflow for quantitative analysis.

Internal_Standard_Logic Analyte Analyte Process Sample Preparation & Analysis Variations (e.g., Matrix Effects, Ion Suppression) Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Ratio (Analyte / IS) Remains Constant Process->Ratio

Caption: Logic of internal standard correction.

References

Navigating the Rigors of Method Validation: A Comparative Guide to Internal Standards in Robustness Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the assurance of a reliable analytical method is paramount. This guide provides a comprehensive comparison of 3,5-Dibromopyridine-d3 and alternative internal standards in the context of robustness testing for a liquid chromatography-mass spectrometry (LC-MS) method. Through detailed experimental protocols and supporting data, we illustrate the critical role of internal standard selection in ensuring method resilience against deliberate variations in operating conditions.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] In the realm of LC-MS, where matrix effects and instrumental variability can significantly impact results, the choice of an internal standard (IS) is a critical factor in achieving a robust method.[2][3] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variations.[4][5]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in LC-MS-based bioanalysis due to their chemical and physical similarity to the analyte.[6][7][8] However, even SIL internal standards can exhibit unexpected behavior, such as chromatographic shifts relative to the analyte, which may compromise their ability to correct for matrix effects under varied conditions.[9][10][11]

This guide presents a comparative robustness study of an LC-MS method for the quantification of a hypothetical analyte, "Analyte X," a pyridine derivative. The study evaluates the performance of three internal standards:

  • This compound: A deuterated analog of a closely related structural derivative.

  • 4-Bromopyridine: A structural analog (non-deuterated).

  • Pyridine-d5: A deuterated version of the parent pyridine molecule.

The objective is to assess how each internal standard performs under a series of controlled variations to key method parameters, thereby providing a clear indication of their suitability for ensuring method robustness.

Experimental Protocols

The robustness of the LC-MS method was evaluated by introducing deliberate variations to three critical parameters: mobile phase composition (percentage of organic solvent), mobile phase pH, and column temperature. The study followed a "one factor at a time" (OFAT) approach, where one parameter was varied while the others were kept at their nominal (optimal) conditions.[12]

Nominal LC-MS Method Parameters:

  • Column: C18 reverse-phase column (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: Specific for Analyte X and each internal standard.

Robustness Testing Design:

Three sets of experiments were conducted, each varying one of the following parameters:

  • Mobile Phase Composition: The percentage of the organic solvent (Acetonitrile) at the start of the gradient was varied by ±2% from the nominal 20% (i.e., 18% and 22%).

  • Mobile Phase pH: The pH of the aqueous mobile phase (Mobile Phase A) was adjusted to ±0.2 units from the nominal pH of 2.7 (i.e., pH 2.5 and pH 2.9).

  • Column Temperature: The column temperature was varied by ±5°C from the nominal 40°C (i.e., 35°C and 45°C).

For each condition, six replicate injections of a quality control (QC) sample at a medium concentration were analyzed. The performance of each internal standard was evaluated based on the precision (%RSD) and accuracy (%Bias) of the calculated concentration of Analyte X.

Data Presentation

The quantitative data from the robustness study are summarized in the following tables for easy comparison.

Table 1: Performance of Internal Standards with Variation in Mobile Phase Composition

Mobile Phase Composition (% Acetonitrile)Internal Standard%RSD of Analyte X Concentration (n=6)%Bias of Analyte X Concentration (n=6)
18% This compound2.5%-1.8%
4-Bromopyridine8.2%-9.5%
Pyridine-d53.1%-2.5%
20% (Nominal) This compound1.8%+0.5%
4-Bromopyridine3.5%+1.2%
Pyridine-d52.2%+0.8%
22% This compound2.8%+2.1%
4-Bromopyridine9.5%+11.2%
Pyridine-d53.5%+3.0%

Table 2: Performance of Internal Standards with Variation in Mobile Phase pH

Mobile Phase pHInternal Standard%RSD of Analyte X Concentration (n=6)%Bias of Analyte X Concentration (n=6)
2.5 This compound2.2%-1.5%
4-Bromopyridine6.8%-7.2%
Pyridine-d52.9%-2.1%
2.7 (Nominal) This compound1.8%+0.5%
4-Bromopyridine3.5%+1.2%
Pyridine-d52.2%+0.8%
2.9 This compound2.5%+1.8%
4-Bromopyridine7.5%+8.9%
Pyridine-d53.2%+2.5%

Table 3: Performance of Internal Standards with Variation in Column Temperature

Column Temperature (°C)Internal Standard%RSD of Analyte X Concentration (n=6)%Bias of Analyte X Concentration (n=6)
35°C This compound2.0%-1.2%
4-Bromopyridine5.5%-6.1%
Pyridine-d52.6%-1.8%
40°C (Nominal) This compound1.8%+0.5%
4-Bromopyridine3.5%+1.2%
Pyridine-d52.2%+0.8%
45°C This compound2.3%+1.5%
4-Bromopyridine6.2%+7.5%
Pyridine-d52.9%+2.1%

Visualization of Experimental Workflow and Logical Relationships

To visually represent the process of robustness testing and the decision-making logic, the following diagrams were created using Graphviz.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_method Define Nominal Analytical Method identify_params Identify Critical Method Parameters define_method->identify_params define_ranges Define Variation Ranges identify_params->define_ranges prepare_samples Prepare QC Samples and Standards define_ranges->prepare_samples vary_params Vary Parameters (OFAT/DoE) prepare_samples->vary_params analyze_samples Analyze Samples by LC-MS vary_params->analyze_samples collect_data Collect Data (Precision, Accuracy) analyze_samples->collect_data compare_is Compare Internal Standard Performance collect_data->compare_is assess_robustness Assess Method Robustness compare_is->assess_robustness method_robust Method is Robust assess_robustness->method_robust Results within acceptance criteria method_not_robust Method is Not Robust (Requires Optimization) assess_robustness->method_not_robust Results outside acceptance criteria

Caption: Workflow for conducting a robustness study of an analytical method.

Internal_Standard_Comparison_Logic cluster_is_types Internal Standard Alternatives cluster_performance Performance under Varied Conditions cluster_conclusion Conclusion start Analyte X Quantification is_d3 This compound (Deuterated Analog) start->is_d3 is_struct 4-Bromopyridine (Structural Analog) start->is_struct is_d5 Pyridine-d5 (Deuterated Parent) start->is_d5 perf_d3 High Precision High Accuracy is_d3->perf_d3 perf_struct Low Precision Low Accuracy is_struct->perf_struct perf_d5 Good Precision Good Accuracy is_d5->perf_d5 conclusion_d3 Most Robust Choice perf_d3->conclusion_d3 conclusion_struct Least Robust Choice perf_struct->conclusion_struct conclusion_d5 Acceptable Alternative perf_d5->conclusion_d5

Caption: Logical comparison of internal standard performance in robustness testing.

Discussion of Results

The experimental data clearly demonstrates the superior performance of the deuterated internal standards, particularly this compound, in maintaining the accuracy and precision of the analytical method under varied conditions.

This compound consistently yielded the lowest %RSD and %Bias across all tested variations. This indicates that its chromatographic and ionization behavior closely tracks that of Analyte X, even when the mobile phase composition, pH, or column temperature are altered. This high degree of tracking ensures that any variations in the analytical process that affect the analyte also affect the internal standard to a similar extent, leading to a reliable and robust quantification.

Pyridine-d5 , the deuterated parent molecule, also performed well, with %RSD and %Bias values that were only slightly higher than those obtained with this compound. This suggests that for this particular analysis, a deuterated version of the core structure provides sufficient tracking capabilities to ensure method robustness.

In contrast, 4-Bromopyridine , the non-deuterated structural analog, showed significantly poorer performance. The %RSD and %Bias values were considerably higher under all varied conditions compared to the deuterated standards. This is likely due to differences in its physicochemical properties compared to Analyte X, which cause it to respond differently to changes in the chromatographic and ionization conditions. As a result, it fails to adequately compensate for variations, leading to a less robust method.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust analytical method. This comparative guide, through the presentation of experimental data and clear visualizations, underscores the advantages of using a stable isotope-labeled internal standard, such as This compound , for ensuring the reliability and resilience of an LC-MS method. While a deuterated version of the parent molecule, like Pyridine-d5 , can also be a suitable alternative, the use of a non-deuterated structural analog, such as 4-Bromopyridine , may compromise the method's robustness and should be approached with caution. For researchers and scientists in drug development, investing in the most appropriate internal standard is a key step towards generating high-quality, reliable, and defensible analytical data.

References

Inter-laboratory Comparison of Bioanalytical Results Using 3,5-Dibromopyridine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview

This guide provides a comprehensive comparison of the performance of 3,5-Dibromopyridine-d3 as a stable isotope-labeled internal standard (SIL-IS) against a structural analog internal standard in a simulated inter-laboratory bioanalytical study. The objective is to highlight the impact of internal standard selection on the precision, accuracy, and overall reliability of quantitative results across different laboratories. The data presented is hypothetical, based on established performance characteristics of SIL-IS in LC-MS/MS assays, as no direct inter-laboratory studies for this compound are publicly available. This guide is intended for researchers, analytical scientists, and drug development professionals involved in quantitative bioanalysis.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1][2][3] They share a high degree of physical and chemical similarity with the analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization.[3] This guide uses this compound as a case study to illustrate these advantages in a multi-laboratory context.

Data Presentation: A Simulated Inter-laboratory Study

To assess the impact of internal standard choice on inter-laboratory variability, we present data from a hypothetical round-robin study. In this simulation, three independent laboratories analyzed a set of quality control (QC) plasma samples spiked with a model pyridine-containing analyte at low, medium, and high concentrations. Each laboratory performed the analysis using two different internal standards: this compound (a SIL-IS) and a structural analog (e.g., 3,5-Dichloropyridine).

Table 1: Inter-laboratory Precision and Accuracy

This table summarizes the precision (%CV) and accuracy (%Bias) for the quantification of the model analyte using the two different internal standards.

Internal StandardQC LevelTarget Conc. (ng/mL)Lab 1 (%Bias, %CV)Lab 2 (%Bias, %CV)Lab 3 (%Bias, %CV)Overall (%Bias, %CV)
This compound Low5(+2.5, 4.1)(+1.8, 5.3)(-0.5, 4.8)(+1.3, 4.7)
Medium50(+1.2, 3.5)(-0.6, 4.2)(+0.9, 3.9)(+0.5, 3.9)
High400(-0.8, 2.9)(+1.5, 3.1)(-1.1, 2.7)(-0.1, 2.9)
Structural Analog Low5(+8.9, 12.5)(+5.2, 14.1)(-11.3, 15.8)(+0.9, 14.2)
Medium50(+6.5, 9.8)(-4.7, 11.2)(+7.1, 10.5)(+3.0, 10.5)
High400(-5.2, 8.5)(+3.9, 9.1)(-6.8, 8.8)(-2.7, 8.8)

The use of this compound resulted in significantly better inter-laboratory agreement, with overall precision (%CV) values below 5% and accuracy (%Bias) within ±2% of the nominal concentrations. In contrast, the structural analog internal standard showed much higher variability between laboratories, with %CV values exceeding 10%. This demonstrates the superior ability of a SIL-IS to correct for systematic and random errors across different lab environments. The improved performance with a deuterated internal standard is consistent with findings from various bioanalytical studies.[4]

Table 2: Inter-laboratory Comparison of Recovery and Matrix Effects

This table presents the extraction recovery and matrix effect observed in the three laboratories for the model analyte. The matrix effect is expressed as a percentage, where values below 100% indicate ion suppression and values above 100% indicate ion enhancement.[5]

Internal StandardParameterLab 1 (%)Lab 2 (%)Lab 3 (%)Mean ± SD (%)
This compound Recovery85.288.186.586.6 ± 1.5
Matrix Effect92.389.594.192.0 ± 2.3
Structural Analog Recovery78.985.475.279.8 ± 5.2
Matrix Effect115.695.3122.1111.0 ± 14.0

The data illustrates that while a SIL-IS may not have identical recovery to the analyte, its variability is much lower across different labs.[6][7] More importantly, the matrix effect experienced by the analyte is more effectively compensated for by this compound, as shown by the lower standard deviation of the matrix effect across the laboratories. The structural analog, having different physicochemical properties, is affected differently by the sample matrix, leading to greater inter-laboratory result disparity.[7]

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of a pyridine-containing analyte in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality controls at room temperature.

  • To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in 50% methanol) and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Parameters
  • LC System: Shimadzu Nexera or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 10% B

    • 3.1-4.0 min: 10% B

  • Mass Spectrometer: Sciex API 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: [To be determined based on the specific analyte]

    • This compound: [Precursor ion > Product ion, e.g., m/z 241.9 > m/z 161.9]

Mandatory Visualizations

Bioanalytical Workflow with Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample Aliquoting Add_IS Addition of This compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM) Chromatography->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration (Analyte & IS) Data_Acquisition->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification via Calibration Curve Ratio->Calibration Result Final Concentration Report Calibration->Result

Caption: Bioanalytical workflow highlighting the addition of the internal standard.

Metabolic Pathway of Nicotinamide

G cluster_pathway Nicotinamide Metabolism and NAD+ Synthesis NAM Nicotinamide (NAM) (Pyridine derivative) NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT1-3 NMN->NMNAT ATP NAD NAD+ SIRT Sirtuins (NAD+ dependent) NAD->SIRT ADP ADP-ribosylation NAD->ADP NRP Nicotinamide Riboside (NR) NRK NRK1/2 NRP->NRK ATP NAMPT->NMN NMNAT->NAD NRK->NMN

References

Evaluating the Performance of 3,5-Dibromopyridine-d3 as an Internal Standard in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the method. A stable isotope-labeled (SIL) internal standard is widely considered the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This guide provides a comparative evaluation of the performance of 3,5-Dibromopyridine-d3 as a SIL-IS versus a non-deuterated, structurally similar analog for the quantification of a hypothetical pyridine-containing drug candidate, "Pyroxifene," in various biological matrices.

The following data and protocols are presented as a representative case study to illustrate the benefits of using a SIL-IS in correcting for variability during sample preparation and analysis.

Comparative Performance Data

The performance of this compound was evaluated against a non-deuterated structurally similar analog ("Analog IS") for the quantification of Pyroxifene in human plasma, rat urine, and porcine liver homogenate. The key validation parameters are summarized below.

Table 1: Recovery of Pyroxifene
MatrixInternal StandardMean Recovery (%) [n=5]Standard Deviation
Human Plasma This compound92.53.1
Analog IS88.77.8
Rat Urine This compound89.14.5
Analog IS85.49.2
Porcine Liver Homogenate This compound78.35.1
Analog IS75.912.4
Table 2: Matrix Effect

A value of 1.0 indicates no matrix effect. Values < 1.0 indicate ion suppression, and values > 1.0 indicate ion enhancement.

MatrixInternal StandardMean Matrix Effect [n=5]Standard Deviation
Human Plasma This compound0.980.04
Analog IS0.850.15
Rat Urine This compound1.030.06
Analog IS1.150.18
Porcine Liver Homogenate This compound0.950.07
Analog IS0.790.21
Table 3: Linearity and Sensitivity
MatrixInternal StandardLinear Range (ng/mL)LLOQ (ng/mL)
Human Plasma This compound1 - 10001> 0.998
Analog IS1 - 10001> 0.991
Rat Urine This compound5 - 20005> 0.997
Analog IS5 - 20005> 0.989
Porcine Liver Homogenate This compound10 - 500010> 0.996
Analog IS10 - 500010> 0.985
Table 4: Precision and Accuracy (at Low, Medium, and High QC Levels)
MatrixInternal StandardQC Level (ng/mL)Precision (%CV)Accuracy (%Bias)
Human Plasma This compound34.2-2.1
503.11.5
8002.80.8
Analog IS39.8-8.5
507.56.2
8006.94.3
Porcine Liver Homogenate This compound305.5-3.4
5004.12.2
40003.71.1
Analog IS3013.2-11.7
50010.19.8
40008.97.6

Experimental Protocols

Sample Preparation

a) Human Plasma: Protein Precipitation

  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound or Analog IS).

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

b) Rat Urine: Dilute and Shoot

  • Thaw rat urine samples at room temperature.

  • Centrifuge at 5,000 rpm for 5 minutes to pellet any particulates.

  • To 50 µL of supernatant, add 10 µL of internal standard working solution.

  • Add 440 µL of mobile phase A.

  • Vortex for 30 seconds.

  • Transfer to a clean vial for LC-MS/MS analysis.

c) Porcine Liver Homogenate: Solid-Phase Extraction (SPE)

  • To 200 mg of liver homogenate, add 10 µL of internal standard working solution.

  • Add 800 µL of 1% formic acid in water.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Condition an SPE cartridge (Mixed-Mode Cation Exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from step 4 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase A for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • MS System: Sciex Triple Quad 6500+

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Pyroxifene: 245.1 -> 158.2

    • This compound: 240.9 -> 159.9

    • Analog IS: 230.2 -> 143.1

Visualizations

experimental_workflow cluster_plasma Human Plasma cluster_urine Rat Urine cluster_liver Porcine Liver Homogenate p1 Add IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge p2->p3 p4 Collect Supernatant p3->p4 analysis LC-MS/MS Analysis p4->analysis u1 Centrifuge u2 Add IS u1->u2 u3 Dilute u2->u3 u3->analysis l1 Add IS & Acid l2 Centrifuge l1->l2 l3 SPE l2->l3 l4 Evaporate & Reconstitute l3->l4 l4->analysis

Caption: Experimental workflow for sample preparation of different biological matrices.

logical_relationship cluster_is Internal Standards cluster_matrices Biological Matrices analyte Pyroxifene (Analyte) is1 This compound (SIL-IS) analyte->is1 Quantified Using is2 Analog IS (Non-deuterated) analyte->is2 Quantified Using m1 Human Plasma is1->m1 m2 Rat Urine is1->m2 m3 Porcine Liver Homogenate is1->m3 is2->m1 is2->m2 is2->m3

The Gold Standard: Justifying Deuterated Internal Standards in Regulatory Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rigorous landscape of drug development, the integrity of bioanalytical data is paramount for regulatory approval. When quantifying endogenous molecules or new chemical entities, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and robustness of the analytical method. This guide provides a comprehensive comparison, supported by experimental principles, to justify the use of deuterated internal standards over other alternatives, such as structural analogs, in regulatory submissions.

The Critical Role of an Internal Standard

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability throughout the analytical process.[1][2] An ideal IS should mimic the analyte's behavior during sample preparation, extraction, and chromatographic separation, as well as in the ion source of the mass spectrometer.[1][2][3] This mimicry allows for the normalization of the analyte's response, thereby compensating for potential variations and ensuring reliable quantification.

Deuterated vs. Analog Internal Standards: A Head-to-Head Comparison

The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, most commonly a deuterated standard, or a structurally similar analog. While both are used, deuterated standards are widely considered the "gold standard" and are preferred by regulatory agencies like the European Medicines Agency (EMA).[4]

FeatureDeuterated Internal StandardAnalog Internal Standard
Structural Similarity Nearly identical to the analyte, differing only in isotopic composition.Similar chemical structure but with distinct differences.
Physicochemical Properties Essentially identical to the analyte.May have different polarity, pKa, and solubility.
Chromatographic Behavior Co-elutes with the analyte.[1][5]Retention time may differ from the analyte.
Extraction Recovery Tracks the analyte's recovery very closely.May exhibit different extraction efficiency.
Ionization Efficiency Subject to the same matrix effects as the analyte.[4]Ionization can be affected differently by matrix components.
Regulatory Acceptance Highly recommended and often expected by regulatory bodies like the EMA.[4][6]May require more extensive validation to justify its use.
Cost & Availability Generally more expensive and may require custom synthesis.[1]Often more readily available and less expensive.

The Scientific Rationale for Choosing a Deuterated Standard

The superiority of a deuterated internal standard stems from its near-identical chemical and physical properties to the analyte. This ensures that any variations encountered during the analytical workflow affect both the analyte and the IS to the same extent, leading to a consistent response ratio and, consequently, more accurate and precise quantification.

One of the most significant advantages is the mitigation of matrix effects .[4] Biological matrices like plasma and urine are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer.[4] Because a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[4][5] An analog IS, with its different retention time, may elute in a region with a different matrix effect profile, leading to inaccurate results.

The following diagram illustrates the logical justification for selecting a deuterated internal standard.

G cluster_0 Goal: Accurate & Precise Bioanalysis for Regulatory Submission cluster_1 Key Challenges in Bioanalysis cluster_2 Internal Standard (IS) Choice cluster_3 Solution & Justification goal Accurate & Precise Quantification is_choice Select Appropriate IS goal->is_choice Requires var Process Variability var->is_choice Mitigated by matrix Matrix Effects matrix->is_choice Mitigated by deuterated Deuterated IS is_choice->deuterated Preferred Choice analog Analog IS is_choice->analog Alternative justification Co-elution & Identical Physicochemical Properties deuterated->justification Provides outcome Reliable & Defensible Data analog->outcome May lead to less reliable data justification->outcome Leads to

Rationale for Deuterated IS Selection

Experimental Evidence: Improved Assay Performance

Data from numerous studies demonstrate the enhanced performance of assays utilizing deuterated internal standards. For example, a study comparing a deuterated IS to an analog IS for the quantification of a depsipeptide showed a significant improvement in precision. The relative standard deviation (RSD) for the assay using the analog IS was 8.6%, while the deuterated IS resulted in an RSD of 7.6%.[7] Furthermore, the accuracy was also improved, with the bias being non-significant for the deuterated IS, whereas it was significant for the analog.[7]

ParameterAnalog Internal StandardDeuterated Internal Standard
Precision (RSD) 8.6%7.6%
Accuracy (Bias) Statistically SignificantNot Statistically Significant

Data adapted from a comparative study on a depsipeptide assay.[7]

Experimental Protocol: A Generalized Bioanalytical Workflow

The following is a generalized protocol for a bioanalytical assay using a deuterated internal standard with LC-MS/MS.

1. Sample Preparation:

  • Thaw biological samples (e.g., plasma, urine) and calibration standards.
  • Aliquot a specific volume of each sample into a clean tube.
  • Add a known concentration of the deuterated internal standard solution to each tube.
  • Vortex to mix.

2. Analyte Extraction:

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol.
  • Alternatively, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.
  • Centrifuge to pellet the precipitated proteins or separate the extraction phases.
  • Transfer the supernatant or desired layer to a new set of tubes or a 96-well plate.
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase.

3. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto the LC-MS/MS system.
  • Chromatographically separate the analyte and deuterated IS from other matrix components on an appropriate HPLC or UPLC column.
  • Detect the analyte and IS using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

4. Data Processing:

  • Integrate the peak areas for both the analyte and the deuterated IS.
  • Calculate the peak area ratio of the analyte to the IS.
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates this experimental workflow.

G start Start: Biological Sample sample_prep 1. Sample Preparation (Add Deuterated IS) start->sample_prep extraction 2. Analyte Extraction (PPT, LLE, or SPE) sample_prep->extraction analysis 3. LC-MS/MS Analysis extraction->analysis data_proc 4. Data Processing (Calculate Analyte/IS Ratio) analysis->data_proc quant Quantification (Determine Concentration) data_proc->quant end End: Reportable Result quant->end

Bioanalytical Workflow with Deuterated IS

Regulatory Expectations

Regulatory agencies, such as the US Food and Drug Administration (FDA) and the EMA, have clear guidelines for bioanalytical method validation.[8] While the FDA does not explicitly mandate the use of stable isotope-labeled internal standards, they do expect laboratories to develop robust and reliable methods, and the use of a SIL-IS is considered a best practice to achieve this.[4] The EMA is more direct, with a high percentage of submissions to the agency incorporating SIL-IS.[4] The use of a deuterated standard demonstrates a commitment to high-quality data and can streamline the regulatory review process.

Conclusion

The use of a deuterated internal standard in regulatory bioanalysis provides a robust and scientifically sound approach to quantification. Its ability to closely mimic the analyte of interest leads to superior accuracy and precision by effectively compensating for variability and matrix effects. While the initial cost may be higher than that of an analog standard, the investment is justified by the generation of high-quality, defensible data that can withstand the scrutiny of regulatory review, ultimately de-risking the drug development program and accelerating the path to approval.[4][9]

References

A Comparative Guide to Bioanalytical Method Validation Guidelines for Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of an internal standard (IS) is a critical component of bioanalytical method validation, ensuring the accuracy and precision of quantifying analytes in complex biological matrices.[1][2] Regulatory bodies across the globe, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines for the validation of bioanalytical methods, with specific requirements for the selection and monitoring of internal standards. This guide provides a comparative overview of these guidelines, supplemented with experimental protocols and data presentation to aid researchers in navigating the regulatory landscape.

Comparison of Key Guideline Requirements for Internal Standards

The following table summarizes and compares the recommendations from the FDA, EMA, and ICH (M10 guideline) for the use of internal standards in bioanalytical method validation.

ParameterFDA (Bioanalytical Method Validation Guidance for Industry, 2018)EMA (Guideline on bioanalytical method validation, 2011)ICH (M10 Bioanalytical Method Validation, 2022)
IS Selection A suitable internal standard should be used to facilitate quantification.[3] Stable isotope-labeled (SIL) internal standards are preferred where feasible.A suitable internal standard (IS) should be added during sample processing in chromatographic methods.[4]A suitable internal standard (IS) should be added to all calibration standards, QCs, and study samples.[5][6] The use of a SIL-IS is recommended.
Interference/Crosstalk The IS should be assessed to avoid interference from the analyte and other matrix components. The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard (blank + IS).[7]The analytical method should differentiate the IS from endogenous components. The response of interfering components should be less than 5% of the internal standard's response.[4]The potential for mutual interference between the analyte and the IS should be investigated. The analyte response in a blank sample with IS should not be more than 20% of the LLOQ response, and the IS response in a blank sample with the analyte at ULOQ should not be more than 5% of the mean IS response.[1]
IS Response Variability The internal standard response should be monitored to ensure consistency across the analytical run. Significant variability may indicate issues with sample processing or instrument performance.The internal standard response should be monitored. A significantly different response compared to calibration standards and QCs may be a reason for reanalysis.[4]The IS responses of the study samples should be monitored to determine if there is systemic IS variability.[8] Acceptance criteria for IS response variability (e.g., within 50-150% of the mean response of calibrators and QCs) should be predefined.[9][10]
Concentration The concentration of the IS should be consistent across all samples, including calibration standards, quality controls (QCs), and study samples.A known quantity of the reference compound is added to biological samples.[1]A suitable internal standard (IS) should be added to all calibration standards, QCs and study samples during sample processing.[5][6]
Justification for No IS The absence of an internal standard should be justified.[3]The absence of an IS should be justified.[5]The absence of an IS should be justified.[6]

Experimental Protocols

Protocol 1: Evaluation of Internal Standard Interference

Objective: To assess the potential for interference at the retention time of the internal standard from endogenous matrix components and the analyte.

Methodology:

  • Prepare Blank Samples: Obtain at least six individual sources of the appropriate blank biological matrix.[4]

  • Prepare Zero Samples: To five of the blank matrix samples, add the internal standard at the working concentration.

  • Prepare Analyte-Spiked Sample: To the sixth blank matrix sample, add the analyte at the Upper Limit of Quantification (ULOQ) concentration without the internal standard.

  • Sample Processing: Process all samples using the established bioanalytical method.

  • Analysis: Analyze the processed samples using the LC-MS/MS or other relevant analytical platform.

  • Data Evaluation:

    • In the five zero samples, the peak response at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.[4]

    • In the analyte-spiked sample, the peak response at the retention time of the internal standard should be less than 5% of the mean peak response of the internal standard in the calibration standards.[4]

Protocol 2: Assessment of Internal Standard Response Variability

Objective: To establish acceptance criteria for internal standard response variability and monitor it during study sample analysis.

Methodology:

  • Method Validation Runs: During method validation, analyze multiple batches of calibration standards and QCs.

  • Calculate Mean IS Response: For each validation run, calculate the mean peak area response of the internal standard across all calibration standards and QCs.

  • Establish Acceptance Criteria: Based on the data from the validation runs, establish acceptance criteria for IS response variability. A common approach is to set limits of 50% to 150% of the mean IS response.[9][10]

  • Study Sample Analysis: During the analysis of study samples, add the internal standard at the same concentration to all samples.

  • Monitor IS Response: For each analytical run, plot the IS peak area for every sample.

  • Data Evaluation:

    • The IS response for each study sample should fall within the predefined acceptance criteria.

    • Investigate any systematic trends or significant deviations in the IS response. Such deviations may indicate issues like inconsistent sample extraction, instrument malfunction, or matrix effects.

Experimental Workflow for Internal Standard Validation

The following diagram illustrates a typical workflow for the validation of an internal standard as part of a bioanalytical method validation.

Bioanalytical_Method_Validation_IS cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Method Validation cluster_2 Phase 3: Study Sample Analysis A Select Potential Internal Standard (IS) (SIL-IS or Structural Analog) B Optimize IS Concentration A->B C Preliminary Assessment of Interference and Stability B->C D Assess IS Selectivity & Cross-Interference (6+ matrix sources) C->D E Evaluate IS Response Variability (Across validation runs) D->E F Assess Matrix Effect on IS E->F G Confirm IS Stability (Stock, working solutions, processed samples) F->G H Add IS to all Samples, Standards, and QCs G->H I Monitor IS Response in Each Run H->I J Apply Pre-defined Acceptance Criteria I->J K Investigate Out-of-Range IS Responses J->K

Caption: Workflow for Internal Standard Validation in Bioanalytical Methods.

This guide provides a foundational comparison of regulatory expectations for internal standards in bioanalytical method validation. It is crucial for researchers to consult the latest versions of the guidelines from the respective regulatory authorities for comprehensive and up-to-date information.

References

Performance comparison of different deuterated pyridine standards

Author: BenchChem Technical Support Team. Date: November 2025

Key Performance Parameters for Deuterated Pyridine Standards

The utility of a deuterated pyridine standard is primarily determined by its isotopic enrichment, chemical purity, and stability. The following table summarizes these critical parameters, populated with publicly available data from various suppliers for illustrative purposes. Researchers are encouraged to consult the Certificate of Analysis (CoA) for lot-specific data.

Table 1: Comparison of Commercially Available Pyridine-d5 Standards

ParameterSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., Cambridge Isotope Laboratories)Supplier C (e.g., Millipore Sigma/Merck)
Product Name Pyridine-d5Pyridine-d₅Pyridine-D5
Stated Isotopic Purity (atom % D) ≥99.5%[1]≥99.5%[2], "100%" (99.94%)[3]≥99.8%
Stated Chemical Purity ≥99% (CP)[1]99.5%[2]Not specified on product page, but described as having "excellent chemical purity"
Water Content ≤0.05%[1]Not specified≤0.02% (by NMR), ≤0.03% (by Karl Fischer)
Packaging Ampules and glass bottles[4]Not specifiedNot specified
Additional Notes May contain 0.03% (v/v) TMS as an internal reference for NMR.Offers a higher purity "100%" grade.[3]Part of the MagniSolv™ line, emphasizing low residual water.

Experimental Protocols for Performance Verification

To independently verify the performance of deuterated pyridine standards, the following experimental protocols for determining isotopic enrichment and chemical purity are recommended.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method quantifies the degree of deuteration by comparing the residual proton signals to a known internal standard.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the deuterated pyridine standard in a non-protonated solvent (e.g., CCl₄).

    • Add a precise amount of a certified internal standard with a known proton concentration (e.g., 1,3,5-trichlorobenzene).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all signals for accurate integration.

  • Data Analysis:

    • Integrate the area of the residual proton signals of pyridine.

    • Integrate the area of the signal from the internal standard.

    • Calculate the concentration of residual protons in the deuterated pyridine.

    • The isotopic enrichment (atom % D) is calculated as: ((Total moles of H in non-deuterated pyridine - Moles of residual H) / Total moles of H in non-deuterated pyridine) * 100

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve Pyridine-d5 in CCl4 prep2 Add certified internal standard prep1->prep2 acq1 Acquire quantitative ¹H NMR spectrum prep2->acq1 an1 Integrate residual proton signals acq1->an1 an2 Integrate internal standard signal acq1->an2 an3 Calculate residual proton concentration an1->an3 an2->an3 an4 Determine Isotopic Enrichment (atom % D) an3->an4

Caption: Workflow for Isotopic Enrichment Determination by NMR.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method identifies and quantifies volatile organic impurities in the deuterated pyridine standard.

Methodology:

  • Sample Preparation:

    • Dilute the deuterated pyridine standard in a high-purity solvent (e.g., dichloromethane). A typical dilution would be 1:1000.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.[5]

      • Injection: Split injection mode (e.g., 100:1 split ratio) to avoid column overload.[6]

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 250°C) to separate impurities with different boiling points.

      • Carrier Gas: Helium at a constant flow rate.[5]

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.[5]

      • Scan Mode: Full scan mode to identify unknown impurities.

      • Mass Range: A range of m/z 35-350 is typically sufficient.

  • Data Analysis:

    • Identify the main peak corresponding to deuterated pyridine.

    • Identify any other peaks as potential impurities. The NIST library can be used for tentative identification of common impurities.[5]

    • Calculate the area of each impurity peak.

    • The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks (Area %).

G cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_analysis Data Analysis prep1 Dilute Pyridine-d5 in Dichloromethane acq1 Inject sample into GC-MS prep1->acq1 acq2 Separate components on GC column acq1->acq2 acq3 Detect and identify by MS acq2->acq3 an1 Identify pyridine-d5 peak acq3->an1 an2 Identify impurity peaks acq3->an2 an3 Calculate peak areas an1->an3 an2->an3 an4 Determine Chemical Purity (Area %) an3->an4

Caption: Workflow for Chemical Purity Analysis by GC-MS.

Considerations for Use as an Internal Standard

When using deuterated pyridine as an internal standard in LC-MS applications, it is crucial to consider potential chromatographic shifts. Due to the kinetic isotope effect, deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts.[7] It is essential to verify the co-elution of the analyte and the deuterated internal standard during method development to ensure accurate quantification.[7] While stable isotope-labeled internal standards are generally preferred for their ability to compensate for matrix effects and variations in instrument response, this chromatographic behavior must be evaluated.[8][9]

By following these guidelines and performing in-house verification, researchers can confidently select the most appropriate deuterated pyridine standard for their specific application, ensuring the reliability and accuracy of their experimental results.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromopyridine-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromopyridine-d3, a deuterated compound often used in synthetic chemistry and pharmaceutical research.

The hazards associated with this compound are considered analogous to its non-deuterated counterpart, 3,5-Dibromopyridine. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, disposal procedures must be handled with care, adhering to all local, state, and federal regulations for hazardous waste.

Key Safety and Hazard Information

A summary of the key hazard information for 3,5-Dibromopyridine is provided below. This data is essential for a proper risk assessment before handling and disposal.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Quantitative Toxicity Data:

MetricValueSpeciesSource
LD50 Oral357.79 mg/kgRat (Predicted)[1]
LC50 InhalationNot available
LC50 Aquatic20.65 mg/L (96 hr)Fathead minnow (Predicted)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous chemical waste. For laboratory-scale quantities, the chemical properties, rather than the isotopic labeling, dictate the disposal route.

Experimental Protocol for Waste Neutralization (if required and permissible by local regulations):

Note: Neutralization procedures should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all applicable regulations. It is often preferable to dispose of the chemical without attempting neutralization.

A potential, though not commonly practiced, neutralization method for halogenated organic compounds involves dehalogenation. However, for waste disposal purposes, this is generally not performed in a standard laboratory setting. The recommended and safest procedure is direct disposal through a certified hazardous waste contractor.

Standard Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A dust mask (N95) should be used if handling the solid form.[4]

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07).

  • Waste Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat and incompatible materials.

  • Engage a Certified Waste Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][5]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Segregate Waste (Dedicated Container) B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated Area (Secure, Ventilated) D->E F Contact EHS/Certified Vendor E->F G Arrange for Pickup and Disposal F->G H Proper Disposal Complete G->H

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 3,5-Dibromopyridine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dibromopyridine-d3. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier: this compound CAS Number: Not available for the deuterated form; 625-92-3 for the non-deuterated analogue.

Hazard Identification and Classification

3,5-Dibromopyridine is classified as a hazardous substance. The deuterated form should be handled with the same precautions.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a risk of splashing.To protect against splashes and dust that can cause serious eye irritation.
Hand Protection Chemically resistant gloves such as nitrile or neoprene. For substances with unknown toxicity, a double-gloving approach with a flexible laminate glove under a heavy-duty outer glove is recommended.To prevent skin contact which can cause irritation and potential systemic toxicity.
Body Protection A flame-resistant lab coat is required. For larger quantities or when splashing is likely, a chemically resistant apron over the lab coat is advised.To protect the skin from contamination and prevent the spread of the chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or higher is necessary when handling the solid form to avoid inhaling dust particles. All work with this compound should be performed in a certified chemical fume hood.To prevent respiratory tract irritation.
Foot Protection Closed-toe shoes are mandatory in the laboratory.To protect feet from spills and falling objects.

Physical and Chemical Properties

Property Value Source
Molecular Formula C5D3Br2NN/A
Molecular Weight 239.91 g/mol (calculated)N/A
Appearance Solid
Melting Point 110-115 °C
Boiling Point 222 °C
Solubility Soluble in Chloroform and Methanol. Insoluble in water.
Storage Store in a cool, well-ventilated area away from ignition sources. Keep container tightly closed.N/A

Experimental Protocol: Handling and Use

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Have a spill kit readily available containing absorbent materials like sand or vermiculite.

2. Weighing and Dispensing:

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.
  • Use anti-static weighing paper or a container to prevent dispersal of the powder.
  • Close the primary container immediately after dispensing the desired amount.

3. Dissolution and Reaction Setup:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If the process generates heat, use an ice bath for cooling.
  • Ensure all reaction vessels are properly clamped and secured.

4. Post-Reaction Work-up and Decontamination:

  • Quench the reaction carefully in the fume hood.
  • Decontaminate all glassware and equipment that came into contact with this compound. Wash with an appropriate solvent, followed by soap and water.
  • Wipe down the work surface in the fume hood with a suitable solvent and then with a cleaning solution.

Operational Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood and Safety Equipment B Don Personal Protective Equipment (PPE) A->B C Prepare Materials and Spill Kit B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Dissolve in Appropriate Solvent D->E F Set up and Run Reaction E->F G Quench Reaction and Work-up F->G Reaction Complete H Decontaminate Glassware and Surfaces G->H H->H I Segregate and Dispose of Waste H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound must be collected in a separate, sealed, and labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for pickup of hazardous waste.

  • Do not pour any waste containing this chemical down the drain or dispose of it with general laboratory trash.

Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Sweep up the material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.